Product packaging for HO-Peg18-OH(Cat. No.:)

HO-Peg18-OH

Cat. No.: B3137941
M. Wt: 811.0 g/mol
InChI Key: WPTOGBNHVWOHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HO-Peg18-OH is a useful research compound. Its molecular formula is C36H74O19 and its molecular weight is 811.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H74O19 B3137941 HO-Peg18-OH

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74O19/c37-1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-33-35-55-36-34-54-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-38/h37-38H,1-36H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTOGBNHVWOHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018297
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-heptadecaoxatripentacontane-1,53-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to HO-PEG18-OH: Properties, Experimental Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of HO-PEG18-OH, a discrete polyethylene glycol (PEG) derivative. It includes detailed experimental protocols for its synthesis, functionalization, and characterization, as well as insights into its applications in drug delivery and its interaction with biological signaling pathways.

Core Properties of this compound

This compound, also known as octadecaethylene glycol, is a monodisperse polyethylene glycol with 18 repeating ethylene oxide units, capped at both ends by hydroxyl (-OH) groups. This well-defined structure provides high purity and predictability in research and pharmaceutical applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₃₆H₇₄O₁₉
Molecular Weight Approximately 810.97 g/mol
CAS Number 4445-03-8
Appearance White to off-white solid or waxy solid
Solubility Soluble in water and most organic solvents
Structural Characteristics

The linear structure of this compound with terminal hydroxyl groups allows for a variety of chemical modifications. These hydroxyl groups can be functionalized to attach targeting ligands, drugs, or other molecules, making it a versatile linker in the development of complex drug delivery systems.

Experimental Protocols

This section details the methodologies for the synthesis, functionalization, and characterization of this compound.

Synthesis of this compound (Octadecaethylene Glycol)

A common method for synthesizing monodisperse PEG oligomers like this compound is through a stepwise addition of ethylene glycol units. One such approach involves a Williamson ether synthesis using protected ethylene glycol monomers.

Materials:

  • Tetraethylene glycol

  • Trityl chloride (TrCl)

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH)

  • Appropriate solvents (e.g., THF, DMF)

  • Reagents for deprotection (e.g., mild acid)

Procedure:

  • Protection of Tetraethylene Glycol: React tetraethylene glycol with trityl chloride to protect one hydroxyl group.

  • Activation of the Other Hydroxyl Group: React the monotritylated tetraethylene glycol with tosyl chloride to activate the remaining hydroxyl group.

  • Williamson Ether Synthesis: React the monotritylated, monotosylated tetraethylene glycol with the sodium salt of monotritylated tetraethylene glycol (prepared by reacting with NaH). This reaction couples two tetraethylene glycol units.

  • Iterative Stepwise Addition: Repeat the deprotection of the trityl group and subsequent coupling steps to extend the PEG chain to the desired length of 18 ethylene glycol units.

  • Final Deprotection: Remove the terminal trityl protecting groups to yield this compound.

  • Purification: Purify the final product using column chromatography to obtain a monodisperse compound.

Functionalization: Fischer Esterification of Terminal Hydroxyl Groups

The terminal hydroxyl groups of this compound can be readily esterified with a carboxylic acid in the presence of an acid catalyst.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst

  • An appropriate alcohol as a solvent (often the one corresponding to the desired ester, or a non-reactive solvent like toluene)

  • Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

  • Dissolve this compound and the carboxylic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap.

  • Add a catalytic amount of sulfuric acid or tosic acid to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ¹H NMR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the final product by column chromatography.

Characterization Techniques

¹H NMR is a powerful tool to confirm the structure and purity of this compound and its derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

Expected ¹H NMR Spectral Features for this compound:

  • A large, broad singlet around 3.64 ppm corresponding to the repeating methylene protons (-O-CH₂-CH₂-O-) of the ethylene glycol units.

  • A triplet at approximately 3.71 ppm corresponding to the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).

  • A signal for the hydroxyl protons (-OH), the chemical shift of which is variable and depends on the solvent and concentration.

MALDI-TOF MS is used to determine the molecular weight and assess the polydispersity of the PEG sample.

Sample Preparation (using Dithranol as matrix):

  • Matrix Solution: Prepare a saturated solution of dithranol in a suitable solvent like tetrahydrofuran (THF).

  • Analyte Solution: Prepare a solution of this compound in THF at a concentration of approximately 1 mg/mL.

  • Cationizing Agent: Prepare a solution of a sodium salt (e.g., sodium trifluoroacetate) in THF.

  • Mixing: Mix the matrix, analyte, and cationizing agent solutions in a ratio of approximately 10:1:1 (v/v/v).

  • Spotting: Spot 1-2 µL of the final mixture onto the MALDI target plate and allow it to air dry.

Expected MALDI-TOF Spectrum:

  • A single, prominent peak corresponding to the sodium adduct of this compound ([M+Na]⁺) at approximately m/z 833.96. The absence of a broad distribution of peaks confirms the monodispersity of the sample.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development, particularly in the design of advanced drug delivery systems.

PROTACs (Proteolysis Targeting Chimeras)

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target_Protein Target Protein PROTAC PROTAC (this compound linker) Target_Protein->PROTAC Binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to Ub Ubiquitin Target_Protein_Complex Target Protein Ub->Target_Protein_Complex Ubiquitination Proteasome Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades Target_Protein_Complex->Proteasome Targeted for Degradation PROTAC_Complex PROTAC Target_Protein_Complex->PROTAC_Complex E3_Ligase_Complex E3 Ligase E3_Ligase_Complex->Ub Recruits & Activates E3_Ligase_Complex->PROTAC_Complex

PROTAC Mechanism of Action
PEGylated Nanoparticles and Liposomes

The hydrophilic and biocompatible nature of the PEG chain in this compound is utilized to modify the surface of nanoparticles and liposomes. This "PEGylation" creates a hydrophilic shield that reduces recognition by the reticuloendothelial system (RES), thereby prolonging the circulation time of the drug carrier in the bloodstream and enhancing its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

Hydrogels

This compound can be functionalized with reactive groups, such as acrylates, at both ends to form PEG-diacrylate (PEGDA). These functionalized PEGs can then be crosslinked, often through photopolymerization, to form hydrogels. These hydrogels are highly biocompatible and have tunable properties, making them excellent candidates for controlled drug release and as scaffolds in tissue engineering.

Hydrogel_Formation cluster_workflow PEG-Diacrylate Hydrogel Formation Workflow A This compound B Functionalization (e.g., with Acryloyl Chloride) A->B C PEG18-Diacrylate (PEGDA) B->C E Crosslinked Hydrogel Network C->E Photopolymerization F Drug Loading C->F D Photoinitiator + UV Light D->E G Drug-Loaded Hydrogel F->G Encapsulation

Hydrogel Formation Workflow

Interaction with Biological Signaling Pathways

PEGylated drug delivery systems can influence cellular signaling pathways, often by enhancing the delivery of therapeutic agents that target specific components of these pathways.

MAPK/ERK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways are critical regulators of cell proliferation, survival, and differentiation, and are often dysregulated in cancer. PEGylated nanoparticles can be used to deliver inhibitors of these pathways more effectively to tumor cells.

Signaling_Pathways cluster_pathways Simplified MAPK/ERK and PI3K/Akt Signaling Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK Akt Akt PI3K->Akt Survival_PI3K Cell Survival Akt->Survival_PI3K PEG_NP PEGylated Nanoparticle (Delivering Inhibitors) PEG_NP->MEK Inhibits PEG_NP->PI3K Inhibits

Targeting Signaling Pathways

Biocompatibility and Safety

Polyethylene glycol is generally considered biocompatible and is approved by the FDA for various medical applications. However, the biocompatibility of any new material, including those derived from this compound, should be thoroughly evaluated according to standardized protocols.

Cytotoxicity Testing (ISO 10993-5)

In vitro cytotoxicity testing is a fundamental component of biocompatibility assessment. The ISO 10993-5 standard outlines methods to assess the cytotoxic potential of medical devices and materials.

General Protocol (Elution Test):

  • Extraction: The test material is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract.

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured to an appropriate confluency.

  • Exposure: The culture medium is replaced with the extract from the test material.

  • Incubation: The cells are incubated with the extract for a specified duration.

  • Assessment: The cytotoxic effect is evaluated qualitatively (e.g., by microscopic examination of cell morphology) and/or quantitatively (e.g., using an MTT assay to measure cell viability). A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[1][2][3]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and diagrams serve as a starting point for further investigation and application of this versatile molecule.

References

In-Depth Technical Guide to the Physical Characteristics of Octadecaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical characteristics of octadecaethylene glycol (PEG-18). The information presented is intended for use in research, scientific, and drug development applications.

Core Physical Characteristics

Octadecaethylene glycol, a polyethylene glycol with 18 repeating ethylene oxide units, possesses a unique set of physical properties that make it suitable for a variety of specialized applications, including in the formulation of drug delivery systems and as a linker in bioconjugation. The quantitative physical data for octadecaethylene glycol (CAS No. 351342-04-6) and closely related polyethylene glycols of similar molecular weight are summarized in the table below. It is important to note that some of the presented data are predicted values or are based on polyethylene glycol standards with an average molecular weight around 800 g/mol , and therefore should be considered as close approximations.

Physical CharacteristicValueNotes
Molecular Formula C36H74O19
Molecular Weight 811.0 g/mol
CAS Number 351342-04-6
Appearance White to off-white waxy solid or viscous liquidAt room temperature
Melting Point ~20-23 °CBased on data for PEG 800[1]
Boiling Point 740.9 ± 55.0 °CPredicted value
Density ~1.117 - 1.127 g/cm³Predicted and experimental values for similar MW PEGs[2]
Solubility Soluble in water, ethanol, chloroform, and other organic solvents.
Refractive Index ~1.458 - 1.461At 20°C, based on data for PEG 800[2]

Experimental Protocols

Detailed methodologies for the determination of key physical characteristics of polyethylene glycols are outlined below. These protocols are general and may require optimization based on the specific form of the octadecaethylene glycol sample.

Determination of Melting Point

The melting point of solid or semi-solid octadecaethylene glycol can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of octadecaethylene glycol is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the sample begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Density

The density of liquid or molten octadecaethylene glycol can be measured using a pycnometer or a digital density meter.

Methodology (Pycnometer):

  • The empty pycnometer is weighed.

  • The pycnometer is filled with distilled water of a known temperature and weighed to determine its exact volume.

  • The pycnometer is then emptied, dried, and filled with the liquid octadecaethylene glycol sample at the same temperature.

  • The filled pycnometer is weighed, and the density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of liquid octadecaethylene glycol is measured using a refractometer, typically at the sodium D-line (589 nm).

Methodology:

  • The refractometer is calibrated using a standard with a known refractive index.

  • A few drops of the liquid octadecaethylene glycol sample are placed on the prism of the refractometer.

  • The prism is closed, and the instrument is allowed to equilibrate to the desired temperature.

  • The refractive index is read from the instrument's scale.

Workflow Visualization

The following diagram illustrates a generalized workflow for the PEGylation of a protein, a common application for polyethylene glycols like octadecaethylene glycol in drug development to enhance the therapeutic properties of the protein.

PEGylation_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Reaction_Mixture Reaction Mixture (Controlled pH and Temperature) Protein->Reaction_Mixture Activated_PEG Activated Octadecaethylene Glycol (e.g., NHS-ester) Activated_PEG->Reaction_Mixture Purification_Step Purification (e.g., Size Exclusion Chromatography) Reaction_Mixture->Purification_Step Crude Product Final_Product Purified PEGylated Protein Purification_Step->Final_Product Isolated Product Characterization Characterization (e.g., SDS-PAGE, Mass Spectrometry) Final_Product->Characterization

Caption: Generalized workflow for protein PEGylation.

References

An In-depth Technical Guide to the Molecular Weight and Polydispersity of HO-Peg18-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and polydispersity of HO-Peg18-OH, a discrete polyethylene glycol (PEG) molecule. This document is intended for researchers, scientists, and professionals in drug development who utilize PEG linkers in their work, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Molecular Weight and Polydispersity

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene oxide units. In drug development and bioconjugation, the precise length and uniformity of the PEG chain are critical for defining the physicochemical properties, pharmacokinetics, and efficacy of the final conjugate.

Molecular Weight (MW): The molecular weight of a polymer is a measure of the mass of a mole of its molecules. For a discrete PEG like this compound, the molecular weight is a single, defined value, as each molecule has the exact same number of repeating units.

Polydispersity Index (PDI): The polydispersity index is a measure of the heterogeneity of molecular weights within a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

  • Monodisperse Polymers (PDI = 1): These polymers, such as discrete PEGs, consist of molecules of a single, uniform chain length and molecular weight.[][2] This uniformity is crucial for applications requiring precise control over stoichiometry and molecular structure.

  • Polydisperse Polymers (PDI > 1): Traditional PEG synthesis methods often result in a mixture of polymer chains with a range of lengths and, consequently, a distribution of molecular weights.[2][3]

The distinction between monodisperse and polydisperse PEGs is a critical consideration in the design of sophisticated drug delivery systems and bioconjugates.

G p1 n=16 p2 n=17 p3 n=18 p4 n=19 p5 n=20 m1 n=18 m2 n=18 m3 n=18 m4 n=18 m5 n=18 p_mix Mixture of different chain lengths cluster_0 cluster_0 m_uni Uniform chain length cluster_1 cluster_1

Figure 1: Polydisperse vs. Monodisperse PEG

Quantitative Data for this compound

This compound is a well-defined, discrete molecule. The following table summarizes its key quantitative properties.

PropertyValueSource(s)
Chemical Name Octadecaethylene glycol[4]
Synonyms Diol PEG18, PEG18[5]
Molecular Formula C36H74O19[4][5][6]
Molecular Weight 810.96 g/mol [4][6][7]
Polydispersity Index (PDI) 1 (theoretically)[][2]
CAS Number 4445-03-8[5]

Synthesis of Discrete PEGs

While traditional industrial production of PEGs often utilizes anionic ring-opening polymerization (AROP) of ethylene oxide, achieving absolute monodispersity for a specific oligomer like this compound can be challenging with this method, often resulting in a PDI between 1.1 and 1.4.[4] To produce truly monodisperse or discrete PEGs with a PDI of 1.0, more controlled, iterative stepwise synthesis methods have been developed.[4] These methods allow for the precise addition of single ethylene glycol units, ensuring a uniform chain length in the final product.

Experimental Protocols for Characterization

The precise molecular weight and monodispersity of this compound are critical quality attributes that must be verified experimentally. The two primary techniques for this characterization are Size Exclusion Chromatography (SEC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

G cluster_workflow Experimental Workflow for this compound Characterization start This compound Sample sec Size Exclusion Chromatography (SEC) start->sec Inject maldi MALDI-TOF Mass Spectrometry start->maldi Prepare Sample Plate data_analysis Data Analysis sec->data_analysis Chromatogram maldi->data_analysis Mass Spectrum report Certificate of Analysis data_analysis->report Determine MW & PDI

Figure 2: Characterization Workflow for this compound

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume in solution. For a monodisperse sample like this compound, a single, sharp peak is expected in the chromatogram.

Objective: To determine the molecular weight distribution and assess the purity of the this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • SEC column suitable for the molecular weight range of interest

  • Differential Refractive Index (dRI) detector

  • Multi-Angle Light Scattering (MALS) detector (optional, for absolute molecular weight determination)

Materials:

  • This compound sample

  • Mobile phase (e.g., aqueous buffer, tetrahydrofuran)

  • Molecular weight standards for calibration (if not using MALS)

Protocol:

  • Mobile Phase Preparation: Prepare and degas the appropriate mobile phase for the SEC column.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the dRI detector.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Injection: Inject the dissolved sample onto the equilibrated SEC column.

  • Data Acquisition: Record the chromatogram from the dRI and MALS detectors.

  • Data Analysis:

    • If using a MALS detector, the absolute molecular weight can be determined directly.

    • If using conventional calibration, a calibration curve is generated using narrow molecular weight standards. The retention time of the this compound peak is then used to determine its molecular weight relative to the standards.

    • The PDI is calculated from the molecular weight distribution of the peak. For a pure, monodisperse sample, this should be close to 1.0.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique that allows for the precise determination of the molecular weight of large molecules with minimal fragmentation. It is an ideal method for confirming the absolute molecular weight of discrete PEGs.

Objective: To determine the absolute molecular weight of this compound and confirm its monodispersity.

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Materials:

  • This compound sample

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)

  • Cationizing agent (e.g., sodium trifluoroacetate - NaTFA)

  • Solvent for sample and matrix preparation (e.g., acetonitrile, water with 0.1% TFA)

Protocol:

  • Matrix Solution Preparation: Prepare a saturated solution of the MALDI matrix in the appropriate solvent.

  • Sample Solution Preparation: Dissolve the this compound sample in a suitable solvent at a low concentration (e.g., 1 mg/mL).

  • Sample-Matrix Co-crystallization:

    • Mix the sample solution and the matrix solution in a specific ratio.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.

    • Allow the solvent to evaporate, resulting in the sample molecules being embedded within the matrix crystals.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Irradiate the sample spot with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the sample molecules.

    • The ionized molecules are accelerated into the time-of-flight tube, and their mass-to-charge ratio is determined based on their flight time.

  • Data Analysis:

    • The resulting mass spectrum should show a single, intense peak corresponding to the molecular weight of this compound plus the mass of the cationizing agent (e.g., [M+Na]+).

    • The absence of a distribution of peaks confirms the monodisperse nature of the sample.

Applications in Drug Development

This compound, as a discrete PEG linker, is increasingly utilized in the development of sophisticated therapeutics. Its well-defined length and homogeneity are particularly advantageous in the synthesis of PROTACs. In a PROTAC molecule, the linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. The precise length and composition of this linker are critical for optimizing the formation and stability of the ternary complex, which is essential for efficient protein degradation. The use of a monodisperse linker like this compound eliminates the variability that would be introduced by a polydisperse PEG, leading to a more homogeneous final product with predictable biological activity.

G cluster_protac PROTAC Structure E3_ligand E3 Ligase Ligand Linker This compound (Discrete Linker) E3_ligand->Linker Target_ligand Target Protein Ligand Target_ligand->Linker

Figure 3: Role of this compound in a PROTAC

Conclusion

This compound is a discrete, monodisperse polyethylene glycol with a precisely defined molecular weight of approximately 810.96 g/mol and a theoretical polydispersity index of 1. This uniformity is a key attribute that distinguishes it from traditional, polydisperse PEG polymers. The characterization of its molecular weight and the confirmation of its monodispersity are critical quality control steps, reliably achieved through experimental techniques such as Size Exclusion Chromatography and MALDI-TOF Mass Spectrometry. For researchers and drug developers, the use of discrete PEGs like this compound offers a high degree of control over molecular architecture, which is essential for the rational design of next-generation therapeutics and bioconjugates.

References

The Role of Discrete PEG18 Linkers in Advanced Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discrete Polyethylene Glycol (PEG) linkers, particularly those with 18 PEG units (PEG18), are playing an increasingly pivotal role in the design and efficacy of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Their defined length and chemical properties offer significant advantages in optimizing drug delivery, enhancing stability, and improving the overall therapeutic index of these targeted agents. This in-depth technical guide explores the multifaceted applications of discrete PEG18 linkers, providing quantitative data, detailed experimental methodologies, and visual representations of their involvement in key biological processes.

Enhancing Antibody-Drug Conjugate (ADC) Performance

The linker connecting the antibody to the cytotoxic payload is a critical component in ADC design, directly influencing its stability, pharmacokinetics, and efficacy. Discrete PEG linkers, including PEG18, have emerged as a valuable tool to modulate these properties.

Impact on Drug-to-Antibody Ratio (DAR) and Stability

The hydrophilicity of discrete PEG linkers can significantly improve the solubility and reduce the aggregation of ADCs, especially those carrying hydrophobic payloads. This allows for the successful conjugation of a higher number of drug molecules per antibody (a higher DAR) without compromising the physical stability of the conjugate.

Linker TypeAverage DARAggregation (%)Plasma Half-life (h)Reference
Non-PEG Linker3.5>30% (initial)Not Reported[1]
Mal-PEG8-COOH Not Reported<5% (after 7 days)Not Reported[1]
ZHER2-SMCC-MMAE (No PEG)Not ReportedNot Reported~2.5[2]
ZHER2-PEG4K-MMAE Not ReportedNot Reported~6.25[2]
ZHER2-PEG10K-MMAE Not ReportedNot Reported~28[2]

Table 1: Influence of PEG Linkers on ADC Properties. While specific data for PEG18 is limited in direct comparisons, the trend of improved stability and pharmacokinetic parameters with the inclusion of PEG linkers is evident.

Experimental Protocol: Synthesis of a Cysteine-Linked ADC using a PEG18 Linker

This protocol outlines a general procedure for the site-specific conjugation of a cytotoxic payload to an antibody via a maleimide-functionalized discrete PEG18 linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG18-Payload conjugate

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

  • Liquid chromatography-mass spectrometry (LC-MS)

Procedure:

  • Antibody Reduction:

    • To the mAb solution (typically 1-10 mg/mL in PBS), add a 10-20 fold molar excess of TCEP from a freshly prepared stock solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free cysteine residues.

    • Remove excess TCEP by buffer exchange using a desalting column or dialysis against PBS.

  • Conjugation:

    • Dissolve the Maleimide-PEG18-Payload in DMSO to a concentration of 10-20 mM.

    • Add the Maleimide-PEG18-Payload solution to the reduced mAb solution at a 5-10 fold molar excess relative to the available cysteine residues.

    • Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS.

    • Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the payload.

  • Characterization:

    • Determine the protein concentration by measuring the absorbance at 280 nm.

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry based on the extinction coefficients of the antibody and the payload.

    • Confirm the identity and purity of the ADC and determine the DAR distribution by LC-MS analysis.

Enabling Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the formation of a stable and productive ternary complex. Discrete PEG linkers, such as PEG18, offer the necessary length, flexibility, and solubility to facilitate this interaction.

Role of the Linker in PROTAC Efficacy

The length and composition of the PROTAC linker are critical determinants of its efficacy. An optimal linker length is required to span the distance between the target protein and the E3 ligase without inducing steric hindrance. The hydrophilicity of PEG linkers can also improve the overall solubility and cell permeability of the PROTAC molecule.

Experimental Workflow: PROTAC-Mediated Protein Degradation

The following workflow illustrates the key steps in evaluating the efficacy of a PEG18-based PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Target Binder-PEG18-E3 Ligase Binder cell_culture Cell Culture (Target Protein Expressing) synthesis->cell_culture Characterize PROTAC protac_treatment PROTAC Treatment (Varying Concentrations & Times) cell_culture->protac_treatment lysis Cell Lysis protac_treatment->lysis western_blot Western Blot Analysis (Target Protein Levels) lysis->western_blot ic50 Determine DC50 & Dmax western_blot->ic50 animal_model Animal Model (e.g., Xenograft) ic50->animal_model Select Lead PROTAC protac_admin PROTAC Administration animal_model->protac_admin tissue_collection Tumor/Tissue Collection protac_admin->tissue_collection pk_pd Pharmacokinetic/ Pharmacodynamic Analysis protac_admin->pk_pd protein_analysis Protein Level Analysis (Western Blot/IHC) tissue_collection->protein_analysis protein_analysis->pk_pd

Caption: Experimental workflow for evaluating a PEG18-based PROTAC.

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Environment PROTAC Target Binder-PEG18-E3 Ligase Binder E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

Discrete PEG18 linkers are a powerful tool in the arsenal of drug development professionals. Their well-defined structure provides a level of precision that is essential for the rational design of complex therapeutics like ADCs and PROTACs. By carefully selecting the linker, researchers can fine-tune the physicochemical and pharmacological properties of their drug candidates, ultimately leading to safer and more effective treatments. Further research into the nuanced effects of specific PEG linker lengths, such as PEG18, will continue to drive innovation in targeted drug delivery.

References

The Role of HO-PEG18-OH in Enhancing Hydrophilicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of HO-PEG18-OH, a discrete polyethylene glycol (PEG) derivative, in increasing the hydrophilicity of molecules and surfaces. Increased hydrophilicity is a critical attribute in numerous biomedical and pharmaceutical applications, including drug delivery, bioconjugation, and the development of biocompatible materials. This guide provides a detailed overview of the underlying principles, quantitative data, experimental protocols, and key molecular interactions.

Introduction to this compound and Hydrophilicity

Polyethylene glycol (PEG) is a synthetic, biocompatible, and hydrophilic polymer widely utilized to modify the physicochemical properties of various substrates, a process known as PEGylation.[1][2] this compound is a specific, monodisperse PEG molecule composed of 18 ethylene glycol units, terminating with a hydroxyl group at each end. Its defined chain length and terminal functional groups make it a valuable tool for precise surface and molecule modification.

The hydrophilicity of a molecule or surface is its affinity for water. This property is governed by the ability to form favorable interactions, primarily hydrogen bonds, with water molecules. The repeating ether units and terminal hydroxyl groups in the this compound structure provide ample sites for hydrogen bonding, leading to a significant increase in the hydrophilicity of any molecule or surface it is attached to.[3] This enhanced hydrophilicity can lead to several advantageous outcomes in a biological context, such as increased aqueous solubility of hydrophobic drugs, reduced non-specific protein adsorption, and improved in vivo circulation times.[2][4]

Chemical and Physical Properties of this compound

This compound, also known as PEG18, possesses well-defined chemical and physical characteristics that make it suitable for a range of applications.

PropertyValue
Chemical Formula C36H74O19
Molecular Weight 810.96 g/mol
CAS Number 351342-04-6
Appearance Solid
Solubility Soluble in Water, DMSO, DCM, DMF
Density 1.117 ± 0.06 g/cm³ (Predicted)
pKa 14.06 ± 0.10 (Predicted)
Storage Temperature 2-8°C, sealed, away from moisture and light

Quantitative Analysis of Increased Hydrophilicity

The increase in hydrophilicity upon PEGylation can be quantified using several analytical techniques. The two most common methods are the measurement of the octanol-water partition coefficient (LogD) and the determination of the water contact angle.

Octanol-Water Partition Coefficient (LogD)

The octanol-water partition coefficient is a measure of the differential solubility of a compound in a hydrophobic solvent (octanol) and a hydrophilic solvent (water). A lower LogD value indicates a higher preference for the aqueous phase and thus, greater hydrophilicity.[5]

Table 1: Effect of PEG Chain Length on the Hydrophilicity of a Prostate-Specific Membrane Antigen (PSMA) Inhibitor [6]

CompoundLogD (pH 7.4)
Unmodified PSMA Inhibitor-2.64 ± 0.25
PSMA Inhibitor + 4 PEG Units (PEG4)-3.06 ± 0.15
PSMA Inhibitor + 8 PEG Units (PEG8)-4.27 ± 0.26

This trend strongly suggests that conjugation with the longer this compound would result in an even more pronounced decrease in the LogD value, signifying a highly hydrophilic character.

Water Contact Angle

The water contact angle is a measure of the wettability of a surface. A lower contact angle indicates a more hydrophilic surface, as water droplets tend to spread out over the surface.[7] Studies have shown that modifying a hydrophobic surface with PEG chains leads to a significant reduction in the water contact angle. For instance, the contact angle of a polydimethylsiloxane (PDMS) network surface decreased from 105° to 55° as the molar ratio of PEG to PDMS was increased.[1] A PEG film on a silicon wafer exhibited a contact angle of 27°.[5]

Experimental Protocols

Protocol for Surface Modification with this compound

This protocol describes a general method for the covalent immobilization of this compound onto an amine-functionalized surface to enhance its hydrophilicity.

Materials:

  • Amine-functionalized glass slides

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

  • Orbital shaker

  • Centrifuge

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a 1.5-molar excess of DSC in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add a 2-molar excess of triethylamine to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • The resulting product is the activated PEG18-succinimidyl carbonate.

  • Surface Immobilization:

    • Wash the amine-functionalized glass slides thoroughly with deionized water and ethanol, and dry them under a stream of nitrogen.

    • Prepare a solution of the activated PEG18-succinimidyl carbonate in anhydrous DMF.

    • Immerse the cleaned glass slides in the PEG solution and incubate for 12-24 hours at room temperature on an orbital shaker.

    • After incubation, remove the slides and wash them extensively with DMF, followed by ethanol and finally deionized water to remove any non-covalently bound PEG.

    • Dry the PEGylated glass slides under a stream of nitrogen.

  • Characterization:

    • Measure the water contact angle of the modified and unmodified surfaces to quantify the increase in hydrophilicity.

    • Perform surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of the PEG layer.

Protocol for Determination of Octanol-Water Partition Coefficient (LogD)

This protocol outlines the shake-flask method for determining the LogD of a PEGylated compound.[6]

Materials:

  • PEGylated compound of interest

  • 1-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the PEGylated compound in the aqueous phase (PBS).

  • In a centrifuge tube, add equal volumes of the 1-octanol and the aqueous solution of the compound.

  • Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and partitioning.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully collect aliquots from both the octanol and the aqueous phases.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the LogD using the following formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Visualizations

G cluster_structure Chemical Structure of this compound HO HO CH2_1 CH2_1 HO->CH2_1 CH2_2 CH2_2 CH2_1->CH2_2 O_1 O_1 CH2_2->O_1 CH2_3 CH2_3 O_1->CH2_3 CH2_4 CH2_4 CH2_3->CH2_4 O_2 O_2 CH2_4->O_2 dots ...(CH2CH2O)15... O_2->dots O_17 O_17 dots->O_17 CH2_33 CH2_33 O_17->CH2_33 CH2_34 CH2_34 CH2_33->CH2_34 O_18 O_18 CH2_34->O_18 CH2_35 CH2_35 O_18->CH2_35 CH2_36 CH2_36 CH2_35->CH2_36 OH OH CH2_36->OH

Figure 1. Chemical Structure of this compound

G cluster_hydrophilicity Mechanism of Increased Hydrophilicity Water1 H2O PEG_chain ---O-CH2-CH2-O-CH2-CH2-O--- Water1->PEG_chain H-bond Water2 H2O Water2->PEG_chain H-bond Water3 H2O Water3->PEG_chain H-bond Water4 H2O Water4->PEG_chain H-bond

Figure 2. Hydrogen Bonding between PEG and Water

G cluster_workflow Experimental Workflow for Surface PEGylation start Start: Amine-functionalized surface step1 Activate this compound with DSC and TEA in DMF start->step1 step2 Immerse surface in activated PEG solution step1->step2 step3 Incubate for 12-24 hours step2->step3 step4 Wash with DMF, Ethanol, and Water step3->step4 end End: Hydrophilic PEGylated surface step4->end

Figure 3. Surface Modification Workflow

G cluster_logd LogD Determination Workflow start Start: PEGylated compound step1 Mix with Octanol and PBS start->step1 step2 Vortex and Centrifuge step1->step2 step3 Separate Octanol and Aqueous Phases step2->step3 step4 Quantify Compound in Each Phase step3->step4 end Calculate LogD step4->end

Figure 4. LogD Determination Workflow

Conclusion

This compound is a potent tool for enhancing the hydrophilicity of a wide array of molecules and surfaces. Its well-defined structure allows for precise control over the modification process, leading to predictable and reproducible outcomes. The increase in hydrophilicity, quantifiable through methods like LogD and contact angle measurements, translates to significant advantages in biomedical applications, including improved drug solubility and biocompatibility. The experimental protocols provided in this guide offer a starting point for researchers to harness the benefits of PEGylation with this compound in their own work. Further research to generate specific quantitative data for this compound will be invaluable in refining its application in advanced drug delivery systems and biomaterials.

References

The Advent of Precision: An In-depth Technical Guide to PEGylation with Monodisperse Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, is a clinically validated strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drugs.[1][2] By increasing the hydrodynamic volume of a molecule, PEGylation can shield it from enzymatic degradation, reduce renal clearance, and minimize immunogenicity.[2] This results in a longer circulation half-life, improved stability, and the potential for reduced dosing frequency, ultimately leading to better patient compliance and therapeutic outcomes.[2]

Historically, the field has been dominated by the use of polydisperse PEGs, which are mixtures of polymers with a range of molecular weights. While effective, this heterogeneity introduces complexity in the manufacturing and characterization of PEGylated drugs, resulting in products that are themselves a mixture of different species. This lack of uniformity can lead to variability in biological activity and potential issues with steric hindrance.

The advent of monodisperse PEG linkers, which are pure compounds with a single, precisely defined molecular weight, represents a significant advancement in the field.[3] These discrete PEG (dPEG®) linkers offer the ability to create homogeneous PEGylated drugs with a specific molecular weight, leading to more consistent and predictable pharmacological profiles.[3] This guide will provide a comprehensive overview of PEGylation with a focus on the advantages and applications of monodisperse linkers, detailed experimental protocols, and the underlying principles that govern this powerful drug delivery technology.

Monodisperse vs. Polydisperse PEG Linkers: A Paradigm Shift

The fundamental difference between monodisperse and polydisperse PEGs lies in their purity and uniformity. Polydisperse PEGs are synthesized through the polymerization of ethylene oxide, resulting in a distribution of chain lengths and molecular weights. In contrast, monodisperse PEGs are built through a stepwise process, adding a single ethylene glycol unit at a time, which allows for the creation of a pure compound with a precise molecular weight.

The use of monodisperse PEG linkers offers several key advantages over their polydisperse counterparts:

  • Homogeneity and Purity: Monodisperse PEGylation results in a single, well-defined molecular entity. This simplifies analytical characterization and ensures lot-to-lot consistency, which is a critical aspect of pharmaceutical development.

  • Improved Pharmacokinetics: The uniform nature of monodisperse PEGylated drugs leads to more predictable and optimized pharmacokinetic profiles. This includes a more consistent extension of plasma half-life and a reduction in variability in drug clearance rates.

  • Reduced Immunogenicity: While PEG itself is considered to have low immunogenicity, the heterogeneity of polydisperse PEGs can sometimes elicit an immune response. The uniform structure of monodisperse PEGs is thought to further reduce this potential.[3]

  • Enhanced Efficacy and Safety: By allowing for the fine-tuning of a drug's molecular weight and solubility, monodisperse PEGs can improve its therapeutic index. For example, they can be used to modulate a drug's ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.

The following diagram illustrates the logical advantages of choosing monodisperse PEG linkers in drug development.

Monodisperse_vs_Polydisperse PDI High Polydispersity (PDI > 1.0) Hetero Heterogeneous Product PDI->Hetero leads to VariablePK Variable Pharmacokinetics Hetero->VariablePK results in ComplexAnalysis Complex Analysis Hetero->ComplexAnalysis requires MonoPDI Single Molecular Weight (PDI = 1.0) Homo Homogeneous Product MonoPDI->Homo leads to PredictablePK Predictable Pharmacokinetics Homo->PredictablePK results in SimplifiedAnalysis Simplified Analysis Homo->SimplifiedAnalysis enables

Caption: Comparison of Polydisperse and Monodisperse PEGylation.

Quantitative Impact of Monodisperse PEGylation on Pharmacokinetics

The theoretical advantages of monodisperse PEGylation are borne out in preclinical and clinical studies. The ability to precisely control the size of the PEG linker allows for the fine-tuning of a drug's pharmacokinetic profile.

Therapeutic MoleculePEG Linker TypeMolecular Weight (PEG)Key Pharmacokinetic ParameterResultReference
Anti-TAG-72 DiabodyMonodisperse (n=0)0 kDaKidney Uptake (%ID/g at 24h)~120%[4]
Anti-TAG-72 DiabodyMonodisperse (n=12)~528 DaKidney Uptake (%ID/g at 24h)Decreased[4]
Anti-TAG-72 DiabodyMonodisperse (n=24)~1056 DaKidney Uptake (%ID/g at 24h)Further Decreased[4]
Anti-TAG-72 DiabodyMonodisperse (n=48)~2112 DaKidney Uptake (%ID/g at 24h)~15% (8-fold reduction)[4]
Anti-TAG-72 DiabodyMonodisperse (n=0)0 kDaBlood Half-life (t1/2)~0.5 h[5]
Anti-TAG-72 DiabodyMonodisperse (n=48)~2112 DaBlood Half-life (t1/2)~6.0 h (12-fold increase)[5]
Interferon-α2aPolydisperse (Branched)40 kDaSerum Half-lifeLonger than 12 kDa PEG[6]
Interferon-α2bPolydisperse (Linear)12 kDaSerum Half-lifeShorter than 40 kDa PEG[6]

Key Experimental Protocols in PEGylation

The successful PEGylation of a therapeutic molecule relies on well-defined and reproducible experimental protocols. The choice of conjugation chemistry depends on the available functional groups on the target molecule and the desired stability of the PEG-drug linkage. Two of the most common site-specific PEGylation strategies are maleimide-thiol conjugation to cysteine residues and reductive amination to the N-terminal α-amino group.

Protocol 1: Site-Specific PEGylation via Maleimide-Thiol Conjugation

This protocol describes the conjugation of a PEG-maleimide to a free thiol group on a protein or peptide.

Materials:

  • Thiol-containing protein/peptide

  • PEG-Maleimide

  • PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein/peptide in degassed PEGylation buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • PEG-Maleimide Stock Solution Preparation:

    • Prepare a 10 mM stock solution of PEG-maleimide in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the PEG-maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of PEG-maleimide over the protein. The final protein concentration should be at least 10 mg/mL.

    • Gently stir or vortex the reaction mixture.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the PEGylated Conjugate:

    • Purify the reaction mixture using size-exclusion chromatography (SEC) to separate the PEGylated conjugate from unreacted PEG-maleimide and protein.

    • Alternatively, dialysis can be used for purification, especially for larger proteins.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Confirm the identity and purity of the PEGylated product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Quantify the degree of PEGylation using HPLC.

Protocol 2: Site-Specific N-Terminal PEGylation via Reductive Amination

This protocol describes the conjugation of a PEG-aldehyde to the N-terminal α-amino group of a protein. This method takes advantage of the lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine residues, allowing for site-specific modification at a slightly acidic pH.

Materials:

  • Protein with an accessible N-terminus

  • PEG-Aldehyde

  • Reaction Buffer: 100 mM MES or sodium acetate, pH 5.0-6.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification system: Ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC)

Procedure:

  • Protein and Reagent Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Dissolve the PEG-aldehyde in the reaction buffer to a concentration that will result in a 5-50 fold molar excess when added to the protein solution.

  • Conjugation Reaction:

    • Add the PEG-aldehyde solution to the protein solution.

    • Add the reducing agent (sodium cyanoborohydride or STAB) to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction at 4°C for 12-24 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted PEG-aldehyde.

    • Incubate for 1 hour at room temperature.

  • Purification of the PEGylated Conjugate:

    • Purify the reaction mixture using ion-exchange chromatography (IEX) to separate the PEGylated protein from the un-PEGylated protein based on the change in charge at the N-terminus.

    • Alternatively, size-exclusion chromatography (SEC) can be used for purification.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE and mass spectrometry to confirm successful N-terminal PEGylation.

    • Use peptide mapping to confirm the site of PEGylation.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Mechanism of Action of a PEGylated Therapeutic: Pegvisomant

Pegvisomant is a PEGylated recombinant human growth hormone (GH) analog used to treat acromegaly. It acts as a GH receptor antagonist. The PEGylation of pegvisomant increases its half-life, allowing for less frequent dosing. The following diagram illustrates its mechanism of action.

Pegvisomant_MoA cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space GH Growth Hormone (GH) GHR GH Receptor Dimer GH->GHR Binds and activates Pegvisomant Pegvisomant (PEGylated GH Analog) Pegvisomant->GHR Binds but does not activate JAK2 JAK2 GHR->JAK2 Activates GHR->JAK2 Activation Blocked STAT5 STAT5 JAK2->STAT5 Phosphorylates STAT5_P pSTAT5 STAT5->STAT5_P Nucleus Nucleus STAT5_P->Nucleus Translocates to IGF1 IGF-1 Gene Transcription Nucleus->IGF1 Promotes

Caption: Mechanism of Action of Pegvisomant.

Preclinical Development Workflow for a PEGylated Therapeutic

The development of a PEGylated therapeutic follows a structured preclinical workflow to ensure its safety and efficacy before entering clinical trials.

Preclinical_Workflow start Therapeutic Candidate (Protein/Peptide) peg_selection PEG Linker Selection (Monodisperse vs. Polydisperse, Size, Chemistry) start->peg_selection conjugation PEGylation Reaction & Optimization peg_selection->conjugation purification Purification of PEG-conjugate conjugation->purification characterization Analytical Characterization (MS, HPLC, SDS-PAGE) purification->characterization in_vitro In Vitro Assays (Binding, Activity, Stability) characterization->in_vitro pk_pd Pharmacokinetic & Pharmacodynamic Studies (in vivo) in_vitro->pk_pd tox Toxicology Studies (in vivo) pk_pd->tox ind IND-Enabling Studies tox->ind

Caption: Preclinical Development Workflow for a PEGylated Therapeutic.

Conclusion: The Future of PEGylation is Precise

The transition from polydisperse to monodisperse PEG linkers marks a significant evolution in the field of drug delivery. The ability to create homogeneous, well-defined PEGylated therapeutics offers unprecedented control over their pharmacological properties. This precision translates into more predictable pharmacokinetics, potentially improved safety profiles, and a streamlined development and manufacturing process. As our understanding of the structure-activity relationships of PEGylated drugs continues to grow, monodisperse PEG linkers will undoubtedly play an increasingly critical role in the design of the next generation of innovative and effective medicines. This guide has provided a foundational understanding of this technology, equipping researchers and drug developers with the knowledge to leverage the power of precision PEGylation in their own work.

References

Navigating the Biological Landscape: A Technical Guide to the Safety and Biocompatibility of HO-Peg18-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) and its derivatives are integral to modern drug development and biomedical research, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Among these, HO-Peg18-OH, a discrete PEG linker with 18 ethylene glycol units, is of increasing interest, particularly in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive overview of the safety and biocompatibility of this compound, drawing upon the extensive body of research on polyethylene glycols of similar molecular weights. This document synthesizes available data on cytotoxicity, hemocompatibility, and in vivo toxicity, outlines detailed experimental protocols for biocompatibility assessment, and visualizes key biological pathways and experimental workflows to support researchers in their evaluation of this critical linker molecule.

Introduction: The Role of this compound in Biomedical Applications

This compound, also known by its systematic name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-Heptadecaoxatripentacontane-1,53-diol, is a homobifunctional PEG linker. Its two terminal hydroxyl groups allow for covalent attachment to other molecules, making it a versatile building block in drug delivery systems and for the synthesis of bioconjugates. The PEG chain itself imparts favorable physicochemical properties, such as increased hydrophilicity, which can be crucial for the overall performance of the final construct. The use of PEG linkers in modalities like PROTACs is predicated on their general biocompatibility and ability to modulate the properties of the final molecule favorably.[4][5]

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological studies on this compound are not extensively available in public literature, a robust body of evidence on polyethylene glycols of various molecular weights provides a strong basis for assessing its safety profile. Generally, PEGs are considered to have low toxicity.[6][7]

Acute and Chronic Toxicity

Studies on high-molecular-weight PEGs in Sprague Dawley rats have shown a low level of toxicity in acute, short-term, and long-term studies via oral, intraperitoneal, and intravenous routes.[6] Repeated oral administration of high molecular weight PEGs to rats over a two-year period showed no significant toxicological symptoms.[8] It is important to note that the toxicity of PEGs can be molecular weight-dependent.[6][9]

Table 1: Summary of In Vivo Toxicity Data for Various PEGs

PEG DerivativeAnimal ModelRoute of AdministrationKey FindingsReference
High-Molecular-Weight PEGs (20, 40, 60 kDa)Sprague Dawley RatsSubcutaneous & IntravenousTissue vacuolation without inflammation; anti-PEG IgM antibody response.[6][10]
PEG-400DogsIntravenousLow toxicity at high doses; reversible cloudy swelling of kidney cells at the highest dose.[11]
"Carbowax" 1500 & 4000RatsOralVery low acute oral toxicity.[7]
Cytotoxicity

In vitro cytotoxicity studies on various PEG derivatives have generally demonstrated their safety. Most PEG oligomers are reported to be safe for cell lines such as HeLa (human cervical cancer cells) and L929 (mouse fibroblasts).[12][13][14][15] However, some studies have indicated that very low molecular weight PEGs, such as triethylene glycol (TEG), may exhibit toxicity at high concentrations.[12][13][14] PEG-based monomers with reactive end groups, such as acrylates, have shown more pronounced cytotoxicity.[12][13][14]

Table 2: Summary of In Vitro Cytotoxicity Data for Various PEG Derivatives

PEG Derivative/ProductCell Line(s)AssayKey FindingsReference
PEG OligomersHeLa, L929MTT AssayGenerally safe; TEG showed some toxicity at high concentrations.[12][13][14]
PEG-Methylsulfone HydrogelsHuman Dermal Fibroblasts, HUVECsLDH, AlamarBlueNontoxic and cytocompatible.[16][17]
PEG-functionalized Lactide-Caprolactone CopolymersL929CellTiter-Blue, CytoTox-ONEGood cytocompatibility.[18]
Immunogenicity

The immunogenicity of PEGylated compounds is a topic of ongoing research. While PEGylation is often employed to reduce the immunogenicity of therapeutic proteins, PEG itself can, in some instances, elicit an immune response, leading to the formation of anti-PEG antibodies.[19] This response is influenced by factors such as the PEG's molecular weight, structure (linear vs. branched), and the patient's previous exposure to PEGylated products.[19] Generally, PEGs are considered to be weakly immunogenic.[19]

Immunogenicity_Signaling_Pathway cluster_AntigenPresentation Antigen Presentation cluster_BCellActivation B-Cell Activation & Antibody Production PEG PEGylated Molecule APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) PEG->APC Uptake & Processing B_Cell B-Cell PEG->B_Cell Direct Recognition (T-independent) MHCII MHC Class II APC->MHCII Presents PEG Epitope TCR T-Cell Receptor MHCII->TCR Recognition T_Helper Helper T-Cell (CD4+) TCR->T_Helper Activation T_Helper->B_Cell Provides Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Production Anti_PEG_Ab->PEG Binding & Clearance

Figure 1: Generalized signaling pathway for the induction of an anti-PEG antibody response.

Biocompatibility Assessment

Biocompatibility is a critical aspect of any material intended for biomedical applications. For this compound, this primarily involves assessing its interactions with blood components (hemocompatibility) and its broader impact on biological systems.

Hemocompatibility

PEGs generally exhibit good hemocompatibility. Studies have shown that the addition of PEG to red blood cell suspensions can reduce hemolysis induced by mechanical stress.[20][21] This protective effect is attributed to the ability of PEG to coat cell surfaces and artificial materials, thereby reducing trauma to erythrocytes.[21]

Table 3: Summary of Hemolysis Data for PEGs

PEG Derivative/MaterialAssayKey FindingsReference
PEG (20,000 MW)Mechanical Stress-Induced HemolysisReduced hemolysis significantly compared to controls.[20][21]
PEGylated Graphene OxideHemolysis AssayPEGylation diminished the hemolytic activity of graphene oxide.[22]
Biodistribution

The biodistribution of PEGs is highly dependent on their molecular weight.[9] Low molecular weight PEGs are generally cleared more rapidly from the body, primarily through renal excretion. As the molecular weight increases, renal clearance decreases, and the PEG may accumulate in tissues such as the spleen, lymph nodes, and lungs.[6][10] For a relatively low molecular weight compound like this compound (molecular weight ~811 g/mol ), rapid clearance with minimal tissue accumulation would be expected.

Experimental Protocols for Biocompatibility and Safety Testing

The following are generalized protocols that can be adapted for the comprehensive evaluation of this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., L929, HeLa) start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_ho_peg18_oh Add varying concentrations of This compound incubate1->add_ho_peg18_oh incubate2 Incubate for 24-72 hours add_ho_peg18_oh->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) incubate3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance analyze Calculate cell viability (%) and IC50 read_absorbance->analyze end End analyze->end Hemolysis_Assay_Workflow start Start prepare_rbc Prepare a suspension of fresh red blood cells (RBCs) start->prepare_rbc add_samples Add this compound solutions (and positive/negative controls) to RBCs prepare_rbc->add_samples incubate Incubate at 37°C with gentle agitation add_samples->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge collect_supernatant Collect the supernatant centrifuge->collect_supernatant read_absorbance Measure absorbance of hemoglobin in the supernatant at ~540 nm collect_supernatant->read_absorbance calculate_hemolysis Calculate percentage of hemolysis read_absorbance->calculate_hemolysis end End calculate_hemolysis->end Acute_Toxicity_Workflow start Start animal_groups Divide animals (e.g., mice or rats) into dose groups and a control group start->animal_groups administer_dose Administer a single dose of this compound (e.g., intravenously or intraperitoneally) animal_groups->administer_dose observe Observe animals for signs of toxicity and mortality for 14 days administer_dose->observe record_weights Record body weights observe->record_weights necropsy Perform gross necropsy at the end of the study record_weights->necropsy analyze Determine LD50 (if applicable) and identify target organs of toxicity necropsy->analyze end End analyze->end

References

The "Stealth" Effect: A Deep Dive into the Mechanism of Action of PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (PEG) linkers have become an indispensable tool in modern drug delivery, transforming the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutic agents. This technical guide delves into the core mechanisms by which PEGylation, the covalent attachment of PEG chains to a molecule, imparts its beneficial properties. We will explore the fundamental principles of PEG linker chemistry, their impact on drug solubility, circulation half-life, and immunogenicity, and the analytical techniques used to characterize these conjugates. This guide will provide researchers and drug development professionals with a comprehensive understanding of PEG linker technology, supported by quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

The Fundamental Chemistry and Properties of PEG Linkers

Polyethylene glycol is a biocompatible, non-toxic, and highly hydrophilic polymer composed of repeating ethylene oxide units. Its simple, flexible structure and water solubility make it an ideal candidate for conjugation to drugs, proteins, and nanoparticles.[1] The process of PEGylation can be tailored by varying the molecular weight, architecture (linear or branched), and the reactive functional groups at the termini of the PEG chain.[1][2]

The primary mechanism by which PEG linkers exert their effects is through the formation of a hydrophilic cloud around the conjugated molecule. This "stealth" effect has several profound consequences for drug delivery:

  • Increased Hydrodynamic Size: The PEG chain and its associated water molecules significantly increase the effective size of the drug conjugate in solution.[3] This increased hydrodynamic radius is a key factor in reducing renal clearance, thereby prolonging the circulation half-life.[]

  • Masking of Surface Charges and Epitopes: The flexible PEG chains can mask the surface charges and antigenic epitopes of the conjugated therapeutic.[1][5] This shielding effect reduces recognition by the immune system and proteolytic enzymes, leading to decreased immunogenicity and enhanced stability.[1][5]

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[1][3]

Quantitative Impact of PEGylation on Pharmacokinetics

The most significant and well-documented advantage of PEGylation is the extension of a drug's circulation half-life. This is primarily achieved by reducing the rate of renal clearance and decreasing uptake by the reticuloendothelial system (RES). The molecular weight of the PEG linker is a critical determinant of this effect.

Drug/MoleculePEG Molecular Weight (kDa)Change in Circulation Half-lifeReference
General Trend 618 minutes (unmodified)[]
5016.5 hours[]
PLA-PEG Nanoparticles Not specified (~170 nm)6.3 - 6.6 hours[6]
PLGA Nanoparticles Not specified (~270 nm, non-PEGylated)45 - 51 minutes[6]
Curcumin-loaded PLGA Nanoparticles Not specifiedUp to 55-fold increase in bioavailability[7]
Doxorubicin (in liposomes) Not specified5-fold longer circulation time[8]

Experimental Protocols for PEGylation and Characterization

The successful development of a PEGylated drug requires robust and well-defined experimental protocols for both the conjugation process and the characterization of the final product.

Synthesis of PEG Linkers and Conjugation to a Target Molecule

A common method for PEGylation involves the use of N-hydroxysuccinimide (NHS) ester-activated PEGs for reaction with primary amines on a protein or other therapeutic molecule.

Protocol: Amine-Reactive PEGylation using NHS Ester Chemistry

  • Reagent Preparation:

    • Dissolve the protein to be PEGylated in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

    • Just prior to use, dissolve the PEG-NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching reagent such as hydroxylamine, Tris, or glycine can be added.

  • Purification of the PEGylated Product:

    • Remove unreacted PEG-NHS ester and other small molecules by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration.

Characterization of PEGylated Conjugates

A suite of analytical techniques is employed to characterize the PEGylated product, confirming the extent of PEGylation, identifying the sites of conjugation, and assessing the purity and stability of the conjugate.

a) Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is a primary method for determining the degree of PEGylation and identifying the presence of unreacted protein or PEG.[]

Protocol: SEC Analysis of a PEGylated Protein

  • System Setup:

    • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWXL) with a mobile phase appropriate for the protein (e.g., 0.1 M phosphate buffer, pH 6.0).

    • The system should include a UV detector (for protein detection) and a refractive index (RI) detector (for PEG detection).[10]

  • Sample Preparation:

    • Prepare the PEGylated protein sample, as well as standards of the unmodified protein and the free PEG linker, in the mobile phase.

  • Analysis:

    • Inject the samples onto the SEC column and monitor the elution profile at the appropriate wavelengths.

    • The elution volumes of the different species (native protein, mono-PEGylated, di-PEGylated, etc.) will correspond to their different hydrodynamic sizes.[11]

b) Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the PEGylated conjugate and identifying the specific sites of PEGylation.[12]

Protocol: LC-MS/MS Analysis of a PEGylated Protein

  • Sample Preparation:

    • The PEGylated protein is typically subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

    • The resulting peptide mixture is then separated by liquid chromatography (LC).

  • Mass Spectrometry Analysis:

    • The eluting peptides are introduced into the mass spectrometer.

    • Full scan MS is used to determine the mass of the PEGylated and non-PEGylated peptides.

    • Tandem MS (MS/MS) is used to fragment the PEGylated peptides, allowing for the precise identification of the amino acid residue to which the PEG linker is attached.[6]

c) Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify the concentration of PEGylated proteins in biological samples, which is crucial for pharmacokinetic studies.[3][13]

Protocol: Sandwich ELISA for a PEGylated Protein

  • Plate Coating: Coat a 96-well plate with a capture antibody that specifically binds to the protein portion of the conjugate.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add standards of known PEGylated protein concentration and the unknown samples to the wells and incubate.

  • Detection Antibody: Add a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and also binds to the protein.

  • Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a plate reader. The concentration of the PEGylated protein in the samples can be determined by comparison to the standard curve.

Impact of PEG Linkers on Cellular Signaling Pathways

The conjugation of PEG linkers can modulate the interaction of a therapeutic agent with its biological target, thereby influencing downstream signaling pathways.

Steric Hindrance and Receptor Binding

While PEGylation is generally designed to be biologically inert, the "stealth" cloud can sometimes sterically hinder the binding of the therapeutic moiety to its receptor.[] This can lead to a decrease in in vitro activity. However, this is often more than compensated for by the significantly increased in vivo exposure due to the prolonged circulation half-life.[]

Case Study: Pegvisomant and the JAK-STAT Pathway

Pegvisomant is a PEGylated recombinant human growth hormone (GH) antagonist used to treat acromegaly. The native GH molecule has two binding sites for the GH receptor. Pegvisomant is engineered with an amino acid substitution that enhances its affinity for the first binding site but prevents the dimerization of the receptor, which is necessary for signal transduction. The PEGylation of pegvisomant further enhances its antagonistic activity by sterically hindering the second binding site and prolonging its half-life. This effectively blocks the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway that is normally activated by GH.[14][15][16]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GH Growth Hormone GHR Growth Hormone Receptor (GHR) GH->GHR Binds to site 1 & 2 Pegvisomant Pegvisomant (PEGylated GH Antagonist) Pegvisomant->GHR Binds to site 1 Pegvisomant->GHR Blocks Dimerization JAK2 JAK2 GHR->JAK2 Dimerization & Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation gene_transcription Gene Transcription (e.g., IGF-1) nucleus->gene_transcription Activation

Caption: Mechanism of Pegvisomant action on the JAK-STAT pathway.
Case Study: PEGylated Liposomal Doxorubicin and the Tumor Microenvironment

PEGylated liposomal doxorubicin (e.g., Doxil®) is a nanomedicine formulation used in cancer therapy. The PEG linker on the surface of the liposome allows it to evade the immune system and circulate for longer periods, leading to its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[8][17][18] Once in the tumor microenvironment, the doxorubicin is slowly released. This sustained local release can have profound effects on the signaling within the tumor microenvironment, including inducing apoptosis in cancer cells and potentially modulating the immune response.[19]

Experimental and Developmental Workflow for PEGylated Drugs

The development of a PEGylated therapeutic follows a logical progression from initial design and synthesis to preclinical and clinical evaluation.

PEGylation_Workflow cluster_design 1. Design & Synthesis cluster_characterization 2. In Vitro Characterization cluster_preclinical 3. Preclinical Evaluation cluster_clinical 4. Clinical Development select_drug Select Therapeutic Agent select_peg Choose PEG Linker (MW, Architecture) select_drug->select_peg synthesis Synthesize & Conjugate select_peg->synthesis purification Purification (SEC, IEX) synthesis->purification analysis Physicochemical Analysis (MS, SEC, DLS) purification->analysis activity_assay In Vitro Activity Assay analysis->activity_assay pk_pd Pharmacokinetics & Pharmacodynamics (in vivo) activity_assay->pk_pd toxicology Toxicology Studies pk_pd->toxicology clinical_trials Phase I, II, III Clinical Trials toxicology->clinical_trials regulatory Regulatory Approval clinical_trials->regulatory

Caption: General workflow for the development of a PEGylated drug.

Conclusion and Future Perspectives

PEG linkers have fundamentally changed the landscape of drug delivery by providing a versatile and effective means to improve the pharmacokinetic and safety profiles of a wide range of therapeutics. The "stealth" effect conferred by PEGylation, which leads to increased circulation time, reduced immunogenicity, and enhanced solubility, has enabled the successful clinical translation of numerous drugs that would have otherwise failed.

Future research in this field is likely to focus on the development of next-generation PEG linkers with more complex architectures and cleavable functionalities for controlled drug release. Furthermore, a deeper understanding of the potential for anti-PEG antibodies and the accelerated blood clearance (ABC) phenomenon will be crucial for the continued safe and effective use of this powerful technology. As our ability to precisely engineer these macromolecules grows, so too will the therapeutic potential of PEGylated drugs in treating a myriad of diseases.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with HO-PEG18-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of HO-PEG18-OH, a linear polyethylene glycol with terminal hydroxyl groups, to a target protein. The direct conjugation of hydroxyl groups to proteins is inefficient. Therefore, this protocol employs a two-stage process: the activation of the terminal hydroxyl groups of the PEG molecule, followed by the conjugation of the activated PEG to the primary amines of the protein.

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can increase the in vivo half-life, enhance stability, reduce immunogenicity, and improve the solubility of proteins.[1][2][3] This protocol focuses on the use of this compound, a bifunctional PEG, which allows for the potential crosslinking of proteins or the formation of protein dimers if both ends of the PEG molecule react with different protein molecules. The primary strategy involves the conversion of the terminal hydroxyl groups of the PEG to N-hydroxysuccinimide (NHS) esters, which are highly reactive towards the primary amine groups found on lysine residues and the N-terminus of proteins.[4][5][6]

Overall Workflow

The conjugation process is divided into two main stages: Activation of this compound and Conjugation to the protein. The overall workflow is depicted in the diagram below.

G cluster_0 Stage 1: Activation of this compound cluster_1 Stage 2: Conjugation to Protein A This compound B Reaction with Succinic Anhydride A->B C HOOC-PEG18-COOH B->C D Activation with EDC and NHS C->D E NHS-OOC-PEG18-COO-NHS D->E F Purification of Activated PEG E->F H Conjugation Reaction F->H G Target Protein (with -NH2 groups) G->H I PEG-Protein Conjugate H->I J Purification of Conjugate I->J K Characterization J->K

Figure 1: Overall workflow for the conjugation of this compound to a protein.

Experimental Protocols

Stage 1: Activation of this compound to NHS-PEG18-NHS

This stage involves a two-step chemical synthesis to convert the terminal hydroxyl groups of this compound into reactive NHS esters.

Step 1: Synthesis of Carboxylated PEG (HOOC-PEG18-COOH)

This step converts the terminal hydroxyl groups to carboxylic acid groups.

  • Materials:

    • This compound

    • Succinic anhydride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Diethyl ether (cold)

    • Hydrochloric acid (HCl), 1 M

    • Sodium sulfate (Na2SO4, anhydrous)

  • Protocol:

    • Dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in DCM and wash three times with 1 M HCl to remove any remaining pyridine.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

Step 2: Synthesis of NHS-activated PEG (NHS-OOC-PEG18-COO-NHS)

This step activates the terminal carboxylic acid groups with N-hydroxysuccinimide.

  • Materials:

    • HOOC-PEG18-COOH (from Step 1)

    • N-Hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF, anhydrous)

    • Diethyl ether (cold)

  • Protocol:

    • Dissolve HOOC-PEG18-COOH in anhydrous DCM or DMF.

    • Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of DCC (or EDC) to the solution.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

    • Precipitate the activated PEG by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

    • Store the activated NHS-PEG18-NHS desiccated at -20°C.[5][7]

Table 1: Reagent Quantities for PEG Activation (Example Calculation)

ReagentMolar Mass ( g/mol )Starting AmountMolar EquivalentMolar Amount (mmol)Mass (mg)
Step 1
This compound~8111 g11.231000
Succinic Anhydride100.0756.15615
Step 2
HOOC-PEG18-COOH~10111 g10.991000
NHS115.092.52.48285
DCC206.332.52.48512
Stage 2: Conjugation of Activated PEG to Protein

This stage involves the reaction of the activated NHS-PEG18-NHS with the primary amines of the target protein.

  • Materials:

    • Target protein

    • NHS-PEG18-NHS (activated PEG)

    • Phosphate-buffered saline (PBS), pH 7.4 (or other amine-free buffer such as borate buffer, pH 8.0-8.5)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

    • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (anhydrous)

    • Dialysis or size-exclusion chromatography system for purification

  • Protocol:

    • Prepare a solution of the target protein in the reaction buffer (e.g., PBS, pH 7.4). Protein concentration should typically be in the range of 1-10 mg/mL.

    • Immediately before conjugation, dissolve the NHS-PEG18-NHS in a small amount of anhydrous DMSO or DMF.

    • Add the desired molar excess of the activated PEG solution to the protein solution. A 10- to 50-fold molar excess of PEG to protein is a common starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes to ensure all unreacted PEG-NHS is hydrolyzed.

    • Purify the PEG-protein conjugate from unreacted PEG and by-products using dialysis or size-exclusion chromatography.

Table 2: Reaction Conditions for Protein Conjugation

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can favor intermolecular crosslinking.
Molar Ratio (PEG:Protein)10:1 to 50:1The optimal ratio should be determined empirically.
Reaction BufferPBS (pH 7.2-8.0) or Borate (pH 8.0-9.0)Avoid buffers containing primary amines (e.g., Tris, glycine).[5][7]
Reaction Temperature4°C or Room TemperatureLower temperatures may reduce protein degradation.
Reaction Time1 - 2 hours (RT) or Overnight (4°C)
Quenching ReagentTris or GlycineFinal concentration of 50-100 mM.

Characterization of the PEG-Protein Conjugate

The extent of PEGylation can be assessed using several analytical techniques:

  • SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein. The degree of PEGylation can be estimated by the band shift.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a more accurate determination of the number of PEG chains attached to the protein.

  • Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unmodified protein.

  • Colorimetric Assays: Assays for the quantification of PEG can be used to determine the amount of conjugated PEG.

Chemical Reaction Pathway

The chemical reactions for the activation of this compound and its subsequent conjugation to a protein are illustrated below.

G cluster_0 Activation of this compound cluster_1 Conjugation to Protein A This compound C HOOC-PEG18-COOH A->C + Pyridine B Succinic Anhydride B->C E NHS-OOC-PEG18-COO-NHS C->E + DCM or DMF D EDC, NHS D->E F NHS-OOC-PEG18-COO-NHS H Protein-NH-CO-PEG18-CO-NH-Protein F->H + pH 7.2-8.5 G Protein-NH2 G->H

Figure 2: Chemical reaction pathway for PEGylation.

Troubleshooting

Table 3: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low PEGylation Efficiency Inactive PEG-NHSEnsure proper storage of activated PEG (desiccated at -20°C). Prepare fresh solutions of activated PEG immediately before use.
Low reactivity of protein aminesIncrease the pH of the reaction buffer to 8.0-8.5 to deprotonate the amine groups.
Presence of amine-containing buffersUse amine-free buffers such as PBS or borate buffer for the conjugation reaction.
Protein Precipitation High protein concentrationReduce the protein concentration.
Intermolecular crosslinkingDecrease the molar ratio of PEG to protein.
Inappropriate buffer conditionsOptimize buffer pH and ionic strength.
Heterogeneous Product Random conjugation to multiple sitesThis is inherent to NHS ester chemistry. For site-specific conjugation, consider alternative chemistries targeting specific amino acids (e.g., cysteine) or enzymatic methods.
Polydispersity of PEGUse monodisperse PEG if a highly homogeneous product is required.

References

Application Notes and Protocols for Utilizing HO-Peg18-OH as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is not merely a spacer but a critical determinant of its overall efficacy. The length, rigidity, and chemical properties of the linker profoundly influence the stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are a popular choice in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.

HO-Peg18-OH: A Long-Chain PEG Linker for PROTAC Development

This compound is a long-chain, flexible, and hydrophilic linker composed of 18 ethylene glycol units. Its significant length and flexibility can be advantageous in PROTAC design, particularly when the binding sites on the target protein and the E3 ligase are distant or require specific spatial orientation for optimal ternary complex formation.

Key Attributes of this compound in PROTAC Design:
  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these high molecular weight compounds.[1][2][3]

  • Improved Cell Permeability: By masking the hydrophobicity of the ligands, PEG linkers can enhance the passive diffusion of PROTACs across cell membranes.

  • Flexibility for Ternary Complex Formation: The long and flexible nature of the Peg18 chain can provide the necessary conformational freedom for the target protein and E3 ligase to adopt a productive orientation for ubiquitination.

  • Reduced Non-specific Binding: The hydrophilic PEG chain can minimize non-specific hydrophobic interactions, potentially leading to improved selectivity and reduced off-target effects.

Hypothetical Application: Development of a BRD4-Degrading PROTAC Using an this compound Linker

PROTAC Design and Synthesis Workflow

The following diagram illustrates a general workflow for the design and synthesis of a PROTAC incorporating the this compound linker.

PROTAC_Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Target_Selection Target Selection (BRD4) E3_Ligase_Selection E3 Ligase Selection (e.g., VHL or CRBN) Target_Selection->E3_Ligase_Selection Ligand_Selection Ligand Selection (JQ1 for BRD4, Pomalidomide for CRBN) E3_Ligase_Selection->Ligand_Selection Linker_Strategy Linker Strategy (this compound) Ligand_Selection->Linker_Strategy Activate_Linker Activate this compound (e.g., tosylation) Linker_Strategy->Activate_Linker Couple_Ligand1 Couple Activated Linker to Ligand 1 (e.g., JQ1 derivative) Activate_Linker->Couple_Ligand1 Couple_Ligand2 Couple Linker-Ligand1 to Ligand 2 (e.g., Pomalidomide derivative) Couple_Ligand1->Couple_Ligand2 Purification Purification and Characterization Couple_Ligand2->Purification In_vitro_Binding In vitro Binding Assays Purification->In_vitro_Binding Cellular_Degradation Cellular Degradation Assays (Western Blot, Proteomics) In_vitro_Binding->Cellular_Degradation Functional_Assays Functional Assays (e.g., cell viability) Cellular_Degradation->Functional_Assays PK_Studies Pharmacokinetic Studies Functional_Assays->PK_Studies

Caption: A generalized workflow for the development of a PROTAC using the this compound linker.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Protocol 1: Synthesis of a PROTAC with this compound Linker

This protocol describes a representative synthetic route. The specific chemistry will depend on the functional groups available on the target and E3 ligase ligands.

Materials:

  • This compound

  • Ligand for Protein of Interest (with a suitable functional group for conjugation, e.g., a primary amine or hydroxyl group)

  • Ligand for E3 Ligase (with a suitable functional group for conjugation)

  • Coupling reagents (e.g., HATU, DCC)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Functionalization of this compound:

    • Dissolve this compound in an appropriate solvent (e.g., DCM).

    • Activate one of the terminal hydroxyl groups. A common method is tosylation using tosyl chloride and a base like triethylamine. This creates a good leaving group for subsequent nucleophilic substitution.

    • Alternatively, one hydroxyl can be protected (e.g., with a Boc group) to allow for sequential coupling.

  • Coupling of the First Ligand:

    • React the mono-activated or mono-protected Peg18 linker with the first ligand (e.g., a derivative of the BRD4 inhibitor JQ1 with a free amine).

    • If using an activated linker, the reaction is typically a nucleophilic substitution.

    • If using a protected linker, deprotect the linker and then perform a coupling reaction (e.g., amide bond formation using HATU) with a carboxylic acid-functionalized ligand.

    • Monitor the reaction by TLC or LC-MS.

    • Purify the product by column chromatography.

  • Coupling of the Second Ligand:

    • Take the product from the previous step (Linker-Ligand 1).

    • Activate the remaining terminal hydroxyl group of the PEG linker (if not already activated).

    • React with the second ligand (e.g., a pomalidomide derivative with a free hydroxyl group).

    • Monitor the reaction and purify the final PROTAC molecule using HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Protocol 2: In Vitro Evaluation of PROTAC-Induced Protein Degradation

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF-7 for BRD4)

  • The synthesized PROTAC

  • DMSO (for stock solutions)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Prepare a stock solution of the PROTAC in DMSO.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.

Data Presentation

Quantitative data from PROTAC evaluation should be presented in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical In Vitro Degradation Data for a BRD4 PROTAC with this compound Linker

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
BRD4-Peg18-CRBN BRD4MCF-725>90

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action of a PROTAC.

PROTAC_Mechanism PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

References

Experimental Protocol for Bioconjugation of HO-PEG18-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed experimental protocol for the bioconjugation of HO-PEG18-OH, a discrete polyethylene glycol (PEG) linker with 18 ethylene glycol units. The inherent low reactivity of the terminal hydroxyl groups necessitates a two-step process involving activation followed by conjugation to the target biomolecule. This protocol focuses on the widely applicable method of activating the hydroxyl groups with tresyl chloride, rendering them highly reactive towards primary amines on biomolecules such as proteins and peptides. Subsequent sections detail the conjugation process, purification of the resulting conjugate, and methods for its characterization.

Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established technique in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits of PEGylation can include increased solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability[1][2]. The use of a discrete PEG linker like this compound allows for the synthesis of homogeneous conjugates with a precise molecular weight, which is advantageous for analytical characterization and regulatory approval.

The following protocols provide a general framework. Optimization of reaction conditions, such as molar ratios of reactants, reaction time, and temperature, may be necessary for specific applications and target biomolecules.

Experimental Workflow

The overall experimental workflow for the bioconjugation of this compound is depicted below. It involves the activation of the PEG diol, conjugation to a target protein, and subsequent purification and characterization of the conjugate.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification cluster_characterization Characterization peg This compound activated_peg Tresyl-Activated PEG18 peg->activated_peg Tresyl Chloride, Pyridine conjugate PEG18-Protein Conjugate activated_peg->conjugate protein Target Protein (e.g., Antibody) protein->conjugate Amine-Reactive Coupling crude_conjugate Crude Reaction Mixture conjugate->crude_conjugate purified_conjugate Purified Conjugate crude_conjugate->purified_conjugate Chromatography (SEC, IEX) analysis Analysis (SDS-PAGE, MS, HPLC) purified_conjugate->analysis

Caption: Experimental workflow for this compound bioconjugation.

Quantitative Data Summary

The following table summarizes typical quantitative data for the activation, conjugation, and characterization steps. Note that these values are representative and may vary depending on the specific biomolecule and reaction conditions.

ParameterTypical Value/RangeMethod of Determination
Activation Step
This compound to Tresyl Chloride Molar Ratio1 : 2.5Stoichiometric Calculation
Activation Reaction Time1.5 hoursReaction Monitoring by TLC or HPLC
Yield of Tresyl-Activated PEG18> 95%1H NMR Spectroscopy
Conjugation Step
Activated-PEG18 to Protein Molar Ratio10:1 to 50:1Stoichiometric Calculation
Conjugation Reaction Time2 - 24 hoursSDS-PAGE, HPLC
pH of Conjugation Buffer7.5 - 8.5pH Meter
Purification Step
Purity of Conjugate after SEC> 95%Size Exclusion Chromatography (SEC)
Removal of Unreacted PEG> 99%SEC, Ion-Exchange Chromatography (IEX)
Characterization
Degree of PEGylation (DOP)1 - 4 PEG chains per proteinMass Spectrometry (MALDI-TOF or ESI-MS)
Apparent Molecular Weight Increase~1.5 - 2 times per PEG chainSDS-PAGE

Experimental Protocols

Activation of this compound with Tresyl Chloride

This protocol describes the conversion of the terminal hydroxyl groups of this compound to tresyl groups, which are excellent leaving groups for nucleophilic substitution by primary amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution in an ice bath to 0°C.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Confirm the structure and purity of the tresyl-activated PEG18 by 1H NMR spectroscopy.

Conjugation of Tresyl-Activated PEG18 to a Protein

This protocol details the conjugation of the activated PEG to a protein containing accessible primary amine groups (e.g., lysine residues or the N-terminus).

Materials:

  • Tresyl-activated PEG18

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • Shaker or rocker

Procedure:

  • Dissolve the tresyl-activated PEG18 in the protein solution. The molar ratio of activated PEG to protein should be optimized, but a starting point of 20:1 is recommended.

  • Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal time and temperature will depend on the protein's stability and reactivity.

  • Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.

  • Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will react with any unreacted tresyl-activated PEG.

  • Incubate for an additional 30 minutes to ensure complete quenching.

Purification of the PEG18-Protein Conjugate

Purification is essential to remove unreacted PEG, un-PEGylated protein, and reaction byproducts. Size exclusion chromatography (SEC) is a common and effective method.

Materials:

  • Crude conjugation reaction mixture

  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200 or similar)

  • Appropriate chromatography buffer (e.g., PBS)

Procedure:

  • Equilibrate the SEC column with the desired chromatography buffer.

  • Load the crude conjugation reaction mixture onto the column.

  • Elute the sample with the chromatography buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius[].

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified conjugate.

  • Pool the fractions containing the purified PEG18-protein conjugate.

  • If further purification is needed to separate species with different degrees of PEGylation, ion-exchange chromatography (IEX) can be employed[].

Characterization of the PEG18-Protein Conjugate

Characterization is performed to confirm the identity, purity, and degree of PEGylation of the final conjugate.

Methods:

  • SDS-PAGE: To visually confirm the increase in molecular weight and assess purity. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the degree of PEGylation (the number of PEG chains attached to each protein)[4].

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to assess the purity and homogeneity of the conjugate[].

  • Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.

Signaling Pathway Considerations

While this compound itself is not directly involved in signaling pathways, the biomolecules it is conjugated to often are. PEGylation can influence how a therapeutic protein interacts with its target receptor and downstream signaling cascades. For instance, the increased size of a PEGylated protein may sterically hinder its binding to a receptor, potentially modulating the signaling response.

The following diagram illustrates a generic signaling pathway that could be influenced by a PEGylated ligand.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor downstream Downstream Signaling (e.g., Kinase Cascade) receptor->downstream Activation ligand PEGylated Ligand ligand->receptor Binding response Cellular Response downstream->response Signal Transduction

References

Application Notes and Protocols for the Activation of HO-PEG18-OH and Subsequent Reaction with Amine Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) is a polymer widely utilized in drug delivery, biotechnology, and materials science to enhance the solubility, stability, and pharmacokinetic profiles of molecules and materials. The modification of terminal groups of PEG chains is a critical step for their conjugation to other molecules. This document provides detailed protocols for the activation of the terminal hydroxyl groups of HO-PEG18-OH for efficient reaction with primary amine groups. The primary strategy involves a two-step process: the oxidation of the hydroxyl groups to carboxylic acids, followed by the activation of these carboxylic acids using carbodiimide chemistry to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Chemical Activation Workflow

The overall workflow for the activation of this compound and subsequent amination is depicted below. This process converts the relatively unreactive hydroxyl terminals into a stable, amine-reactive intermediate.

G A This compound B HOOC-PEG16-COOH A->B C HOOC-PEG16-COOH D NHS-OOC-PEG16-COO-NHS C->D EDC, NHS pH 4.5-7.2 E NHS-OOC-PEG16-COO-NHS G R-NH-CO-PEG16-CO-NH-R E->G F Amine-Containing Molecule (R-NH2) F->G

Figure 1: Chemical workflow for the activation and amination of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplier (Example)Purity/Grade
This compoundSigma-Aldrich≥98%
Jones Reagent (Chromium trioxide in sulfuric acid)Sigma-AldrichReagent Grade
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)Sigma-Aldrich≥98%
Sodium hypochlorite (NaOCl)Sigma-AldrichReagent Grade
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)Thermo Fisher Scientific≥98%
N-Hydroxysuccinimide (NHS)Thermo Fisher Scientific≥98%
2-(N-morpholino)ethanesulfonic acid (MES) bufferSigma-AldrichBiological Grade
Phosphate-buffered saline (PBS)Thermo Fisher ScientificpH 7.4
Amine-containing molecule (e.g., peptide, protein, small molecule)User-definedHigh Purity
Dichloromethane (DCM)Sigma-AldrichAnhydrous
Diethyl etherSigma-AldrichAnhydrous
Sodium bicarbonate (NaHCO3)Sigma-AldrichACS Reagent
Hydrochloric acid (HCl)Sigma-AldrichACS Reagent
Anhydrous sodium sulfate (Na2SO4)Sigma-AldrichACS Reagent
Protocol 1: Oxidation of this compound to HOOC-PEG16-COOH

This protocol describes the oxidation of the terminal hydroxyl groups of this compound to carboxylic acids.

Workflow Diagram:

G start Start: this compound dissolve Dissolve this compound in Acetone start->dissolve add_oxidant Add Jones Reagent Dropwise at 0°C dissolve->add_oxidant react Stir at Room Temperature (Monitor by TLC/LC-MS) add_oxidant->react quench Quench with Isopropanol react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: HOOC-PEG16-COOH purify->end

Figure 2: Experimental workflow for the oxidation of this compound.

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green will be observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by the slow addition of isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid PEG.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Activation of HOOC-PEG16-COOH with EDC/NHS

This protocol details the activation of the dicarboxylic acid PEG to form a more stable and amine-reactive NHS ester.

Workflow Diagram:

G start Start: HOOC-PEG16-COOH dissolve Dissolve HOOC-PEG16-COOH in Anhydrous DCM start->dissolve add_reagents Add NHS (2.2 eq) and EDC (2.2 eq) dissolve->add_reagents react Stir at Room Temperature (2-4 hours) add_reagents->react filter Filter to remove DCU byproduct react->filter wash Wash with ice-cold water and 5% NaHCO3 filter->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate precipitate Precipitate in cold diethyl ether concentrate->precipitate end End: NHS-activated PEG precipitate->end

Figure 3: Experimental workflow for NHS activation of dicarboxylic acid PEG.

Procedure:

  • Dissolve the purified HOOC-PEG16-COOH (1 equivalent) in anhydrous dichloromethane (DCM).

  • To this solution, add N-hydroxysuccinimide (NHS) (2.2 equivalents).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with ice-cold water and then with a 5% aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitated NHS-activated PEG by filtration and dry under vacuum.

Protocol 3: Reaction of NHS-activated PEG with an Amine-Containing Molecule

This protocol outlines the final step of conjugating the activated PEG with a primary amine-containing molecule.

Procedure:

  • Dissolve the amine-containing molecule in an appropriate buffer with a pH of 7-8.5, such as phosphate-buffered saline (PBS).[1] It is crucial to use a buffer that does not contain primary amines (e.g., Tris or glycine).[2]

  • Dissolve the NHS-activated PEG in a small amount of an organic solvent miscible with the reaction buffer (e.g., DMSO or DMF).[2]

  • Add the NHS-activated PEG solution to the solution of the amine-containing molecule. The molar ratio of NHS-activated PEG to the amine-containing molecule should be optimized for each specific application, but a starting point is typically a 1.5 to 5-fold molar excess of the PEG reagent.

  • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

  • The reaction can be monitored by techniques such as SDS-PAGE (for proteins), HPLC, or LC-MS to determine the extent of conjugation.

  • Quench the reaction by adding an excess of a small molecule primary amine, such as Tris or glycine, to consume any unreacted NHS-activated PEG.

  • Purify the PEG-conjugated product using appropriate chromatographic techniques, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove unreacted PEG, unreacted amine-containing molecule, and reaction byproducts.

Characterization and Quality Control

The success of each step should be verified using appropriate analytical techniques.

StepAnalytical TechniqueExpected Outcome
Oxidation 1H NMRDisappearance of the signals corresponding to the methylene protons adjacent to the hydroxyl groups and appearance of signals corresponding to the methylene protons adjacent to the new carboxylic acid groups.
FT-IRAppearance of a strong carbonyl (C=O) stretch characteristic of a carboxylic acid (around 1700-1725 cm-1).
Activation 1H NMRAppearance of characteristic signals for the succinimidyl protons.
LC-MSA mass shift corresponding to the addition of two NHS ester groups.
Amination SDS-PAGE (for proteins)An increase in the apparent molecular weight of the protein corresponding to the mass of the attached PEG.
HPLC/SECA shift in the retention time of the conjugated product compared to the unconjugated starting materials.
MALDI-TOF MSA mass spectrum showing the molecular weight of the final PEG-conjugated product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of dicarboxylic acid PEG Incomplete oxidation.Increase reaction time, temperature, or amount of oxidizing agent. Ensure the starting material is dry.
Degradation of the PEG chain.Use a milder oxidizing agent like TEMPO/NaOCl.
Low yield of NHS-activated PEG Hydrolysis of the NHS ester.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Incomplete activation.Increase the equivalents of EDC and NHS. Ensure the starting dicarboxylic acid PEG is pure and dry.
Low conjugation efficiency Hydrolysis of the NHS-activated PEG.Prepare the NHS-activated PEG fresh before use. Perform the conjugation reaction promptly.
Incorrect pH of the reaction buffer.Ensure the pH of the amine-containing solution is between 7 and 8.5 for optimal reaction with the NHS ester.[1]
Presence of primary amines in the buffer.Use a non-amine-containing buffer such as PBS, HEPES, or MES.[2]
Steric hindrance of the amine group.Increase the reaction time, temperature, or the molar excess of the NHS-activated PEG.

These protocols provide a general framework for the activation of this compound and its subsequent reaction with amine groups. The specific reaction conditions, purification methods, and analytical techniques may need to be optimized for each specific application and amine-containing molecule.

References

Application Notes and Protocols for PEGylating Antibodies with HO-PEG18-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins such as antibodies, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved solubility and stability, and reduced immunogenicity. This document provides a detailed, step-by-step guide for the PEGylation of antibodies using a discrete PEG linker, HO-PEG18-OH.

The protocol outlines a two-stage process:

  • Activation of this compound: The terminal hydroxyl groups of this compound are chemically activated to make them reactive towards functional groups on the antibody. This guide details a common activation method via tosylation, followed by conversion to an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Conjugation to the Antibody: The activated PEG linker is then covalently attached to the antibody, primarily targeting the primary amines of lysine residues.

Following the conjugation, methods for the purification and characterization of the PEGylated antibody are described.

Experimental Protocols

Part 1: Activation of this compound

This part of the protocol describes the conversion of the relatively non-reactive hydroxyl end-groups of this compound into a highly reactive NHS ester. This is a multi-step chemical synthesis.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3)

  • Succinic anhydride

  • Triethylamine (TEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Round bottom flasks

  • Separatory funnel

  • Filtration apparatus

Protocol:

Step 1: Tosylation of this compound

  • Dissolve this compound in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl). A typical molar ratio is 1:2.2:2 (this compound : TsCl : Pyridine).

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the tosylated PEG (TsO-PEG18-OTs).

Step 2: Azidation of Tosylated PEG

  • Dissolve the dried TsO-PEG18-OTs in anhydrous DMF.

  • Add sodium azide (NaN3) in excess (e.g., 10-fold molar excess per tosyl group).

  • Heat the reaction mixture to 80-100°C and stir overnight.

  • After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration and wash thoroughly with diethyl ether to obtain the azido-PEG (N3-PEG18-N3).

Step 3: Reduction to Amine-Terminated PEG

  • Dissolve the N3-PEG18-N3 in a mixture of THF and water.

  • Add triphenylphosphine (PPh3) in a slight excess (e.g., 1.2 equivalents per azide group).

  • Stir the reaction at room temperature overnight. The reduction of the azide to an amine is known as the Staudinger reaction.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purify the resulting amino-PEG (H2N-PEG18-NH2) by precipitation in cold diethyl ether or by dialysis.

Step 4: Carboxylation of Amino-PEG

  • Dissolve the H2N-PEG18-NH2 in anhydrous DCM.

  • Add succinic anhydride and triethylamine (TEA) (e.g., 1.5 equivalents of each per amine group).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylated PEG (HOOC-PEG18-COOH).

Step 5: NHS Ester Activation

  • Dissolve the HOOC-PEG18-COOH in anhydrous DCM.

  • Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 1.2 equivalents of each per carboxyl group).

  • Stir the reaction at room temperature for 4-6 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • The filtrate contains the desired NHS-activated PEG (NHS-O-CO-PEG18-CO-O-NHS). This solution can be used directly in the next step, or the product can be precipitated in cold diethyl ether and stored under dessicated conditions.

Part 2: PEGylation of the Antibody

This part of the protocol describes the conjugation of the activated PEG linker to the antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4-8.5. The buffer should be free of primary amines (e.g., Tris).

  • Activated NHS-PEG18-NHS (from Part 1) dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0).

  • Size-Exclusion Chromatography (SEC) system for purification.

  • Protein concentration assay kit (e.g., BCA or Bradford).

Protocol:

  • Antibody Preparation:

    • Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

    • If the antibody buffer contains primary amines, perform a buffer exchange into the appropriate reaction buffer.

  • Conjugation Reaction:

    • Calculate the required amount of activated NHS-PEG18-NHS to achieve the desired molar excess over the antibody. A starting point is a 10 to 50-fold molar excess of PEG-NHS to antibody.

    • Slowly add the dissolved NHS-PEG18-NHS to the antibody solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of approximately 50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-PEG18-NHS.

  • Purification of the PEGylated Antibody:

    • Purify the PEGylated antibody from unreacted PEG and other reaction components using Size-Exclusion Chromatography (SEC).

    • Use a column with a suitable fractionation range to separate the higher molecular weight PEGylated antibody from the smaller, unreacted PEG molecules.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect the fractions corresponding to the PEGylated antibody peak.

    • Pool the relevant fractions and determine the protein concentration.

Part 3: Characterization of the PEGylated Antibody

1. SDS-PAGE Analysis:

  • Analyze the purified PEGylated antibody by SDS-PAGE under reducing and non-reducing conditions.

  • Compare the migration of the PEGylated antibody to the unmodified antibody. A successful PEGylation will result in a shift to a higher apparent molecular weight. The band of the PEGylated antibody may appear broader than that of the unmodified antibody due to the heterogeneity of the PEGylation.

2. Degree of PEGylation (DoP) Determination:

  • The average number of PEG molecules conjugated per antibody can be estimated using various techniques, including:

    • MALDI-TOF Mass Spectrometry: Compare the mass of the PEGylated antibody with the unmodified antibody. The mass difference, divided by the mass of the PEG linker, gives an indication of the DoP.

    • UV-Vis Spectroscopy: If the PEG reagent contains a chromophore, the DoP can be calculated from the absorbance spectra.

    • Colorimetric Assays: Specific assays for PEG can be used to quantify the amount of conjugated PEG.

3. Functional Analysis:

  • Assess the antigen-binding activity of the PEGylated antibody using methods such as:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Compare the binding curves of the PEGylated and unmodified antibodies to their target antigen.

    • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Determine the binding kinetics (kon and koff) and affinity (KD) of the PEGylated antibody and compare them to the unmodified antibody.

Data Presentation

Table 1: Summary of Expected Quantitative Data for Antibody PEGylation with a Short PEG Linker

ParameterMethodTypical Expected OutcomeReference
PEG Activation Efficiency NMR, Mass Spectrometry> 90% conversion of hydroxyl to NHS ester-
PEGylation Reaction Efficiency SDS-PAGE, SEC> 80% of the antibody being PEGylated-
Degree of PEGylation (DoP) MALDI-TOF MS2 - 8 PEGs per antibody (highly dependent on molar ratio)-
Yield of Purified PEGylated Antibody Protein Concentration Assay50 - 80%-
Antigen Binding Affinity (KD) SPR, BLI< 2-fold change compared to unmodified antibody-

Note: The values in this table are illustrative and can vary significantly depending on the specific antibody, reaction conditions, and the nature of the PEG linker.

Visualizations

PEGylation_Workflow cluster_activation Part 1: Activation of this compound cluster_conjugation Part 2: Antibody Conjugation cluster_purification Part 3: Purification & Characterization HO_PEG This compound Tos_PEG TsO-PEG18-OTs HO_PEG->Tos_PEG Tosylation Azi_PEG N3-PEG18-N3 Tos_PEG->Azi_PEG Azidation Ami_PEG H2N-PEG18-NH2 Azi_PEG->Ami_PEG Reduction Car_PEG HOOC-PEG18-COOH Ami_PEG->Car_PEG Carboxylation NHS_PEG NHS-Activated PEG Car_PEG->NHS_PEG NHS Ester Activation Reaction Conjugation Reaction NHS_PEG->Reaction Antibody Antibody Antibody->Reaction Quenching Quenching Reaction->Quenching SEC Size-Exclusion Chromatography Quenching->SEC Final_Product Purified PEGylated Antibody SEC->Final_Product Characterization Characterization (SDS-PAGE, MS, ELISA) Final_Product->Characterization

Caption: Experimental workflow for antibody PEGylation.

Signaling_Pathway cluster_Ab Unmodified Antibody cluster_PEG_Ab PEGylated Antibody cluster_downstream Cellular Response Ab Antibody Target Target Antigen Ab->Target Binds Receptor Receptor Internalization Target->Receptor PEG_Ab PEGylated Antibody PEG_Ab->Target Binds (Potentially altered affinity) Signaling Downstream Signaling Receptor->Signaling Effect Biological Effect Signaling->Effect

Caption: Logical relationship of antibody binding.

HO-Peg18-OH in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HO-Peg18-OH, a discrete polyethylene glycol (PEG) linker, in the development of targeted drug delivery systems. This document includes its physicochemical properties, detailed experimental protocols for nanoparticle formulation and characterization, in vitro and in vivo evaluation, and relevant signaling pathway diagrams to guide researchers in their drug delivery research.

Introduction to this compound in Drug Delivery

This compound is a hydrophilic linker composed of 18 ethylene glycol units, with hydroxyl (-OH) groups at both termini. In targeted drug delivery, PEGylation, the process of attaching PEG chains to molecules or nanoparticles, offers several advantages. It can improve the solubility and stability of hydrophobic drugs, prolong circulation half-life by reducing renal clearance and recognition by the mononuclear phagocyte system, and allow for the attachment of targeting ligands to direct the drug carrier to specific cells or tissues. The relatively short chain length of this compound can be advantageous in certain applications where a balance between stealth properties and cellular uptake is desired, as very long PEG chains can sometimes hinder interaction with target cells.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₆H₇₄O₁₉
Molecular Weight 811.0 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Water, Ethanol, DMF, DMSO

Experimental Protocols

Preparation of Paclitaxel-Loaded PEG-PCL Micelles

This protocol describes the preparation of paclitaxel (PTX)-loaded micelles using a methoxy-PEG-poly(ε-caprolactone) (mPEG-PCL) block copolymer, where a similar short-chain PEG could be employed. The film hydration method is a common technique for forming drug-loaded micelles.

Materials:

  • mPEG-PCL (with a short-chain PEG block)

  • Paclitaxel (PTX)

  • Acetonitrile

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve 100 mg of mPEG-PCL and 10 mg of Paclitaxel in 10 mL of acetonitrile in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator at 40°C under vacuum to form a thin polymeric film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the film with 10 mL of PBS (pH 7.4) and stir at 60°C for 1 hour.

  • The resulting solution will contain self-assembled PTX-loaded micelles.

  • Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

  • Store the micelle solution at 4°C.

Workflow for Micelle Preparation

G cluster_0 Preparation of PTX-Loaded Micelles A Dissolve mPEG-PCL and Paclitaxel in Acetonitrile B Form Thin Film using Rotary Evaporator A->B Solvent Evaporation C Dry Film under Vacuum B->C Remove Residual Solvent D Hydrate Film with PBS C->D Self-Assembly E Filter Micelle Solution D->E Remove Aggregates F Store at 4°C E->F

Workflow for the preparation of paclitaxel-loaded polymeric micelles.

Characterization of Nanoparticles

2.2.1. Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles. Zeta potential measurement indicates the surface charge, which influences stability and interaction with biological membranes.

Procedure:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size and PDI using a DLS instrument.

  • For zeta potential, transfer the diluted sample to a specific zeta potential cuvette and measure using the same instrument.

2.2.2. Morphology

Transmission Electron Microscopy (TEM) provides visualization of the nanoparticle morphology.

Procedure:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air dry.

  • Optionally, negatively stain the sample with a solution of phosphotungstic acid.

  • Observe the grid under a transmission electron microscope.

Drug Loading and In Vitro Release

2.3.1. Drug Loading Content and Encapsulation Efficiency

Procedure:

  • Lyophilize a known amount of the micelle solution to obtain the total weight of micelles (drug + polymer).

  • Dissolve the lyophilized powder in a known volume of a suitable organic solvent (e.g., acetonitrile) to disrupt the micelles and release the drug.

  • Quantify the amount of drug using High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100

    • EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100 [1]

Illustrative Quantitative Data for Short-Chain PEG-PCL Micelles

The following table presents representative data for paclitaxel-loaded micelles prepared with a short-chain PEG-PCL copolymer. Note: This data is illustrative and may vary depending on the specific polymer, drug, and preparation method.

FormulationParticle Size (nm)PDIZeta Potential (mV)DLC (%)EE (%)
PTX-Micelles930.023-296.761

2.3.2. In Vitro Drug Release

The dialysis method is commonly used to study the in vitro release of drugs from nanoparticles.

Procedure:

  • Transfer 1 mL of the drug-loaded micelle solution into a dialysis bag (MWCO 12-14 kDa).

  • Place the dialysis bag in 50 mL of release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantify the amount of released drug in the collected samples by HPLC.

  • Plot the cumulative drug release as a function of time.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4][5][6]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Drug-loaded nanoparticles, empty nanoparticles, and free drug solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Workflow for MTT Assay

G cluster_1 MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Treat with Nanoparticles/Drug A->B C Incubate for 48-72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Dissolve Formazan in DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

Workflow for assessing in vitro cytotoxicity using the MTT assay.

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a targeted drug delivery system in a tumor-bearing mouse model.[7][8]

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with subcutaneous 4T1 tumors)

  • Drug-loaded nanoparticles

  • Control solutions (saline, free drug)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment and control groups.

  • Administer the treatments (e.g., intravenously via the tail vein) at a predetermined dosing schedule (e.g., every 3 days for 4 doses).

  • Monitor the tumor volume and body weight of the mice every other day. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, TUNEL assay for apoptosis).

  • Plot the tumor growth curves and body weight changes over time for each group.

Illustrative In Vivo Efficacy Data

The following table shows representative data for the in vivo efficacy of paclitaxel-loaded nanoparticles in a breast cancer mouse model. Note: This data is illustrative and will vary based on the specific formulation, tumor model, and dosing regimen.

Treatment GroupFinal Tumor Volume (mm³)Tumor Inhibition Rate (%)
Saline1200 ± 150-
Free Paclitaxel850 ± 12029.2
PTX-Nanoparticles350 ± 9070.8

Signaling Pathways in Targeted Drug Delivery

Targeted drug delivery systems often aim to interfere with specific signaling pathways that are dysregulated in cancer. Below are diagrams of two key pathways, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) signaling pathways, which are common targets for cancer therapy.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its overexpression or mutation is common in many cancers.[9][10][11]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Simplified EGFR signaling pathway in cancer.

VEGF Signaling Pathway

The VEGF signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGF_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway Dimerization->PLC_PKC_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation_Migration Endothelial Cell Proliferation & Migration PLC_PKC_MAPK->Proliferation_Migration Survival_Permeability Endothelial Cell Survival & Permeability PI3K_AKT->Survival_Permeability

Simplified VEGF signaling pathway in angiogenesis.

Conclusion

This compound serves as a valuable building block in the design of targeted drug delivery systems. Its discrete chain length offers a balance of properties that can be tailored for specific therapeutic applications. The protocols and data presented here provide a foundation for researchers to develop and evaluate novel nanoparticle-based therapies. Further optimization of formulation parameters and in-depth in vivo studies are crucial for the successful clinical translation of these advanced drug delivery systems.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using a PEG18 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the exquisite specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. The linker, which connects the antibody to the drug payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index. Polyethylene glycol (PEG) linkers, particularly those with defined lengths such as PEG18, are increasingly utilized to enhance the hydrophilicity of ADCs, which can mitigate aggregation, improve in vivo stability, and lead to a better overall therapeutic profile.[1][2][][4]

These application notes provide a detailed protocol for the synthesis of an antibody-drug conjugate using a representative PEG18 linker. The described methodology is based on established bioconjugation principles and is intended to serve as a comprehensive guide for researchers in the field.

The Role of the PEG18 Linker in ADC Development

The inclusion of a discrete PEG18 linker in an ADC construct offers several key advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG18 linker imparts hydrophilicity to the ADC, which can reduce the propensity for aggregation and improve solubility.[1][5]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a protective shield around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life.[2][5]

  • Reduced Aggregation: By masking the hydrophobicity of the drug, the PEG18 linker helps to prevent the formation of ADC aggregates, which can be a significant issue during manufacturing and can lead to immunogenicity and altered efficacy.[6]

  • Defined Spacer Length: The use of a monodisperse PEG18 linker provides a precise and well-defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.

Synthesis Workflow

The synthesis of an ADC using a PEG18 linker typically involves a multi-step process, which is outlined in the workflow diagram below. This process begins with the modification of the antibody, followed by the conjugation of the linker-payload moiety, and concludes with the purification and characterization of the final ADC.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) Activated_mAb Activated mAb mAb->Activated_mAb  Activation/Modification   Crude_ADC Crude ADC Activated_mAb->Crude_ADC  Conjugation Reaction   Linker_Payload PEG18-Linker-Payload Linker_Payload->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC  Purification (e.g., SEC)   Characterization Characterization (DAR, etc.) Purified_ADC->Characterization Signaling_Pathway cluster_cell Target Cancer Cell ADC ADC Receptor Antigen Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage  Inhibition of DNA Repair / Microtubule Disruption   Apoptosis_Caspases Caspase Activation DNA_Damage->Apoptosis_Caspases  Activation of Apoptotic Signals   Apoptosis Apoptosis Apoptosis_Caspases->Apoptosis

References

Application Notes and Protocols for Creating Self-Assembled Monolayers with HO-(PEG)18-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formation and characterization of self-assembled monolayers (SAMs) using HO-(PEG)18-OH. This bifunctional polyethylene glycol (PEG) derivative is particularly valuable in drug development and biomedical research for its ability to create biocompatible, protein-resistant surfaces, which can be further functionalized for specific applications such as targeted cell adhesion studies.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. When alkanethiols are used on a gold surface, a strong gold-sulfur bond facilitates the formation of a dense, stable monolayer. By utilizing a thiol-derivatized version of HO-(PEG)18-OH, it is possible to generate a surface that presents a dense layer of hydroxyl-terminated PEG chains. These PEGylated surfaces are renowned for their ability to resist non-specific protein adsorption, a critical feature for biomaterials, biosensors, and drug delivery systems. The terminal hydroxyl groups of HO-(PEG)18-OH SAMs also provide reactive sites for the covalent attachment of bioactive molecules, such as peptides or small molecules, enabling precise control over surface functionality.

The primary advantages of using HO-(PEG)18-OH for SAM formation include:

  • Biocompatibility: PEG is a well-established, non-toxic, and non-immunogenic polymer.

  • Protein Resistance: The hydrated PEG chains form a steric barrier that effectively prevents the non-specific adsorption of proteins.

  • Controlled Functionalization: The terminal hydroxyl groups allow for subsequent chemical modification to attach targeting ligands or other molecules of interest.

  • Tunable Properties: The length of the PEG chain (18 units in this case) provides a defined thickness and flexibility to the monolayer.

Data Presentation

The following tables summarize typical quantitative data for oligo(ethylene glycol)-terminated SAMs on gold. While specific data for HO-(PEG)18-OH may vary slightly, these values provide a reliable reference for expected outcomes.

Table 1: Physical Properties of Oligo(ethylene glycol)-terminated SAMs on Gold

PropertyTypical ValueCharacterization Method
Monolayer Thickness 20 - 70 ÅEllipsometry, X-ray Photoelectron Spectroscopy (XPS)
Advancing Water Contact Angle 30° - 50°Contact Angle Goniometry
Receding Water Contact Angle 15° - 30°Contact Angle Goniometry

Table 2: Protein Adsorption on Oligo(ethylene glycol)-terminated SAMs

ProteinSurface Concentration on Bare Gold (ng/cm²)Surface Concentration on PEG-SAM (ng/cm²)% Reduction in AdsorptionMeasurement Technique
Fibrinogen ~350 - 500< 5 - 20> 95%Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM)
Lysozyme ~150 - 250< 1 - 10> 95%Surface Plasmon Resonance (SPR), Ellipsometry
Bovine Serum Albumin (BSA) ~200 - 300< 2 - 15> 95%Surface Plasmon Resonance (SPR), X-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

Protocol 1: Formation of HO-(PEG)18-OH Self-Assembled Monolayers on Gold Substrates

This protocol details the steps for creating a hydroxyl-terminated PEG SAM on a gold surface using a thiol-derivatized HO-(PEG)18-OH (HS-(PEG)18-OH).

Materials:

  • Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)

  • HS-(PEG)18-OH

  • Absolute ethanol (200 proof)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Deionized (DI) water (18 MΩ·cm)

  • Clean glass or polypropylene containers with sealable caps

  • Tweezers

  • Nitrogen gas source

  • Sonicator

Procedure:

1. Substrate Cleaning: a. Prepare a "Piranha" solution by carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide solution (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Immerse the gold substrates in the Piranha solution for 5-10 minutes. c. Remove the substrates using tweezers and rinse thoroughly with copious amounts of DI water. d. Rinse the substrates with absolute ethanol. e. Dry the substrates under a gentle stream of nitrogen gas.

2. Thiol Solution Preparation: a. Prepare a 1 mM solution of HS-(PEG)18-OH in absolute ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol in a clean container. b. Sonicate the solution for 5 minutes to ensure complete dissolution.

3. Self-Assembly: a. Place the clean, dry gold substrates in a clean container. b. Cover the substrates with the 1 mM thiol solution. c. To minimize oxidation, reduce the headspace above the solution and purge the container with nitrogen gas before sealing. d. Allow the self-assembly to proceed for 18-24 hours at room temperature.

4. Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution. b. Rinse each substrate thoroughly with absolute ethanol to remove non-chemisorbed molecules. c. Place the substrates in a beaker of fresh ethanol and sonicate for 1-2 minutes to remove any remaining physisorbed thiols. d. Perform a final rinse with absolute ethanol. e. Dry the substrates under a gentle stream of nitrogen gas.

5. Storage: a. Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).

Protocol 2: Quantification of Protein Adsorption using Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for measuring protein adsorption on the prepared HO-(PEG)18-OH SAMs.

Materials:

  • SPR instrument and gold sensor chips

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL fibrinogen in PBS)

  • Prepared HO-(PEG)18-OH SAM-coated gold sensor chip

  • Bare gold sensor chip (as a control)

Procedure:

1. Instrument Setup and Priming: a. Equilibrate the SPR instrument to the desired temperature (e.g., 25°C). b. Prime the system with the running buffer (PBS).

2. Baseline Establishment: a. Insert the PEG-SAM coated sensor chip and the bare gold control chip into the instrument. b. Flow PBS over the sensor surfaces until a stable baseline is achieved.

3. Protein Injection: a. Inject the protein solution over the sensor surfaces for a defined period (e.g., 5-10 minutes) at a constant flow rate. b. Monitor the change in the SPR signal (response units, RU) in real-time.

4. Dissociation/Rinsing: a. Switch the flow back to PBS to rinse away unbound protein and monitor the dissociation phase.

5. Data Analysis: a. Measure the change in the SPR signal from the baseline to the end of the protein injection phase. b. Convert the change in RU to surface concentration (ng/cm²) using the instrument's conversion factor (typically ~1 RU = 1 pg/mm²). c. Compare the protein adsorption on the PEG-SAM surface to the bare gold control surface to determine the percentage reduction in adsorption.

Protocol 3: Cell Adhesion Assay

This protocol describes a basic method to assess the adhesion of cells to the HO-(PEG)18-OH SAMs, which are expected to be cell-repellent.

Materials:

  • Prepared HO-(PEG)18-OH SAM-coated substrates in a sterile tissue culture plate

  • Tissue culture-treated polystyrene (TCPS) as a positive control for cell adhesion

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell staining dye (e.g., Calcein-AM for live cells)

  • Fluorescence microscope

Procedure:

1. Cell Seeding: a. Sterilize the SAM-coated substrates and control surfaces with 70% ethanol and UV irradiation. b. Harvest cells using trypsin-EDTA, neutralize, and resuspend in complete medium to a known concentration (e.g., 5 x 10⁴ cells/mL). c. Add the cell suspension to the wells containing the SAM-coated substrates and the TCPS control. d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a desired time (e.g., 4 hours or 24 hours).

2. Rinsing: a. Gently wash the wells with warm PBS to remove non-adherent cells. Repeat the wash step twice.

3. Staining and Imaging: a. Add Calcein-AM staining solution to each well and incubate according to the manufacturer's instructions. b. Acquire images of adherent cells on each surface using a fluorescence microscope.

4. Quantification: a. Count the number of adherent cells per unit area from multiple random fields of view for each surface. b. Compare the cell adhesion on the HO-(PEG)18-OH SAM surface to the TCPS control to evaluate its cell-repellent properties.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_char Characterization cluster_app Application Testing sub_clean Gold Substrate Cleaning sam_formation SAM Formation with HS-(PEG)18-OH sub_clean->sam_formation 18-24h incubation contact_angle Contact Angle Measurement sam_formation->contact_angle Characterize Surface ellipsometry Ellipsometry (Thickness) sam_formation->ellipsometry Characterize Surface xps XPS (Composition) sam_formation->xps Characterize Surface protein_adsorption Protein Adsorption Assay (SPR) sam_formation->protein_adsorption Test Protein Resistance cell_adhesion Cell Adhesion Assay sam_formation->cell_adhesion Test Biocompatibility signaling_pathway cluster_surface Functionalized Surface cluster_cell Cell Membrane cluster_signal Intracellular Signaling peg_sam HO-(PEG)18-OH SAM rgd_peptide RGD Peptide peg_sam->rgd_peptide Covalent Attachment integrin Integrin Receptor (αvβ3) rgd_peptide->integrin Binding focal_adhesion Focal Adhesion Complex (e.g., FAK, Vinculin) integrin->focal_adhesion Clustering & Activation actin Actin Cytoskeleton focal_adhesion->actin Linkage downstream Downstream Signaling (e.g., Rho GTPases) focal_adhesion->downstream Signal Transduction cell_response Cellular Response (Adhesion, Spreading, Migration) actin->cell_response downstream->cell_response

Application Notes and Protocols for Surface Functionalization with HO-PEG18-OH for Improved Biocompatibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of biomaterial surfaces is a critical step in the development of medical devices, drug delivery systems, and implants. A primary goal of surface functionalization is to enhance biocompatibility, thereby minimizing adverse reactions such as protein adsorption, cell adhesion, and immune responses.[1][2][3] Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, is widely utilized for this purpose.[2][4][5] Specifically, short-chain PEGs like HO-(CH2CH2O)18-H (HO-PEG18-OH) offer a versatile platform for creating surfaces that resist biological fouling.[1][6]

These application notes provide a comprehensive overview and detailed protocols for the functionalization of surfaces with this compound to improve biocompatibility.

Principle of PEGylation for Enhanced Biocompatibility

The primary mechanism by which PEGylation enhances biocompatibility is through the creation of a hydrophilic barrier on the material surface.[2] This layer of PEG molecules, with its associated water molecules, sterically hinders the adsorption of proteins.[2] Since protein adsorption is often the initial event that triggers a cascade of biological responses, including cell adhesion and activation of the immune system, its prevention is key to improving biocompatibility.[7] Surfaces coated with PEG have demonstrated significantly reduced protein adsorption, leading to decreased cell adhesion and a lower propensity for immunogenic and antigenic responses.[1][2][6]

Below is a diagram illustrating the logical relationship of how PEGylation improves biocompatibility.

cluster_0 Surface Functionalization cluster_1 Biological Interface Substrate Substrate PEGylated_Surface PEGylated Surface Substrate->PEGylated_Surface Grafting HO_PEG18_OH This compound HO_PEG18_OH->PEGylated_Surface Protein_Adsorption Protein Adsorption PEGylated_Surface->Protein_Adsorption Reduces Cell_Adhesion Cell Adhesion Protein_Adsorption->Cell_Adhesion Leads to Improved_Biocompatibility Improved Biocompatibility Protein_Adsorption->Improved_Biocompatibility Inhibition leads to Immune_Response Immune Response Cell_Adhesion->Immune_Response Can trigger Cell_Adhesion->Improved_Biocompatibility Reduction leads to Immune_Response->Improved_Biocompatibility Prevention leads to

Caption: Logical flow of PEGylation for improved biocompatibility.

Quantitative Data Summary

The following tables summarize the expected outcomes from functionalizing surfaces with this compound based on findings from various studies.

Table 1: Surface Characterization

ParameterUnmodified SurfacePEGylated SurfaceCharacterization Technique(s)
Water Contact Angle High (Hydrophobic)Low (Hydrophilic)Contact Angle Goniometry
PEG-related Vibrational Bands AbsentPresent (e.g., C-O, -CH2)ATR-FTIR
Surface Roughness Varies by substrateGenerally smoothAtomic Force Microscopy (AFM)
Elemental Composition Substrate specificPresence of Carbon and Oxygen from PEGXPS, Auger Electron Spectroscopy

Table 2: Biocompatibility Assessment

AssayUnmodified SurfacePEGylated SurfaceKey Finding
Protein Adsorption HighSignificantly ReducedPEG layer sterically hinders protein attachment.[1][6]
Cell Adhesion HighSignificantly ReducedLack of protein layer for cell receptors to bind.[8]
Platelet Adhesion HighSignificantly ReducedReduced thrombosis risk.[9]
Immune Cell Activation Can be highReducedLowered foreign body response.[2]

Experimental Protocols

Herein are detailed protocols for key experiments involved in the surface functionalization with this compound and its characterization.

Protocol 1: Surface Functionalization of Silica-based Substrates

This protocol describes the grafting of this compound onto a silica or silica-coated substrate.

Materials:

  • Silica-based substrates (e.g., glass coverslips, silicon wafers)

  • This compound

  • Deionized (DI) water

  • Argon or Nitrogen gas

  • Plasma cleaner

  • Reaction vessel

  • Oven or heating mantle

Workflow Diagram:

start Start substrate_prep Substrate Preparation (Cleaning) start->substrate_prep plasma_activation Plasma Activation (Creates Si-OH groups) substrate_prep->plasma_activation peg_reaction PEG Grafting Reaction (this compound) plasma_activation->peg_reaction rinsing Rinsing (Remove unbound PEG) peg_reaction->rinsing drying Drying (Under inert gas) rinsing->drying characterization Surface Characterization drying->characterization end End characterization->end

Caption: Workflow for surface functionalization with this compound.

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the silica substrates by sonicating in a series of solvents (e.g., acetone, ethanol, and DI water) for 15 minutes each.

    • Dry the substrates with a stream of inert gas (argon or nitrogen).

  • Surface Activation:

    • Place the cleaned substrates in a plasma cleaner.

    • Expose the substrates to a water plasma to increase the density of surface silanol (Si-OH) groups.[1][6] This step is crucial for covalent attachment of PEG.

  • PEG Grafting:

    • Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., toluene or dimethylformamide). The concentration will depend on the desired grafting density.

    • Immerse the activated substrates in the PEG solution within a sealed reaction vessel.

    • Heat the reaction vessel to the desired temperature (e.g., 80-120 °C) and maintain for a specified time (e.g., 12-24 hours) under an inert atmosphere. This facilitates the condensation reaction between the hydroxyl groups of PEG and the silanol groups on the surface, forming a stable Si-O-C bond.[1][2]

  • Post-Reaction Cleaning:

    • After the reaction, remove the substrates from the PEG solution.

    • Rinse the substrates thoroughly with the solvent used for the reaction to remove any non-covalently bound PEG.

    • Perform a final rinse with DI water.

  • Drying:

    • Dry the PEGylated substrates with a stream of inert gas.

    • Store the functionalized substrates in a desiccator or under vacuum until further use.

Protocol 2: Characterization of PEGylated Surfaces

This protocol outlines the key techniques to verify the successful grafting of this compound.

Materials:

  • PEGylated substrates

  • Unmodified substrates (as control)

  • Contact Angle Goniometer

  • ATR-FTIR Spectrometer

  • Atomic Force Microscope (AFM)

Procedure:

  • Contact Angle Measurement:

    • Place a small droplet of DI water onto both the unmodified and PEGylated surfaces.

    • Measure the static water contact angle using a goniometer. A significant decrease in the contact angle on the PEGylated surface indicates increased hydrophilicity, consistent with successful PEG grafting.

  • Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR):

    • Acquire ATR-FTIR spectra from both unmodified and PEGylated surfaces.

    • Look for the appearance of characteristic PEG vibrational bands on the modified surface, such as the C-O stretching and -CH2 bending modes, and a decrease in the Si-OH absorption band.[1][6]

  • Atomic Force Microscopy (AFM):

    • Image the topography of both unmodified and PEGylated surfaces in tapping mode.

    • A change in surface morphology and a generally smoother surface can be indicative of a uniform PEG coating.

Protocol 3: Protein Adsorption Assay

This protocol describes a method to quantify the reduction in protein adsorption on PEGylated surfaces.

Materials:

  • PEGylated substrates

  • Unmodified substrates (as control)

  • Fluorescently labeled protein (e.g., Texas Red-labeled Bovine Serum Albumin - BSA)[1][6]

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Workflow Diagram:

start Start incubation Incubate Surfaces with Fluorescently Labeled Protein start->incubation washing Wash Surfaces to Remove Unbound Protein incubation->washing imaging Fluorescence Imaging or Measurement washing->imaging quantification Quantify Fluorescence Intensity imaging->quantification comparison Compare PEGylated vs. Unmodified Surfaces quantification->comparison end End comparison->end

Caption: Workflow for protein adsorption assay.

Procedure:

  • Incubation:

    • Place the unmodified and PEGylated substrates in a multi-well plate.

    • Prepare a solution of the fluorescently labeled protein in PBS at a known concentration (e.g., 1 mg/mL).

    • Add the protein solution to each well, ensuring the substrates are fully submerged.

    • Incubate for a set period (e.g., 1-2 hours) at 37°C.

  • Washing:

    • Carefully aspirate the protein solution from the wells.

    • Gently wash the substrates three times with PBS to remove any non-adsorbed protein.

  • Quantification:

    • Measure the fluorescence intensity from each substrate using a fluorescence microscope or a plate reader.

    • A significantly lower fluorescence signal from the PEGylated surfaces compared to the unmodified controls indicates reduced protein adsorption.[1][6]

Protocol 4: Cell Adhesion Assay

This protocol provides a method to assess the reduction in cell attachment on PEGylated surfaces.

Materials:

  • PEGylated substrates

  • Unmodified substrates (as control)

  • Mammalian cell line (e.g., fibroblasts, osteoblasts)[8]

  • Complete cell culture medium

  • PBS

  • Cell staining dye (e.g., Calcein AM or DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Sterilize the unmodified and PEGylated substrates (e.g., with 70% ethanol and UV irradiation).

    • Place the sterile substrates in a multi-well cell culture plate.

    • Seed cells onto the substrates at a specific density (e.g., 1 x 10^4 cells/cm²) in complete culture medium.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 4-24 hours) to allow for cell attachment.

  • Washing:

    • Gently wash the substrates with PBS to remove non-adherent cells.

  • Staining and Imaging:

    • Stain the remaining adherent cells with a suitable fluorescent dye.

    • Image the substrates using a fluorescence microscope.

  • Quantification:

    • Count the number of adherent cells in multiple fields of view for each substrate.

    • A significantly lower number of cells on the PEGylated surfaces compared to the controls indicates reduced cell adhesion.[8]

Conclusion

Functionalization of surfaces with this compound is an effective strategy to improve the biocompatibility of materials for a wide range of biomedical applications. The protocols provided here offer a framework for the successful modification and characterization of these surfaces. By reducing protein adsorption and subsequent cellular interactions, PEGylated surfaces can lead to the development of safer and more effective medical devices and drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Efficiency of HO-Peg18-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HO-Peg18-OH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and misconceptions regarding the use of this compound in bioconjugation.

Q1: Why am I getting low to no conjugation when reacting my protein/small molecule directly with this compound?

A1: The hydroxyl (-OH) groups at both ends of the this compound linker are generally unreactive towards common functional groups on biomolecules (like amines or thiols) under standard bioconjugation conditions. Direct conjugation is inefficient because a strong base or harsh conditions would be required to deprotonate the hydroxyl group to form a reactive alkoxide, which could denature most proteins and many small molecules. Therefore, an essential first step is the "activation" of one or both hydroxyl groups to convert them into more reactive functional groups.

Q2: What does "activation" of this compound mean?

A2: Activation is the chemical modification of the terminal hydroxyl groups of the PEG linker into more reactive species that can readily form covalent bonds with specific functional groups on your target molecule under mild conditions. Common activation strategies include converting the hydroxyl groups into tosylates, N-hydroxysuccinimidyl (NHS) esters, or aldehydes.

Q3: Can I selectively activate only one end of the this compound linker?

A3: Yes, selective mono-activation is possible and often desired to prevent cross-linking of your target molecules. This can be achieved by using specific reaction conditions and stoichiometry of the activating reagent. For instance, in tosylation, using a controlled amount of tosyl chloride can favor the formation of the mono-tosylated product. Purification of the mono-activated PEG from the di-activated and unreacted diol is then crucial.

Q4: What are the most common methods to activate this compound?

A4: The most prevalent and effective activation methods include:

  • Tosylation: Conversion of the hydroxyl group to a tosylate, which is an excellent leaving group for nucleophilic substitution by amines or thiols.

  • Activation with p-Nitrophenyl Chloroformate: This creates a reactive carbonate that readily reacts with primary amines.

  • Activation with Carbonyldiimidazole (CDI): This forms a reactive imidazole carbamate intermediate that can then react with amines.

  • Conversion to a Carboxylic Acid: The hydroxyl group can be converted to a carboxylic acid, which can then be activated using carbodiimide chemistry (e.g., EDC/NHS) to react with amines.

Q5: How do I choose the right activation chemistry for my application?

A5: The choice of activation chemistry depends on several factors:

  • The functional group on your target molecule: For primary amines, NHS esters, aldehydes, or tosylates are suitable. For thiols, maleimides (which would require a different starting PEG) or tosylates are commonly used.

  • The stability of your target molecule: Some activation reagents and reaction conditions may be harsher than others.

  • The desired linker stability: The resulting covalent bond from different chemistries will have varying stability. For example, an amide bond formed from an NHS ester is generally very stable.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the activation of this compound and the subsequent conjugation reaction.

Problem Possible Cause(s) Recommended Solution(s)
Low or no activation of this compound 1. Presence of water in the reaction. 2. Degradation of the activating reagent. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry of reagents.1. Ensure all glassware is oven-dried and use anhydrous solvents. Dry the this compound under vacuum before use. 2. Use fresh, high-quality activating reagents. 3. Optimize the reaction temperature based on the chosen activation method. 4. Perform a titration of the activating reagent to find the optimal molar ratio for your desired level of activation (mono- vs. di-activation).
Formation of multiple PEGylated species (e.g., di- and tri-PEGylated products) 1. Use of di-activated PEG linker. 2. Multiple reactive sites on the target molecule.1. Purify the mono-activated PEG from the di-activated species before the conjugation step. 2. Consider site-directed mutagenesis to reduce the number of reactive sites on your protein or use a protecting group strategy for small molecules.
Precipitation of reactants or products during the reaction 1. Poor solubility of the activated PEG or the target molecule in the reaction buffer. 2. Aggregation of the protein at the reaction pH.1. Use a co-solvent like DMSO or DMF to improve solubility. 2. Adjust the pH of the reaction buffer to maintain protein solubility and stability.
Low yield of the final conjugate 1. Inefficient activation of the PEG linker. 2. Hydrolysis of the activated PEG. 3. Suboptimal pH for the conjugation reaction. 4. Steric hindrance at the conjugation site.1. Confirm the activation of the PEG linker using techniques like NMR or HPLC before proceeding with the conjugation. 2. Perform the conjugation reaction immediately after activating and purifying the PEG linker. 3. Optimize the pH of the conjugation buffer. For example, reactions with primary amines are typically more efficient at a slightly basic pH (7.5-8.5). 4. Consider using a longer PEG linker to overcome steric hindrance.
Difficulty in purifying the final conjugate 1. Similar physicochemical properties of the conjugate and unreacted starting materials. 2. Presence of unreacted activated PEG.1. Use a combination of chromatography techniques such as size-exclusion chromatography (SEC) to separate based on size and ion-exchange chromatography (IEX) to separate based on charge. 2. Quench the reaction to deactivate any unreacted PEG before purification.

III. Experimental Protocols

This section provides detailed methodologies for the key activation steps of this compound.

Protocol 1: Activation of this compound by Tosylation

This protocol describes the conversion of the hydroxyl groups of this compound to tosylates, which are good leaving groups for subsequent reactions with nucleophiles.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2-3 equivalents) to the solution.

  • Slowly add a solution of tosyl chloride (1.1 to 2.2 equivalents, depending on whether mono- or di-tosylation is desired) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 5% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to separate the mono- and di-tosylated products from unreacted starting material.

Parameter Value/Range Notes
Molar Ratio (this compound:TsCl:Pyridine) 1 : (1.1-2.2) : (2-3)Use closer to 1.1 eq of TsCl for mono-tosylation.
Reaction Temperature 0 °C to Room TemperatureInitial cooling helps to control the reaction rate.
Reaction Time 12-24 hoursMonitor by TLC for completion.
Purification Method Silica Gel ChromatographyGradient elution with a mixture of hexane and ethyl acetate is typically effective.
Expected Yield of Monotosylated Product 40-60%Yield can be optimized by adjusting the stoichiometry of TsCl.
Protocol 2: Activation of this compound with p-Nitrophenyl Chloroformate

This protocol details the activation of the hydroxyl groups to form reactive p-nitrophenyl carbonates.

Materials:

  • This compound

  • p-Nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere.

  • Add anhydrous triethylamine or pyridine (2-3 equivalents) to the solution.

  • Slowly add a solution of p-nitrophenyl chloroformate (1.1 to 2.2 equivalents) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate using a rotary evaporator.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Parameter Value/Range Notes
Molar Ratio (this compound:p-NPC:Base) 1 : (1.1-2.2) : (2-3)Adjust p-NPC for mono- vs. di-activation.
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Purification Method PrecipitationRecrystallization may be necessary for higher purity.
Expected Yield >80%

IV. Visualizations

This section provides diagrams to illustrate key workflows and chemical principles.

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation to Target Molecule Start Start Activate_PEG Activate this compound (e.g., Tosylation, p-NPC) Start->Activate_PEG Purify_Activated_PEG Purify Activated PEG (Chromatography, Precipitation) Activate_PEG->Purify_Activated_PEG Characterize_Activated_PEG Characterize Activated PEG (NMR, HPLC) Purify_Activated_PEG->Characterize_Activated_PEG Conjugate Conjugate Activated PEG to Target Molecule Characterize_Activated_PEG->Conjugate Purify_Conjugate Purify Final Conjugate (SEC, IEX) Conjugate->Purify_Conjugate Characterize_Conjugate Characterize Final Conjugate (SDS-PAGE, Mass Spec) Purify_Conjugate->Characterize_Conjugate End End Characterize_Conjugate->End

Caption: General workflow for this compound conjugation.

tosylation_mechanism cluster_reactants Reactants cluster_product Product PEG_OH This compound reaction_center + PEG_OH->reaction_center TsCl Tosyl Chloride (TsCl) TsCl->reaction_center Pyridine Pyridine Pyridine->reaction_center Pyridine->reaction_center base PEG_OTs TsO-Peg18-OTs reaction_center->PEG_OTs

Caption: Simplified schematic of the tosylation reaction.

Caption: Key factors contributing to low conjugation yield.

common side products in HO-Peg18-OH reactions and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HO-PEG18-OH. It addresses common side products and their removal to help ensure the purity of your final product.

Troubleshooting Guide

Q1: I performed a mono-functionalization reaction (e.g., mono-tosylation or mono-esterification) on this compound, but my final product is a mix of three components. What are they and why did this happen?

A1: In a typical mono-functionalization of a diol like this compound, it is common to obtain a mixture of three products:

  • Unreacted this compound: The starting material that did not react.

  • Mono-functionalized PEG: The desired product where only one hydroxyl group has reacted.

  • Di-functionalized PEG: A side product where both hydroxyl groups have reacted.

This occurs because the reactivity of both terminal hydroxyl groups is nearly identical. Controlling the stoichiometry (e.g., using a 1:1 molar ratio of PEG to the modifying reagent) can favor the formation of the mono-functionalized product, but a statistical mixture is often unavoidable.

A2: A common side reaction with alcohols, especially under acidic conditions or at elevated temperatures, is intermolecular dehydration (etherification). Two molecules of this compound can react to form a PEG-ether-PEG dimer, which would have approximately double the molecular weight of the starting material.

Q3: My reaction to activate the hydroxyl groups of this compound seems to have low yield. What are potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity.

  • Side reactions: As mentioned, the formation of dimers or other byproducts consumes the starting material.

  • Degradation: Although PEGs are generally stable, prolonged exposure to harsh conditions (e.g., strong acids or oxidizing agents) can lead to chain cleavage.

  • Moisture: Water in the reaction can quench reagents and lead to undesirable side products. For example, in the synthesis of mPEG, water can lead to the formation of PEG diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

A1: The most common side products depend on the reaction being performed. However, for reactions targeting the terminal hydroxyl groups, you can generally expect:

  • Unreacted starting material (this compound).

  • Di-substituted product in mono-substitution reactions.

  • Intermolecular ethers (dimers, trimers, etc.) from dehydration reactions.

  • Byproducts from activating agents (e.g., salts from tosyl chloride reactions).

Q2: What are the recommended methods for removing these side products?

A2: The choice of purification method depends on the properties of the desired product and the impurities. The most common and effective techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for separating molecules based on polarity. It can effectively separate the unreacted diol, the mono-functionalized, and the di-functionalized PEG.[1][2][3]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume.[4][5][6][7] This is particularly useful for removing high molecular weight side products like PEG dimers.

  • Liquid-Liquid Extraction: Can be used for an initial cleanup to remove certain impurities based on their differential solubility in two immiscible liquid phases.[8] Aqueous two-phase systems (ATPS) with a PEG-salt combination can be effective.[8]

  • Precipitation: PEGs can be precipitated out of solution, which can help in removing small molecule impurities.[] For example, adding cold diethyl ether can often precipitate the PEG product.

Q3: How can I monitor the progress of my this compound reaction?

A3: You can monitor your reaction using a few analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction progress by observing the disappearance of the starting material and the appearance of the product spots.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to observe changes in the chemical shifts of the protons near the terminal hydroxyl groups as the reaction progresses.

Q4: Is there a way to favor mono-functionalization of this compound?

A4: While a statistical mixture is hard to avoid completely, you can influence the product distribution:

  • Stoichiometry: Use a sub-stoichiometric amount of your reagent relative to the PEG diol. This will leave some unreacted diol but will reduce the formation of the di-functionalized product.

  • Protecting Groups: A more complex but controlled method involves protecting one of the hydroxyl groups, performing the reaction on the unprotected group, and then deprotecting.

Data Summary

The following table summarizes the common purification techniques and their primary applications in cleaning up this compound reaction mixtures.

Purification TechniquePrinciple of SeparationKey ApplicationAdvantagesDisadvantages
Reversed-Phase HPLC PolaritySeparating unreacted diol, mono-, and di-functionalized products.[1]High resolution and purity (>99%) can be achieved.[1]Can be expensive and time-consuming for large scales.
Size Exclusion Chromatography (SEC) Hydrodynamic Volume (Size)Removing high molecular weight impurities (e.g., PEG dimers).[4][5]Effective for separating molecules with significant size differences.May not resolve species with similar molecular weights (e.g., mono- vs. di-substituted PEG).
Liquid-Liquid Extraction Differential SolubilityInitial cleanup to remove reaction byproducts or unreacted reagents.[8]Simple, inexpensive, and good for initial purification steps.Lower resolution compared to chromatography.
Precipitation SolubilityRemoving small molecule impurities.Can be a quick and effective way to isolate the PEG product.[]May not be very selective and can lead to product loss.

Experimental Protocols

Protocol 1: Purification of Mono-tosylated PEG18 using RP-HPLC

This protocol provides a general guideline for separating a mixture of this compound, mono-tosylated PEG18, and di-tosylated PEG18.

  • Column Selection: Use a C18 reversed-phase column.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Sample Preparation: Dissolve the crude reaction mixture in a small amount of the initial mobile phase composition.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 20-30%).

    • Run a linear gradient to increase the percentage of Mobile Phase B over a set time (e.g., to 80-90% over 30-40 minutes). The less polar di-tosylated product will elute later than the mono-tosylated and the unreacted diol.

  • Detection: Monitor the elution profile using a UV detector (if the functional group has a chromophore, like a tosyl group) or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).

  • Fraction Collection: Collect the fractions corresponding to the desired mono-tosylated product peak.

  • Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization or rotary evaporation.

Protocol 2: Removal of PEG Dimers using Size Exclusion Chromatography (SEC)

This protocol is for removing high molecular weight impurities from your desired PEG product.

  • Column and Mobile Phase Selection: Choose a column with a pore size appropriate for the molecular weight of your PEG product. The mobile phase should be a good solvent for PEG, such as water, phosphate-buffered saline (PBS), or an organic solvent like Tetrahydrofuran (THF).

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Isocratic Elution: Inject the sample and elute with the mobile phase at a constant flow rate.

  • Detection and Fraction Collection: Monitor the elution with a refractive index (RI) detector. The higher molecular weight dimers will elute first, followed by the desired monomeric PEG product. Collect the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the collected fractions.

Visualizations

Reaction_Side_Products start This compound + Reagent reaction Mono-functionalization Reaction start->reaction side_product3 Side Product 3: PEG18-O-PEG18 Dimer start->side_product3 Dehydration Side Reaction desired_product Desired Product: Mono-functionalized PEG18 reaction->desired_product Target Pathway side_product1 Side Product 1: Unreacted this compound reaction->side_product1 Incomplete Reaction side_product2 Side Product 2: Di-functionalized PEG18 reaction->side_product2 Over-reaction

Caption: Common pathways in a mono-functionalization reaction of this compound.

Purification_Workflow crude Crude Reaction Mixture (Mono-, Di-, Diol, Dimer) sec Step 1: Size Exclusion Chromatography (SEC) crude->sec dimer High MW Impurities (e.g., Dimer) sec->dimer Elutes First intermediate Mixture of Mono-, Di-, and Diol-PEG sec->intermediate Collected Fractions rphplc Step 2: Reversed-Phase HPLC (RP-HPLC) intermediate->rphplc diol Unreacted Diol rphplc->diol Separated disub Di-substituted PEG rphplc->disub Separated pure_product Pure Mono-substituted PEG Product rphplc->pure_product Isolated

Caption: A two-step chromatographic workflow for purifying mono-functionalized PEG.

References

Technical Support Center: Purification of HO-Peg18-OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of HO-Peg18-OH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific discrete PEG (dPEG®) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound conjugates?

The purification of this compound conjugates presents several challenges, primarily stemming from the heterogeneity of the reaction mixture. Key challenges include:

  • Separation of the desired conjugate from unreacted starting materials: This includes the removal of excess this compound and the unconjugated molecule (e.g., peptide, protein, or small molecule).

  • Resolution of different PEGylated species: In cases of random PEGylation, it can be challenging to separate mono-PEGylated forms from di- or multi-PEGylated products and their positional isomers.

  • Removal of reaction byproducts: Depending on the conjugation chemistry used, various byproducts may be present that require removal.

  • Product stability during purification: The conjugate may be sensitive to pH, temperature, or the solvents used in the purification process.

Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the purification of PEGylated molecules.[1] The two most common modes of HPLC for this purpose are:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is highly effective for separating the PEGylated conjugate from the unreacted, often more polar, this compound. RP-HPLC can also often resolve different PEGylated species.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. While effective for removing large amounts of unreacted small molecules or protein aggregates, its resolution may be insufficient to separate species with small size differences, such as mono- and di-PEGylated products of a small molecule.

Q3: How can I monitor the purity of my this compound conjugate during purification?

Several analytical techniques can be employed to assess the purity of your conjugate:

  • HPLC with UV detection: If the conjugated molecule has a chromophore, UV detection can be used to monitor the separation.

  • HPLC with Charged Aerosol Detection (CAD): CAD is a universal detector that responds to all non-volatile analytes, making it ideal for detecting PEG molecules that lack a chromophore.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification of the different species in your mixture by their molecular weights.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates.

Issue 1: Incomplete separation of the conjugate from unreacted this compound.
  • Symptom: HPLC analysis shows co-elution or poor resolution between the desired conjugate and the free this compound peak.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate HPLC column For RP-HPLC, select a column with a suitable stationary phase (e.g., C8, C18) and pore size. The choice will depend on the properties of the conjugated molecule.
Suboptimal gradient elution Optimize the gradient profile. A shallower gradient around the elution time of the components of interest can improve resolution.
Incorrect mobile phase Adjust the mobile phase composition. For RP-HPLC, varying the percentage of the organic solvent (e.g., acetonitrile) and the type of ion-pairing agent (e.g., trifluoroacetic acid) can significantly impact separation.
Issue 2: Low recovery of the purified conjugate.
  • Symptom: The final yield of the purified conjugate is significantly lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Adsorption to the column The conjugate may be irreversibly binding to the stationary phase. Try a different column chemistry or modify the mobile phase to reduce non-specific binding.
Product degradation The conjugate may be unstable under the purification conditions. Investigate the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method or adding stabilizers to the buffers.
Precipitation on the column The conjugate may be precipitating on the column due to the mobile phase composition. Ensure the conjugate is soluble in the mobile phase throughout the gradient.
Issue 3: Presence of unexpected peaks in the final product.
  • Symptom: HPLC analysis of the purified fraction shows additional, unidentified peaks.

  • Possible Causes & Solutions:

CauseSolution
Reaction byproducts The conjugation reaction may have produced side products. Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation.
Degradation products The conjugate or starting materials may have degraded during the reaction or purification. Analyze the stability of all components under the experimental conditions.
Contaminants from reagents or solvents Ensure the use of high-purity reagents and solvents. Run blank injections to check for system-related peaks.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide-HO-Peg18-OH Conjugate

This protocol provides a starting point for the purification of a peptide conjugated with this compound. Optimization will be required based on the specific properties of the peptide.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B

  • Injection Volume: 1 mL of the reaction mixture, filtered.

  • Fraction Collection: Collect fractions based on the elution profile of the desired conjugate.

  • Post-Purification: Analyze the collected fractions by LC-MS to confirm the identity and purity of the conjugate. Pool the pure fractions and lyophilize.

Data Presentation

Table 1: Comparison of Purification Methods for a Model this compound Conjugate
Purification MethodPurity (%)Yield (%)Throughput
Reversed-Phase HPLC (RP-HPLC) >9865Low-Medium
Size-Exclusion Chromatography (SEC) 8580Medium-High
Ion-Exchange Chromatography (IEX) 9075Medium

Data presented are typical and may vary depending on the specific conjugate and optimization of the method.

Mandatory Visualization

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture Filtration Filtration (0.22 µm) Reaction->Filtration HPLC RP-HPLC System Filtration->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Purity Analysis (LC-MS) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified Conjugate Lyophilization->FinalProduct

Figure 1: General workflow for the purification of this compound conjugates.

Troubleshooting_Logic cluster_solutions1 Solutions for Poor Separation cluster_solutions2 Solutions for Low Yield cluster_solutions3 Solutions for Unexpected Peaks Start Impure Product Problem Identify Problem Start->Problem CoElution Poor Separation Problem->CoElution Co-elution LowYield Low Yield Problem->LowYield Low Recovery ExtraPeaks Unexpected Peaks Problem->ExtraPeaks Extra Peaks Sol1_1 Optimize Gradient CoElution->Sol1_1 Sol1_2 Change Column CoElution->Sol1_2 Sol1_3 Adjust Mobile Phase CoElution->Sol1_3 Sol2_1 Change Column Chemistry LowYield->Sol2_1 Sol2_2 Check Product Stability LowYield->Sol2_2 Sol2_3 Modify Mobile Phase LowYield->Sol2_3 Sol3_1 Identify Byproducts (LC-MS) ExtraPeaks->Sol3_1 Sol3_2 Check for Degradation ExtraPeaks->Sol3_2 Sol3_3 Use High-Purity Reagents ExtraPeaks->Sol3_3

Figure 2: Troubleshooting logic for purification of this compound conjugates.

References

Technical Support Center: Optimizing Peptide Conjugation with HO-PEG18-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for conjugating HO-PEG18-OH with peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for peptide modification?

This compound is a discrete polyethylene glycol (dPEG®) linker with a defined chain length of 18 ethylene glycol units, flanked by hydroxyl groups at both ends. It is used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of peptides and other biomolecules. The defined length of the PEG chain ensures batch-to-batch consistency and a precise molecular weight of the final conjugate.

Q2: The terminal hydroxyl groups of this compound are not reactive. How can I conjugate it to my peptide?

You are correct. The terminal hydroxyl groups of this compound require activation to react with functional groups on a peptide (e.g., primary amines on lysine residues or the N-terminus). Common activation strategies involve converting the hydroxyl groups into more reactive functional groups such as:

  • Tosylates: Reaction with tosyl chloride (TsCl) in the presence of a base.

  • Mesylates: Reaction with mesyl chloride (MsCl) in the presence of a base.

  • Carboxylic Acids: Oxidation of one or both hydroxyl groups. The resulting carboxylated PEG can then be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to react with primary amines on the peptide.

Q3: What are the critical parameters to consider when optimizing the PEGylation of my peptide?

The key parameters to optimize for a successful peptide-PEG conjugation are:

  • pH of the reaction buffer: This influences the reactivity of the target functional groups on the peptide.

  • Molar ratio of PEG to peptide: This affects the degree of PEGylation (the number of PEG chains attached to a single peptide molecule).

  • Reaction time and temperature: These parameters influence the reaction kinetics and the stability of the reactants.

  • Choice of solvent and buffer: The solubility and stability of both the peptide and the activated PEG need to be considered.

Q4: How can I control the degree of PEGylation to obtain a mono-PEGylated peptide?

To favor mono-PEGylation (the attachment of a single PEG chain), you can:

  • Use a lower molar excess of activated PEG: Start with a 1:1 to 5:1 molar ratio of activated PEG to peptide.

  • Control the reaction pH: For targeting the N-terminal amine, which generally has a lower pKa than the epsilon-amine of lysine, performing the reaction at a pH between 6.5 and 7.5 can provide some selectivity.

  • Limit the reaction time: Shorter reaction times can help reduce the extent of multiple PEGylations.

  • Purify the reaction mixture: Use chromatography techniques like reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) to separate mono-PEGylated species from unreacted peptide and multi-PEGylated products.

Q5: What analytical techniques are suitable for characterizing my PEGylated peptide?

Several techniques can be used to confirm a successful conjugation and characterize the product:

  • Mass Spectrometry (MS): To confirm the mass of the PEGylated peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and separate different PEGylated species.

  • Size Exclusion Chromatography (SEC): To analyze the size heterogeneity of the PEGylated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the conjugate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conjugation yield 1. Inefficient activation of this compound.2. Suboptimal reaction pH.3. Inactivated peptide functional groups.4. Hydrolysis of the activated PEG derivative.1. Confirm the successful activation of PEG using techniques like NMR or MS before conjugation.2. Optimize the reaction pH. For amine coupling, a pH range of 7.5-8.5 is often optimal.3. Ensure the peptide is fully dissolved and that the target functional groups are available for reaction.4. Use freshly prepared activated PEG and perform the reaction in anhydrous conditions if the activated species is moisture-sensitive.
Peptide aggregation during reaction 1. Poor solubility of the peptide or the PEG-peptide conjugate in the reaction buffer.2. Suboptimal pH leading to isoelectric point precipitation.1. Add organic co-solvents like DMSO or DMF (up to 30% v/v) to improve solubility.2. Adjust the reaction pH to be at least one unit away from the peptide's isoelectric point (pI).3. Consider using a different buffer system or adding solubility-enhancing excipients.
Multiple PEGylation sites (polydispersity) 1. High molar excess of activated PEG.2. Long reaction time.3. Multiple reactive sites on the peptide with similar reactivity.1. Reduce the molar ratio of activated PEG to peptide.2. Decrease the reaction time and monitor the reaction progress using HPLC.3. If site-specific PEGylation is required, consider protecting other reactive groups on the peptide or using site-directed conjugation chemistries.
Difficulty in purifying the PEGylated peptide 1. Similar retention times of the product and starting materials in chromatography.2. Aggregation of the conjugate.1. Optimize the HPLC gradient or try a different chromatography mode (e.g., ion exchange if there is a change in the net charge upon conjugation).2. For aggregated material, try to solubilize in a stronger solvent or use denaturing conditions for purification.

Experimental Protocols

Protocol 1: Two-Step Activation of this compound and Conjugation to a Peptide

This protocol describes the activation of one hydroxyl group of this compound to a carboxylic acid, followed by its conjugation to a primary amine on a peptide.

Step 1: Mono-carboxylation of this compound

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add a selective oxidizing agent (e.g., TEMPO/bleach or a Jones oxidation performed under controlled conditions) to convert one terminal hydroxyl group to a carboxylic acid.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the mono-carboxylated PEG (HO-PEG18-COOH) using column chromatography.

  • Characterize the product by NMR and MS.

Step 2: EDC/NHS-mediated Peptide Conjugation

  • Dissolve the purified HO-PEG18-COOH in an appropriate buffer (e.g., 100 mM MES buffer, pH 6.0).

  • Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the reaction at room temperature for 15-30 minutes to form the NHS-ester.

  • Dissolve the peptide in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

  • Add the activated PEG-NHS ester solution to the peptide solution. The molar ratio of activated PEG to peptide should be optimized, starting with a 3:1 ratio.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitor the reaction progress by RP-HPLC.

  • Purify the PEGylated peptide using RP-HPLC or SEC.

  • Characterize the final product by MS and HPLC.

Quantitative Data Summary: Effect of pH and Molar Ratio on PEGylation Efficiency

Peptide Activated PEG:Peptide Molar Ratio pH Reaction Time (h) Mono-PEGylated Product (%) Di-PEGylated Product (%) Unreacted Peptide (%)
Peptide A3:17.54651025
Peptide A3:18.54502525
Peptide A5:17.54454015
Peptide B2:17.0280515
Peptide B2:18.02701515

Note: The data presented in this table is illustrative and the optimal conditions will vary depending on the specific peptide and activated PEG derivative used.

Visualizations

experimental_workflow cluster_activation Step 1: PEG Activation cluster_conjugation Step 2: Peptide Conjugation cluster_purification Step 3: Purification & Analysis A This compound B Oxidation A->B Oxidizing Agent C HO-PEG18-COOH B->C D HO-PEG18-COOH E EDC/NHS Activation D->E EDC, NHS F Activated PEG-NHS Ester E->F H Conjugation Reaction F->H G Peptide G->H pH 7.5-8.5 I PEG-Peptide Conjugate H->I J Crude Reaction Mixture K Purification (HPLC/SEC) J->K L Purified PEG-Peptide K->L M Analysis (MS, HPLC) L->M

Caption: Workflow for the two-step activation and conjugation of this compound to a peptide.

troubleshooting_logic start Low Conjugation Yield cause1 Inefficient PEG Activation? start->cause1 cause2 Suboptimal pH? cause1->cause2 No solution1 Verify PEG activation (NMR, MS) cause1->solution1 Yes cause3 Peptide Aggregation? cause2->cause3 No solution2 Optimize reaction pH (pH 7.5 - 8.5) cause2->solution2 Yes solution3 Add co-solvents (DMSO) Adjust pH away from pI cause3->solution3 Yes

Caption: A logical troubleshooting guide for low peptide PEGylation yield.

how to avoid aggregation during protein PEGylation with HO-Peg18-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during PEGylation with HO-PEG18-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause protein aggregation?

This compound is a homobifunctional polyethylene glycol (PEG) linker with hydroxyl (-OH) groups at both ends. Each hydroxyl group can be activated to react with functional groups on a protein, such as primary amines (e.g., lysine residues). Because it has two reactive ends, using a diol PEG like this compound carries an inherent risk of cross-linking multiple protein molecules, which can lead to the formation of large, insoluble aggregates.[1]

Q2: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a complex issue with multiple potential causes:

  • Intermolecular Cross-linking: As mentioned above, the bifunctional nature of this compound can physically link multiple protein molecules together.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability and solubility. Deviations from the optimal range for a specific protein can expose hydrophobic regions, leading to aggregation.

  • PEG-Protein Interactions: While PEG is generally considered to be a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes lead to conformational changes that promote aggregation. The length of the PEG chain can influence these interactions.[2][3]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can lead to unintended cross-linking.

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to cross-linked protein aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to identify the molecular weight of the PEGylated protein and detect the presence of multimers.

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.

Troubleshooting Guide

Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction with this compound.

Below is a step-by-step guide to troubleshoot and mitigate protein aggregation.

Step 1: Reaction Condition Optimization

The first step in troubleshooting is to systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.

Troubleshooting Workflow for Reaction Condition Optimization

TroubleshootingWorkflow start Start: Aggregation Observed optimize_conditions Optimize Reaction Conditions start->optimize_conditions protein_concentration Screen Protein Concentrations optimize_conditions->protein_concentration Lower concentration peg_ratio Vary PEG:Protein Molar Ratio optimize_conditions->peg_ratio Reduce ratio ph_buffer Test Different pH and Buffers optimize_conditions->ph_buffer Find optimal stability temperature Evaluate Reaction Temperature optimize_conditions->temperature Lower temperature additives Incorporate Stabilizing Excipients optimize_conditions->additives Add stabilizers check_reagents Verify Reagent Quality protein_concentration->check_reagents peg_ratio->check_reagents ph_buffer->check_reagents temperature->check_reagents additives->check_reagents end End: Aggregation Minimized check_reagents->end If aggregation persists, consider alternative PEGylation strategies

Caption: Troubleshooting workflow for optimizing PEGylation reaction conditions.

Detailed Methodologies for Screening Experiments:

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Protocol: Small-Scale PEGylation Screening

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable buffer).

    • Activated this compound stock solution (e.g., 100 mg/mL in the reaction buffer). Activation of the hydroxyl groups is a prerequisite for the reaction. A common method is activation with p-nitrophenyl chloroformate (p-NPC) or other activating agents to form a reactive carbonate.

  • Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes, varying one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excess of PEG (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).

    • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight), with gentle mixing.

  • Analysis: Analyze the extent of aggregation in each reaction using the analytical methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick check by centrifugation to look for a pellet).

Table 1: Example Screening Matrix for Optimizing PEGylation Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Conc. 1 mg/mL2 mg/mL5 mg/mL1 mg/mL
PEG:Protein Ratio 5:15:15:110:1
pH 7.47.47.47.4
Temperature 4°C4°C4°C4°C
Observation Low AggregationModerate AggregationHigh AggregationLow Aggregation
Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol can act as protein stabilizers.

  • Amino Acids: Arginine and glycine are known to suppress protein aggregation.

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.

Table 2: Common Stabilizing Excipients and Recommended Starting Concentrations

ExcipientStarting ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intra-molecular modification over inter-molecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a persistent issue with this compound, it may be necessary to consider alternative strategies that avoid the use of a bifunctional linker.

Logical Flow for Choosing a PEGylation Strategy

PEG_Strategy start Persistent Aggregation with this compound mono_peg Use a Monofunctional PEG start->mono_peg Reduces cross-linking site_specific Site-Specific PEGylation mono_peg->site_specific For higher homogeneity cys_peg Cysteine-reactive PEG site_specific->cys_peg Target free cysteines n_term_peg N-terminal specific PEG site_specific->n_term_peg Target the N-terminus end Reduced Aggregation and Controlled Conjugation cys_peg->end n_term_peg->end

References

stability issues of HO-Peg18-OH under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of HO-PEG18-OH under various pH conditions. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, a polyethylene glycol (PEG) diol, is generally stable in aqueous solutions. However, its stability can be influenced by pH, temperature, presence of oxidizing agents, and exposure to light. The ether linkages in the PEG backbone are relatively stable but can be susceptible to oxidative degradation under certain conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of the polyether backbone of this compound is less susceptible to direct hydrolysis under acidic or basic conditions compared to molecules with ester or other hydrolyzable linkages. However, extreme pH values can potentially accelerate oxidative degradation. Acidic conditions may promote the formation of certain reactive species, while basic conditions can also influence the rate of oxidation. It is generally recommended to maintain solutions of this compound at a neutral pH (around 7.4) for optimal stability.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for the PEG backbone is oxidative degradation . This process can be initiated by reactive oxygen species (ROS), such as hydroxyl radicals. This can lead to chain scission and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. While the ether bonds in PEG are resistant to direct hydrolysis, it's a noteworthy degradation pathway for PEG derivatives containing ester linkages.

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment. Aqueous solutions of this compound are best prepared fresh. If storage of a solution is necessary, it should be kept at 2-8°C for short periods. To minimize oxidative degradation, it is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Q1: I am observing a decrease in the pH of my this compound solution over time. What could be the cause?

A1: A decrease in pH is often an indicator of oxidative degradation.[1] The oxidation of the polyethylene glycol chain can lead to the formation of acidic byproducts, such as carboxylic acids. This can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen or metal ions which can catalyze oxidation.

  • Solution:

    • Store your stock solutions frozen at -20°C.

    • Prepare fresh solutions for your experiments whenever possible.

    • If you need to store solutions, use deoxygenated buffers and purge the headspace of the container with an inert gas like argon or nitrogen.

    • Protect your solutions from light by using amber vials or wrapping containers in foil.

Q2: My experimental results are inconsistent when using older solutions of this compound. Why is this happening?

A2: Inconsistent results can be a consequence of the degradation of this compound. Degradation can lead to a change in the molecular weight distribution and the formation of impurities with different chemical properties. These degradation products can interfere with your assay or alter the effective concentration of the intact this compound.

  • Solution:

    • Always use freshly prepared solutions of this compound for critical experiments.

    • If you suspect degradation, you can analyze your solution using techniques like HPLC with a universal detector (e.g., ELSD or CAD) to check for changes in the polymer distribution and the presence of degradation products.

    • Perform a stability study under your experimental conditions to determine the usable lifetime of your this compound solutions.

Q3: I am working in a strongly acidic (pH < 4) or basic (pH > 10) environment. What precautions should I take for my this compound?

A3: While the ether backbone of this compound is relatively resistant to hydrolysis, extreme pH conditions can still pose a risk for degradation, particularly through oxidation.

  • Solution:

    • Limit the exposure time of this compound to extreme pH values.

    • Consider performing your experiment at a lower temperature to reduce the rate of potential degradation.

    • Include a control sample of this compound in the same buffer and for the same duration as your experiment to monitor for any degradation via an appropriate analytical method (e.g., HPLC).

Stability Data Overview

The following table provides an illustrative summary of the expected stability of this compound under different pH conditions based on general knowledge of PEG chemistry. Actual stability will depend on specific experimental conditions such as temperature, buffer composition, and presence of catalysts.

pH RangeConditionExpected Primary Degradation PathwayEstimated Relative StabilityRecommendations
< 4 AcidicOxidative DegradationModerateMinimize exposure time. Use degassed buffers. Store at low temperatures.
4 - 6 Weakly AcidicOxidative DegradationGoodStandard handling procedures. Protect from light.
6 - 8 NeutralMinimal DegradationHighOptimal for storage and general use.
8 - 10 Weakly BasicOxidative DegradationGoodStandard handling procedures. Protect from light.
> 10 BasicOxidative DegradationModerateMinimize exposure time. Use degassed buffers. Store at low temperatures.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV and/or ELSD/CAD detector

  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in high-purity water (e.g., 10 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution with 0.2 M HCl to get a final HCl concentration of 0.1 M.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution with 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 6% H₂O₂ to get a final H₂O₂ concentration of 3%.

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Control Sample:

    • Dilute the stock solution with an equal volume of high-purity water.

    • Store under the same conditions as the stressed samples.

4. HPLC Analysis:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. Since PEG does not have a strong UV chromophore, detection at low wavelengths (e.g., ~200-210 nm) might be possible, but an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is more suitable for quantitative analysis.[2]

  • Example Gradient:

    • Start with 95% water / 5% acetonitrile.

    • Linearly increase to 50% water / 50% acetonitrile over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Analysis: Compare the chromatograms of the stressed samples to the control sample. A decrease in the peak area of the main this compound peak and the appearance of new peaks indicate degradation.

Visualizations

degradation_pathways cluster_acid_base Under Extreme pH (Acidic/Basic Conditions) cluster_oxidative Oxidative Conditions (e.g., + H₂O₂) HO_PEG_OH_pH HO-(CH₂CH₂O)₁₈-H Oxidative_Degradation_pH Oxidative Degradation (Accelerated) HO_PEG_OH_pH->Oxidative_Degradation_pH [O₂/Metal Ions] Degradation_Products_pH Chain Scission Products (e.g., aldehydes, carboxylic acids) Oxidative_Degradation_pH->Degradation_Products_pH HO_PEG_OH_Ox HO-(CH₂CH₂O)₁₈-H ROS Reactive Oxygen Species (ROS) (e.g., •OH) HO_PEG_OH_Ox->ROS Initiation PEG_Radical PEG Backbone Radical ROS->PEG_Radical H Abstraction Degradation_Products_Ox Various Oxidation Products (formates, acetates, etc.) PEG_Radical->Degradation_Products_Ox Chain Scission

Figure 1: Potential degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation Conditions start Prepare this compound Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative control Control (Water, 60°C) start->control sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-ELSD/CAD Analysis sampling->hplc for oxidative & control neutralize->hplc data Data Analysis: Compare chromatograms, quantify degradation hplc->data

References

analytical techniques to monitor HO-Peg18-OH reaction progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of hydroxyl-terminated polyethylene glycol, specifically HO-Peg18-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring the progress of reactions involving this compound?

A1: The most common and effective techniques for monitoring this compound reactions include Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Fourier-Transform Infrared (FTIR) Spectroscopy.[1][2][3][4] Each technique provides unique information about the reaction progress, from changes in molecular weight distribution to the conversion of functional groups.

Q2: How do I select the most appropriate analytical technique for my experiment?

A2: The choice of technique depends on the specific information you need.

  • GPC/SEC is ideal for observing changes in molecular weight and size, which is useful when conjugating the PEG to another molecule.[1][5]

  • ¹H NMR Spectroscopy is excellent for quantitative analysis of functional group conversion, allowing you to track the disappearance of the hydroxyl (-OH) protons and the appearance of new signals from the product.[2][6]

  • MALDI-TOF MS provides precise mass information, confirming the successful conjugation and determining the molecular weight of the final product with high accuracy.[7][8]

  • FTIR Spectroscopy is a rapid method to qualitatively or quantitatively monitor the disappearance of the O-H bond and the appearance of new functional group bands, confirming that the reaction is proceeding.[4][9]

Q3: Can these techniques be used for quantitative analysis of the reaction?

A3: Yes, several of these techniques are well-suited for quantitative analysis. ¹H NMR allows for the determination of the degree of PEGylation by comparing the integration of specific proton signals.[6][10] GPC/SEC can be used to quantify the relative amounts of starting material, product, and any byproducts by analyzing peak areas.[7] FTIR can also be used quantitatively by creating a calibration curve that correlates the absorbance of a characteristic peak with concentration.[4]

Q4: What are the main challenges when analyzing PEG and its derivatives?

A4: Common challenges include the lack of a strong UV chromophore in the PEG backbone, making detection difficult with standard HPLC-UV systems.[11][12] This can be overcome by using detectors like Charged Aerosol Detectors (CAD) or Refractive Index (RI) detectors.[11][13] Additionally, PEGs can sometimes exhibit unusual behavior in GPC/SEC, such as distorted peak shapes due to interactions with the column stationary phase.[1] Sample preparation can also be a hurdle, as some PEGs dissolve slowly in common organic solvents like THF.[1]

Visual Workflow and Decision Guides

G cluster_legend Legend start Start: Need to monitor This compound reaction q1 What information is critical? start->q1 q2 Need quantitative functional group conversion? q1->q2  Functional Group  Conversion   q3 Need precise mass of product? q1->q3  Molecular Identity  Confirmation   tech1 GPC / SEC q1->tech1  Molecular Weight  Distribution / Size Change   tech2 ¹H NMR q2->tech2 Yes tech4 FTIR q2->tech4 No (Qualitative OK) q3->tech2 No tech3 MALDI-TOF MS q3->tech3 Yes l1 Decision Point l2 Recommended Technique

Caption: Decision pathway for selecting the appropriate analytical technique.

Troubleshooting Guides

Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)

Q: Why are my chromatogram peaks for PEG distorted or showing tailing? A: Distorted peak shapes are a common issue when analyzing PEGs, especially on styrene-divinylbenzene-based columns with THF as the eluent.[1] This may be due to undesired interactions between the PEG and the stationary phase.

  • Solution 1: Precondition the column by flushing with a mobile phase containing a small amount of an additive like trifluoroacetic acid (TFA).[1]

  • Solution 2: Switch to a more inert mobile phase. Water is often a preferred solvent for higher molecular weight PEGs and is more environmentally friendly.[1] Using an aqueous mobile phase with a small amount of salt can produce well-separated oligomers.[1]

Q: My PEG sample is not dissolving in the mobile phase. What can I do? A: Low molecular weight PEGs can be slow to dissolve at room temperature in solvents like THF or DMAc.[1]

  • Solution: Gentle heating can significantly speed up the dissolution process.[1] For higher molecular weight PEGs, water is often a better solvent choice.[1]

Q: How can I analyze both my small molecule PEG reagent and the large PEGylated protein product in the same run? A: This is challenging with a single-dimension SEC system due to the large size difference and potential interference from buffer salts.[11]

  • Solution: A two-dimensional liquid chromatography (2D-LC) system is highly effective.[11][12] The first dimension (SEC) separates the high molecular weight PEGylated product, while the low molecular weight PEG reagent is trapped in a loop.[14] The contents of the loop are then transferred to a second dimension column (e.g., C8 reversed-phase) for separation and analysis, often with a detector like a CAD for better sensitivity.[11][14]

G start Start: GPC/SEC Peak Distortion Observed q1 Is the mobile phase pure THF on an SDVB column? start->q1 s1 This is a known issue due to PEG-column interactions. q1->s1 Yes other Check for other issues: - Sample solubility - Column degradation - Instrument problem q1->other No a1 Action: Precondition column with TFA additive. s1->a1 q2 Is the peak shape still poor? a1->q2 a2 Action: Switch to an aqueous mobile phase (e.g., water with salt). q2->a2 Yes end Resolution: Improved Peak Shape q2->end No a2->end

Caption: Troubleshooting flowchart for GPC/SEC peak distortion issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I accurately determine the extent of reaction using ¹H NMR? A: You can monitor the reaction by observing the disappearance of the signal corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂-OH) of the starting material and the appearance of a new, shifted signal for the methylene protons next to the newly formed bond (-CH₂-O-X).

  • Solution: Calculate the conversion by comparing the integral of the disappearing reactant peak to a stable, internal reference peak (either from the PEG backbone or an added internal standard). The conversion rate can be determined using the formula: Conversion (%) = [1 - (Integral_reactant / Integral_reference)_t / (Integral_reactant / Integral_reference)_t0] * 100.[9]

Q: Why are the integrals for my terminal group protons inaccurate, especially for larger PEGs? A: For large polymers, the satellite peaks arising from ¹H-¹³C coupling of the repeating monomer units can have integrations comparable to the terminal group protons.[2][10] Ignoring these satellite peaks can lead to significant errors in quantification.

  • Solution: Correctly identify and assign the ¹H-¹³C satellite peaks. These peaks are typically found symmetrically around the main methylene signal.[10] For more accurate molecular weight determination and functionalization efficacy, use the integration of these well-defined satellite peaks rather than the broad main monomer peak.[2]

MALDI-TOF Mass Spectrometry

Q: I am not getting a good signal for my PEG sample. What could be the problem? A: Signal quality in MALDI-TOF depends heavily on proper sample preparation, including the choice of matrix and cationization agent.

  • Solution 1: Ensure your sample is co-crystallized with an appropriate matrix. A common matrix for polymers is α-Cyano-4-hydroxycinnamic acid (CHCA).[3]

  • Solution 2: Add a cationization reagent, such as sodium chloride, to your sample preparation.[3] PEGs readily form adducts with alkali ions (like Na⁺ or K⁺), and this promotes the formation of singly charged ions that are easily detected.[6][8]

Q: How do I prepare my sample for MALDI-TOF analysis? A: A typical workflow involves dissolving the analyte (PEG) and the matrix separately, then mixing them on the target plate.

  • Protocol: Dissolve the PEG sample in a suitable solvent (e.g., 1:1 acetonitrile:water).[3] Prepare the matrix solution (e.g., 5 mg/mL CHCA) and a cationization reagent (e.g., 1 mM NaCl) in the same solvent.[3] Spot the cationization reagent, followed by the analyte, and finally the matrix onto the MALDI target plate and allow it to dry completely before analysis.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Q: Which IR absorption bands should I monitor to track the consumption of the this compound? A: The key is to monitor the functional groups that are consumed or formed during the reaction.

  • Reactant: Monitor the disappearance of the broad O-H stretching band, typically found around 3300-3500 cm⁻¹.[15]

  • PEG Backbone: The strong C-O-C (ether) stretching band of the PEG backbone, located around 1089-1100 cm⁻¹, can serve as a useful internal reference as its intensity should remain constant.[4]

  • Product: Look for the appearance of new bands corresponding to the product. For example, if you are forming an ester, you would see the appearance of a strong C=O stretching band around 1735 cm⁻¹.

Q: Can I use FTIR for real-time reaction monitoring? A: Yes, FTIR is an excellent tool for real-time monitoring.

  • Solution: Use an attenuated total reflectance (ATR) FTIR probe inserted directly into the reaction vessel.[16] This allows you to collect spectra at regular intervals and plot the change in absorbance of key peaks over time to determine reaction kinetics and endpoints.[16]

Quantitative Data Summary

Table 1: Comparison of Key Analytical Techniques

FeatureGPC / SEC¹H NMR SpectroscopyMALDI-TOF MSFTIR Spectroscopy
Information Provided Molecular weight distribution (Mw, Mn), Polydispersity (PDI), hydrodynamic volume.[7]Chemical structure, functional group quantification, degree of substitution.[2][6]Precise molecular weight of individual polymer chains, end-group analysis, purity.[7][8]Presence/absence of functional groups, qualitative or quantitative reaction progress.[4]
Key Advantage Excellent for assessing changes in size and distribution upon conjugation.[1]Highly quantitative for determining reaction conversion without standards.[9]High mass accuracy and resolution; confirms product identity.[7]Fast, non-destructive, and suitable for real-time in-situ monitoring.[16]
Key Disadvantage Can suffer from peak distortion; requires careful method development.[1]Can be insensitive for very high MW polymers; requires deuterated solvents.Can be difficult to quantify polydisperse samples; requires matrix optimization.[3]Less structural detail than NMR or MS; water absorption can be an issue.[4]
Typical Sample Prep Dissolution in mobile phase (e.g., THF, water).[1]Dissolution in a deuterated solvent (e.g., CDCl₃, D₂O).Co-crystallization with a matrix and cationizing agent on a target plate.[3]Direct analysis (liquid/solid) or dissolution in a transparent solvent.

Table 2: Characteristic Spectroscopic Data for Monitoring HO-Peg-OH Reactions

TechniqueAnalyte FeatureCharacteristic Signal / BandNotes
¹H NMR PEG Backbone (-CH₂CH₂O-)~3.6 ppm (in CDCl₃)Broad singlet, used as a reference.[2]
Terminal Methylene (-CH₂OH)~3.7 ppm (in CDCl₃)Signal shifts upon reaction.
FTIR Hydroxyl Group (-OH)Broad band at ~3300-3500 cm⁻¹Disappears as the reaction proceeds.[15]
Ether Backbone (C-O-C)Strong, sharp band at ~1100 cm⁻¹Serves as a stable internal reference.[4]
Methylene Group (-CH₂-)Bending at ~1456 cm⁻¹, Stretching at ~2880 cm⁻¹Can also be used as a reference.[15]

Experimental Protocols

Protocol 1: GPC/SEC Analysis of a PEGylation Reaction
  • Mobile Phase Preparation: Prepare an appropriate mobile phase. For organic GPC, use HPLC-grade THF. For aqueous GPC, use deionized water with a salt, such as 0.1 M NaNO₃.[1] Degas the mobile phase thoroughly.

  • Sample Preparation: At various time points, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary. Dilute the aliquot to a final concentration of approximately 1-2 mg/mL in the mobile phase.[13] Ensure the sample is fully dissolved, using gentle heat if required.[1] Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation:

    • System: HPLC system equipped with a degasser, isocratic pump, autosampler, and column oven.[5]

    • Column: Use a set of columns appropriate for the molecular weight range of your PEG and its conjugate (e.g., Agilent PLgel MIXED-D for organic or Waters Ultrahydrogel for aqueous).[5][13]

    • Detector: A Refractive Index (RI) detector is common. A Charged Aerosol Detector (CAD) or Multi-Angle Light Scattering (MALS) detector can provide more sensitive and absolute data.[11]

    • Conditions: Set a flow rate of 1.0 mL/min and a column temperature of 35-50 °C.[13]

  • Data Analysis: Calibrate the system using narrow PEG standards.[17] Integrate the peaks corresponding to the unreacted this compound and the product. Monitor the decrease in the starting material peak area and the increase in the product peak area over time to determine reaction progress.

Protocol 2: ¹H NMR Monitoring of a PEGylation Reaction
  • Sample Preparation: At desired time points, take an aliquot from the reaction. Remove the reaction solvent under vacuum.

  • Dissolution: Dissolve the dried residue in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if needed for absolute quantification.

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Experiment: Acquire a standard 1D proton spectrum.

    • Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Phase and baseline the spectrum correctly.

    • Calibrate the spectrum to the residual solvent peak or TMS (0 ppm).

    • Identify and integrate the characteristic peaks:

      • PEG backbone repeat unit (~3.6 ppm).

      • Protons on the carbon adjacent to the initial -OH group (~3.7 ppm).

      • New proton signals corresponding to the product.

    • Calculate the percentage of conversion by comparing the integral of the reactant's terminal group signal to the integral of the stable PEG backbone signal over the time course of the reaction.[9]

References

preventing steric hindrance in bioconjugation with PEG18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG18 linkers in bioconjugation. The information is designed to help you overcome common challenges, particularly those related to steric hindrance, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is PEG18, and why is it used in bioconjugation?

A1: PEG18 is a discrete polyethylene glycol (PEG) linker, meaning it has a precise chain length of 18 ethylene glycol units. Unlike polydisperse PEGs, which are a mixture of different chain lengths, discrete PEGs like PEG18 offer uniformity, leading to more homogenous conjugates.[1] This is crucial for therapeutic applications where batch-to-batch consistency is required.[2] PEG linkers, in general, are used to improve the solubility, stability, and pharmacokinetic properties of biomolecules, as well as to act as a spacer to overcome steric hindrance between the conjugated molecules.[1]

Q2: What is steric hindrance in the context of PEG18 bioconjugation?

A2: Steric hindrance is a phenomenon where the size and shape of a molecule (in this case, the PEG18 linker and the biomolecule it's attached to) impede a chemical reaction or interaction.[3] In bioconjugation, the PEG chain can physically block the reactive ends of the linker from accessing the target functional groups on a biomolecule, or it can hinder the binding of the final conjugate to its biological target.[3] While PEG linkers are often used to reduce steric hindrance between two large molecules, the PEG chain itself can sometimes be the source of hindrance, especially in crowded molecular environments.[4]

Q3: How does the length of a PEG linker, like PEG18, affect steric hindrance and conjugation efficiency?

A3: The length of the PEG linker plays a critical role in balancing hydrophilicity and steric hindrance.[4]

  • Too short: A very short linker may not provide enough separation between the biomolecule and the payload, leading to steric clash and potentially reduced biological activity.

  • Too long: A very long PEG chain can wrap around the biomolecule, blocking access to its active sites or other conjugation sites.[3]

  • Optimal length: An optimal length, which for many applications falls in the range of shorter to intermediate PEGs like PEG12 or PEG24, can effectively distance the payload from the biomolecule without introducing excessive steric hindrance from the linker itself.[5] The choice of PEG length should be optimized for the specific antibody and payload combination.[4]

Q4: What are the common reactive groups used with PEG18 linkers?

A4: PEG18 linkers are commonly functionalized with reactive groups that target specific amino acid residues on proteins. The most common include:

  • N-hydroxysuccinimide (NHS) esters: These react with primary amines, such as the side chain of lysine residues, to form stable amide bonds.[6]

  • Maleimides: These selectively react with free sulfhydryl groups on cysteine residues to form stable thioether bonds.[7][8]

Q5: How can I characterize my PEG18-conjugated biomolecule?

A5: Characterization is crucial to confirm successful conjugation and to determine the purity and homogeneity of the product. Common analytical techniques include:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and ESI-MS can determine the molecular weight of the conjugate, allowing for the calculation of the number of PEG18 linkers attached per biomolecule (e.g., the drug-to-antibody ratio or DAR).[2][9]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to separate the conjugated product from unreacted biomolecules and excess linker.[10]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating antibody-drug conjugates (ADCs) with different drug loads.[10]

  • SDS-PAGE: This technique can show a shift in the molecular weight of the protein after conjugation.[9]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or Low Yield
Possible Cause Recommended Solution
Steric Hindrance: The PEG18 linker may be too short to effectively reach the target functional group on the biomolecule, or the conjugation site may be in a sterically hindered region of the protein.- Consider using a longer PEG linker (e.g., PEG24) to provide more flexibility and reach. - If possible, perform site-directed mutagenesis to introduce a more accessible conjugation site (e.g., a cysteine residue in an exposed loop). - Optimize the linker-to-protein molar ratio in the reaction. A higher excess of the PEG linker may be needed to drive the reaction to completion.[6]
Hydrolysis of Reactive Group: NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH. Maleimides can also hydrolyze at higher pH.- Prepare the PEG18-NHS ester solution immediately before use. - Perform the NHS ester conjugation at a pH of 7.2-8.0.[11] - For maleimide reactions, maintain a pH of 6.5-7.5 to ensure the stability of the maleimide group while allowing the thiol to be sufficiently nucleophilic.[7][8]
Competing Reactions: Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with NHS esters.- Use an amine-free buffer such as phosphate-buffered saline (PBS) or borate buffer for NHS ester reactions.[11]
Oxidation of Thiols: For maleimide chemistry, the target cysteine residues may have formed disulfide bonds, rendering them unreactive.- Reduce the biomolecule with a reducing agent like TCEP or DTT prior to conjugation to ensure free sulfhydryl groups are available.[7][8] It is important to remove the reducing agent before adding the maleimide-PEG linker.
Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time can lead to low yields.- Optimize the pH for the specific chemistry (see above). - Most conjugations proceed well at room temperature for 1-2 hours or at 4°C overnight.[7] Perform a time-course experiment to determine the optimal reaction time.
Issue 2: Loss of Biological Activity of the Conjugate
Possible Cause Recommended Solution
Steric Hindrance at the Active Site: The PEG18 linker, although relatively short, may be conjugated to an amino acid residue near the active site or binding interface of the biomolecule, hindering its interaction with its target.- If the conjugation is random (e.g., targeting lysines), a heterogeneous mixture of products is expected, some of which may have reduced activity. Purify the conjugate to isolate the species with the desired activity. - Employ a site-specific conjugation strategy to attach the PEG18 linker to a region of the biomolecule that is distant from the active site.[3]
Conformational Changes: The conjugation process itself might induce conformational changes in the biomolecule that affect its activity.- Characterize the secondary and tertiary structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to assess any structural changes. - Optimize reaction conditions (e.g., use a lower temperature) to minimize the risk of denaturation.
Aggregation of the Conjugate: The addition of a hydrophobic payload can sometimes lead to aggregation, especially at high drug-to-antibody ratios.- While PEG linkers generally increase solubility, aggregation can still occur. Analyze the conjugate by SEC to detect aggregates.[10] - Optimize the formulation buffer to improve the stability of the conjugate. - Consider using a longer or branched PEG linker to better shield the hydrophobic payload.[5]

Quantitative Data Summary

The choice of PEG spacer length can significantly impact the outcome of a bioconjugation reaction, particularly for antibody-drug conjugates (ADCs). The following tables summarize representative data on how PEG length can influence the drug-to-antibody ratio (DAR) and enzymatic activity.

Table 1: Impact of PEG Spacer Length on Average DAR of an ADC

PEG Spacer LengthAverage DARReference
PEG42.5[4]
PEG65.0[4]
PEG84.8[4]
PEG123.7[4]
PEG243.0[4]
Data is illustrative and derived from a study on cysteine-conjugated ADCs. The optimal PEG length can vary depending on the specific antibody, linker chemistry, and payload.[4]

Table 2: Effect of PEGylation on the Enzymatic Activity of α-Chymotrypsin

PEG Molecular Weight (Da)Number of PEG Molecules per Enzymekcat (% of native enzyme)KM (mM)Reference
Native Enzyme0100%0.05[3]
700~6~50-60%0.19[3]
2000~6~50-60%0.19[3]
5000~6~50-60%0.19[3]
This study shows that while the degree of PEGylation impacts catalytic turnover (kcat) and substrate affinity (KM), the effect was largely independent of the PEG molecular weight in this particular enzyme system.[3]

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester-PEG18 Conjugation to a Protein

This protocol describes a general method for conjugating an NHS-ester functionalized PEG18 linker to primary amines (e.g., lysine residues) on a protein.

experimental_workflow_nhs cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 7.2-8.0) conjugation 3. Add PEG18-NHS Ester to Protein Solution (10-20 fold molar excess) prep_protein->conjugation Amine-free buffer (e.g., PBS) prep_peg 2. Prepare PEG18-NHS Ester Solution (Dissolve in anhydrous DMSO immediately before use) prep_peg->conjugation incubation 4. Incubate (1-2 hours at room temperature or overnight at 4°C) conjugation->incubation purification 5. Purify Conjugate (Size exclusion chromatography or dialysis) incubation->purification analysis 6. Characterize Conjugate (SDS-PAGE, Mass Spectrometry, HPLC) purification->analysis

Caption: Workflow for NHS-Ester-PEG18 conjugation to a protein.

Materials:

  • Protein of interest

  • NHS-Ester-PEG18

  • Amine-free buffer (e.g., 1x PBS, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC column, dialysis tubing)

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare the PEG18-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG18 in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG18-NHS ester to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: General Procedure for Maleimide-PEG18 Conjugation to a Protein Thiol

This protocol outlines the steps for conjugating a maleimide-functionalized PEG18 linker to a free sulfhydryl group (cysteine) on a protein.

experimental_workflow_maleimide cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 6.5-7.5) reduction 2. Reduce Disulfide Bonds (Optional) (Add 10-fold molar excess of TCEP, incubate 30 min) prep_protein->reduction remove_reductant 3. Remove Reducing Agent (Desalting column) reduction->remove_reductant Critical step conjugation 5. Add Maleimide-PEG18 to Protein Solution (10-20 fold molar excess) remove_reductant->conjugation prep_peg 4. Prepare Maleimide-PEG18 Solution (Dissolve in DMSO or DMF) prep_peg->conjugation incubation 6. Incubate (2 hours at room temperature or overnight at 4°C) conjugation->incubation purification 7. Purify Conjugate (Size exclusion chromatography) incubation->purification analysis 8. Characterize Conjugate (SDS-PAGE, Mass Spectrometry, HPLC) purification->analysis

Caption: Workflow for Maleimide-PEG18 conjugation to a protein thiol.

Materials:

  • Protein of interest containing a free cysteine

  • Maleimide-PEG18

  • Degassed, thiol-free buffer (e.g., 1x PBS, pH 7.2)

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Anhydrous DMSO or DMF

  • Desalting column

  • Purification system (e.g., SEC column)

Procedure:

  • Prepare the Protein: Dissolve the protein in the degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[12]

  • Reduce Disulfide Bonds (if necessary): If the protein's cysteines are in the form of disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[7]

  • Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.

  • Prepare the Maleimide-PEG18: Dissolve the Maleimide-PEG18 in DMSO or DMF to create a stock solution.[12]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG18 to the reduced protein solution. Mix gently.[12]

  • Incubation: Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 4°C.[12]

  • Purification: Purify the conjugate using size exclusion chromatography to remove unreacted linker and protein.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Logical Relationships

logical_relationships cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low Conjugation Yield steric_hindrance Steric Hindrance low_yield->steric_hindrance hydrolysis Linker Hydrolysis low_yield->hydrolysis side_reactions Side Reactions / Impurities low_yield->side_reactions low_activity Reduced Biological Activity low_activity->steric_hindrance site_inactivation Conjugation at Active Site low_activity->site_inactivation optimize_peg Optimize PEG Length steric_hindrance->optimize_peg site_specific Site-Specific Conjugation steric_hindrance->site_specific optimize_conditions Optimize Reaction Conditions (pH, time) hydrolysis->optimize_conditions side_reactions->optimize_conditions site_inactivation->site_specific purify Purify Final Product site_inactivation->purify

Caption: Troubleshooting logic for common bioconjugation issues.

References

strategies to control the degree of PEGylation with HO-Peg18-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with HO-PEG18-OH. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you control the degree of PEGylation and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its terminal hydroxyl groups a challenge for controlled PEGylation?

A: this compound is a linear polyethylene glycol molecule with 18 ethylene oxide units and a hydroxyl group (-OH) at both ends. The terminal hydroxyl groups are the primary challenge because they are not inherently reactive towards common functional groups on proteins, such as amines or thiols.[1] Therefore, they must first be chemically "activated" to enable conjugation.[1][2] Because this compound is a symmetrical diol, activating both ends can lead to undesirable cross-linking between protein molecules, resulting in aggregation and precipitation.[1] The primary goal is often to achieve mono-PEGylation, where only one end of the PEG molecule attaches to the protein.

Q2: How can I activate the hydroxyl groups on my this compound for protein conjugation?

A: Activation involves converting the relatively inert hydroxyl groups into more reactive functional groups.[2] This is typically performed in an aprotic organic solvent like dichloromethane (CH2Cl2) or acetonitrile.[3] Several chemical methods exist to activate PEGs for subsequent reaction with specific amino acid residues on a protein.[3] A common strategy for diols is to first create a mono-activated, heterobifunctional intermediate. For example, one hydroxyl group can be converted to a tosylate (tosyl-PEG-OH), which can then be displaced by another functional group (like an azide or amine) while leaving the second hydroxyl group available for other reactions or for remaining inert.[4]

Q3: How can I control the reaction to favor mono-PEGylation and avoid cross-linking when using a di-functional PEG like this compound?

A: Controlling mono-PEGylation with a diol is a significant challenge due to the similar reactivity of the two terminal hydroxyl groups.[5] Even with a 1:1 molar ratio of PEG to activating agent, a statistical mixture of unreacted, mono-activated, and di-activated PEG is often produced.[5] Key strategies to favor mono-PEGylation include:

  • Statistical Control: Use a large molar excess of this compound relative to the activating agent. This statistically favors the reaction of an activating agent with only one end of the PEG molecule. The resulting mixture will contain a majority of mono-activated PEG and unreacted PEG, which must then be separated.

  • Asymmetric Activation: Employ a multi-step synthesis where one end of the PEG is selectively activated and the other is either protected or left unmodified. A common method is mono-tosylation, which creates a stable, mono-activated intermediate (e.g., HO-PEG18-OTs) that can be purified before proceeding.[4]

  • Reaction Stoichiometry with Protein: During the conjugation step, using a molar excess of the activated PEG to the protein can help saturate the available sites on the protein, but careful control of the protein concentration is crucial to minimize the chance of a di-activated PEG molecule bridging two separate protein molecules.

Q4: What are the critical reaction parameters I need to control during the conjugation of activated PEG to my protein?

A: The success and specificity of the PEGylation reaction depend heavily on carefully controlling the experimental conditions. The optimal parameters will depend on the specific activation chemistry used (e.g., NHS ester, maleimide) and the target protein.

  • pH: This is one of the most critical factors. For example, when targeting primary amines (lysine residues and the N-terminus), reactions with NHS-activated PEGs are typically performed at a pH of 7-9.[6][7] To selectively target the N-terminal amine, which generally has a lower pKa than the ε-amino group of lysine, the reaction can be conducted under slightly acidic conditions (pH < 7).

  • Molar Ratio: The molar ratio of the activated PEG reagent to the protein directly influences the number of PEG chains attached.[6] A higher ratio will generally lead to a higher degree of PEGylation. This must be optimized empirically for each specific protein.

  • Temperature and Time: Reactions are often carried out at low temperatures (4-25°C) to maintain protein stability.[7] The reaction time should be optimized to allow for sufficient conjugation without causing protein degradation or aggregation.

  • Protein Concentration: Higher protein concentrations can increase the risk of intermolecular cross-linking, especially when using di-activated PEGs. It is often better to work in relatively dilute conditions.

Q5: How can I determine the degree of PEGylation and confirm the reaction was successful?

A: A combination of analytical techniques is necessary to characterize the PEGylated product and determine the average number of PEG chains attached per protein.

  • SDS-PAGE: This is the most common initial check. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher band (or a smear, due to heterogeneity) compared to the unmodified protein.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. PEGylation increases the size of the protein, causing it to elute earlier than the native protein.[8]

  • Ion Exchange Chromatography (IEX): This technique can often separate species with different numbers of attached PEG chains (e.g., mono-PEGylated vs. di-PEGylated), as the PEG chains can shield the protein's surface charges.[9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or Q-TOF LC/MS provide the most accurate measurement of the molecular weight of the conjugate, allowing for precise determination of the number of attached PEG molecules.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low PEGylation Yield 1. Incomplete activation of this compound. 2. Hydrolysis of the activated PEG ester (e.g., NHS ester) in aqueous buffer. 3. Incorrect pH for the conjugation reaction. 4. Target functional groups on the protein are not accessible.1. Verify activation using an appropriate analytical method (e.g., NMR, MS) before conjugation. 2. Use freshly prepared activated PEG. Prepare stock solutions in a dry, aprotic solvent (e.g., DMSO) and add to the reaction buffer immediately before use. 3. Verify and adjust the pH of the reaction buffer. Refer to the optimal pH range for your specific activation chemistry (see Table 1). 4. Consider denaturing and refolding the protein under controlled conditions (if possible) or trying a different PEGylation chemistry targeting other residues.
Protein Aggregation / Precipitation 1. Cross-linking caused by di-activated this compound. 2. Protein instability under the chosen reaction conditions (pH, temperature). 3. High protein concentration.1. Ensure your PEG activation strategy favors mono-activation (e.g., use a large excess of PEG during activation and purify the mono-activated species). Reduce the molar ratio of activated PEG to protein. 2. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that enhances protein stability. 3. Reduce the concentration of the protein in the reaction mixture.
High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) 1. Molar ratio of activated PEG to protein is too high. 2. Multiple reactive sites on the protein have similar accessibility and reactivity.1. Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance. 2. Change the reaction pH to favor more selective modification (e.g., lower pH for N-terminal selectivity). Consider site-directed mutagenesis to remove competing reactive sites if a single, specific attachment point is required.
Loss of Biological Activity 1. PEG chain is attached at or near the protein's active site, causing steric hindrance. 2. The reaction conditions have denatured the protein.1. Try a different PEGylation strategy that targets amino acids known to be distant from the active site. 2. Protect the active site during the reaction by adding a substrate or competitive inhibitor. 3. Confirm protein integrity after the reaction using biophysical methods (e.g., Circular Dichroism) and optimize reaction conditions (pH, temp) for better stability.

Experimental Protocols & Data

Table 1: General Reaction Conditions for Common PEG Activation Chemistries

This table provides starting-point conditions for the conjugation step after this compound has been successfully mono-activated. Optimization is required for each specific protein.

Activated PEG ChemistryTarget Protein GroupOptimal pH RangeKey Considerations
NHS Ester Primary Amine (-NH₂)7.0 - 9.0[6][7]Prone to hydrolysis in aqueous solutions; use freshly prepared reagents.
Aldehyde Primary Amine (-NH₂)~6.5 - 7.5Requires a reducing agent (e.g., sodium cyanoborohydride) for stable linkage.[7]
Maleimide Thiol / Sulfhydryl (-SH)6.5 - 7.5Highly specific for thiols. Ensure protein disulfides are reduced first if targeting internal cysteines.[12]
Vinyl Sulfone Thiol / Sulfhydryl (-SH)8.5 - 9.5[12]Slower reaction than maleimide but forms a very stable thioether bond.
Carbodiimide (EDC) Carboxyl (-COOH)4.5 - 6.0Requires a PEG-Amine reagent and a coupling agent like EDC, often with NHS to improve efficiency.
Protocol 1: Representative Method for Mono-Activation of this compound via Tosylation

This protocol describes a general method for creating a mono-tosylated PEG intermediate, which is a key step in producing a heterobifunctional PEG from a symmetrical diol.[4]

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Separatory funnel and standard glassware (oven-dried)

Procedure:

  • Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve this compound (e.g., 5 molar equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add anhydrous pyridine or TEA (e.g., 1.5 equivalents relative to TsCl) to the solution and stir for 15 minutes.

  • Activation: Slowly add a solution of tosyl chloride (1 molar equivalent) in anhydrous DCM to the flask dropwise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Washing: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purification: Purify the mono-tosylated PEG (HO-PEG18-OTs) from di-tosylated and unreacted starting material using column chromatography (silica gel).

Protocol 2: Analysis of PEGylation Degree by SDS-PAGE

Materials:

  • Unmodified (native) protein sample

  • PEGylated protein reaction mixture

  • Appropriate polyacrylamide gel (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer (e.g., MOPS or MES)

  • Protein loading buffer (e.g., LDS sample buffer)

  • Reducing agent (e.g., DTT or BME), if needed

  • Molecular weight standards

  • Coomassie Brilliant Blue stain or other protein stain

Procedure:

  • Sample Preparation: Prepare samples of the native protein and the PEGylated reaction mixture. Dilute each to an appropriate concentration (e.g., 1 mg/mL) in water or buffer.

  • Denaturation: Mix approximately 10 µg of each protein sample with the loading buffer and reducing agent (if required). Heat the samples at 70-95°C for 5-10 minutes.

  • Gel Loading: Load the prepared samples and the molecular weight marker into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue for approximately 1 hour.

  • Destaining: Destain the gel with an appropriate destaining solution (e.g., water/methanol/acetic acid mixture) until the protein bands are clearly visible against a clear background.

  • Analysis: Compare the lanes. The native protein should appear as a sharp band at its expected molecular weight. The PEGylated sample will show new, higher molecular weight bands corresponding to mono-, di-, or multi-PEGylated species. The degree of the molecular weight shift provides a qualitative measure of the extent of PEGylation.

Visualizations

PEGylation_Workflow cluster_0 Step 1: PEG Activation cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Analysis peg This compound activation Chemical Activation (e.g., Tosylation) peg->activation Large Molar Excess activated_peg Mono-activated PEG activation->activated_peg reaction PEGylation Reaction (Control pH, Temp, Ratio) activated_peg->reaction protein Target Protein protein->reaction mixture Crude Product Mixture reaction->mixture purification Chromatography (e.g., IEX, SEC) mixture->purification purified_product Purified Mono-PEGylated Protein purification->purified_product analysis Characterization (SDS-PAGE, MS, HPLC) purified_product->analysis

Caption: Overall workflow for controlled mono-PEGylation using this compound.

Activation_Reaction start peg HO-(CH2CH2O)18-H conditions Pyridine / DCM 0°C to RT peg->conditions plus1 + tscl TsCl (Tosyl Chloride) tscl->conditions mono_peg HO-(CH2CH2O)18-Ts (Mono-activated PEG) conditions->mono_peg di_peg TsO-(CH2CH2O)18-Ts (Di-activated Byproduct) conditions->di_peg Minor Product plus2 +

Caption: Reaction scheme for the mono-activation of HO-PEG-OH with tosyl chloride.

Troubleshooting_Tree decision decision issue issue start Analyze PEGylation Result (SDS-PAGE) q1 See a band shift? start->q1 no_shift No reaction or low yield q1->no_shift No q3 Precipitate or streaking at top of gel? q1->q3 Yes q2 Was activated PEG verified? no_shift->q2 check_activation Verify PEG activation (e.g., NMR, MS) q2->check_activation No check_conditions Check reaction pH and reagent freshness q2->check_conditions Yes aggregation Aggregation/ Cross-linking q3->aggregation Yes good_shift Successful PEGylation q3->good_shift No check_peg Purify mono-activated PEG. Reduce PEG:Protein ratio. aggregation->check_peg check_conc Lower protein concentration aggregation->check_conc

Caption: Decision tree for troubleshooting common PEGylation issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing HO-Peg18-OH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, particularly those involving discrete polyethylene glycol (PEG) linkers like HO-Peg18-OH, a robust analytical strategy is paramount. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound conjugates, which are frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2][3] We will delve into the experimental protocols, present comparative data, and illustrate the interplay between these methods.

The primary analytical objectives when characterizing this compound conjugates include confirming the identity and molecular weight, assessing purity, elucidating the chemical structure, and determining the extent of aggregation. The most powerful and commonly employed techniques to achieve these goals are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and various modes of High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of this compound conjugates, providing precise molecular weight information that confirms successful conjugation and allows for the assessment of purity.

a) Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive detection and mass determination capabilities of MS. It is a cornerstone technique for analyzing conjugate identity and purity. For PEGylated molecules, which can form multiple charged species, techniques to simplify the mass spectra are often employed.

b) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is particularly useful for obtaining the molecular weight of conjugates with minimal fragmentation. It is a rapid technique that provides a clear picture of the molecular weight distribution in a sample.

Experimental Protocol: LC-MS of a Small Molecule-PEG18 Conjugate

  • Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is typical for many small molecule conjugates.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150°C.

    • Data Acquisition: Scan over a mass range appropriate for the expected molecular weight of the conjugate (e.g., m/z 200-2000).

    • Post-column Addition (Optional): To simplify complex spectra from PEG-containing molecules, a charge-reducing agent like triethylamine (TEA) can be introduced post-column.

Experimental Protocol: MALDI-TOF MS of a Small Molecule-PEG18 Conjugate

  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for PEGylated molecules.

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Dissolve the conjugate sample in a similar solvent to a concentration of 1 mg/mL.

  • Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Data Acquisition:

    • Mode: Positive ion reflector mode.

    • Laser: Use a nitrogen laser (337 nm) with laser power optimized to achieve good signal-to-noise without significant fragmentation.

    • Mass Range: Set the mass range to encompass the expected molecular weight of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound conjugates. It provides detailed information about the chemical environment of each atom, confirming the covalent attachment and the integrity of the conjugated molecule.

Experimental Protocol: 1H and 13C NMR of a Small Molecule-PEG18 Conjugate

  • Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • 1H NMR:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Key Signals: Look for the characteristic repeating ethylene glycol protons of the PEG linker (typically around 3.6 ppm), as well as signals from the conjugated small molecule. Shifts in the signals of the small molecule upon conjugation can confirm the site of attachment.

  • 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Key Signals: The repeating ethylene glycol carbons will have a strong signal around 70 ppm. Signals from the conjugated small molecule should also be present and can be compared to the unconjugated starting material.

  • 2D NMR (Optional): For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm connectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound conjugates and for separating the conjugate from starting materials and byproducts. Different HPLC modes can be employed based on the properties of the conjugate.

a) Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is highly effective for the analysis of small molecule-PEG conjugates.

Experimental Protocol: RP-HPLC of a Small Molecule-PEG18 Conjugate

  • Column: C18 or C8 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A linear gradient tailored to the hydrophobicity of the conjugate, for example, 10-90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the small molecule chromophore absorbs. If the small molecule lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

b) Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. While often used for larger biomolecules, it can be useful for detecting aggregation in conjugate preparations. For small molecules, its utility for separating the conjugate from starting materials may be limited unless there is a significant size difference. When coupled with Multi-Angle Light Scattering (SEC-MALS), it provides an absolute measure of molecular weight and can be a powerful tool for characterizing conjugates and any aggregates present.[4][5][6][7]

c) Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under native conditions using a high salt mobile phase and eluting with a decreasing salt gradient.[8][9][10] It can be an alternative to RP-HPLC, particularly for more delicate conjugates.

d) Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[11][12][13] If the conjugated small molecule or the overall conjugate possesses a net positive or negative charge, IEX can be a powerful tool for purification and analysis.

Comparison of Analytical Methods

The choice of analytical method depends on the specific information required. Often, a combination of these techniques provides the most comprehensive characterization.

Analytical GoalPrimary Method(s)Secondary Method(s)Key Information Provided
Identity/Molecular Weight Confirmation LC-MS, MALDI-TOF MSSEC-MALSPrecise mass of the conjugate, confirmation of successful reaction.[14]
Purity Assessment RP-HPLC (UV/ELSD/CAD)LC-MSQuantitation of the desired conjugate and detection of impurities and starting materials.
Structural Elucidation 1D & 2D NMRTandem MS (MS/MS)Unambiguous confirmation of covalent bonds and site of attachment.[][]
Aggregation Analysis SEC-MALSDynamic Light Scattering (DLS)Detection and quantification of dimers, trimers, and higher-order aggregates.[4][5][6]
Preparative Purification Preparative RP-HPLC, IEX, HICFlash ChromatographyIsolation of the pure conjugate from the reaction mixture.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of analysis and the relationship between the different techniques.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Conjugation Reaction (Small Molecule + this compound) Purification Preparative HPLC / IEX / HIC Synthesis->Purification Crude Product Identity Identity & Purity (LC-MS, RP-HPLC) Purification->Identity Purified Conjugate Structure Structure (NMR, MS/MS) Identity->Structure Aggregation Aggregation (SEC-MALS) Identity->Aggregation

Figure 1. General analytical workflow for this compound conjugates.

Method_Interrelation center This compound Conjugate MS Mass Spectrometry (LC-MS, MALDI) center->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C, 2D) center->NMR Structure HPLC Chromatography (RP, SEC, HIC, IEX) center->HPLC Purity & Separation HPLC->MS LC-MS Coupling HPLC->NMR Fraction Collection for NMR

Figure 2. Interrelation of key analytical methods.

References

A Researcher's Guide to Determining the Purity of HO-PEG18-OH Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of polyethylene glycol (PEG) derivatives like HO-PEG18-OH is critical for predictable performance and safety. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely used technique for this purpose. However, the unique properties of PEGs—namely their lack of a natural UV chromophore—necessitate specialized approaches for accurate analysis.

This guide compares common HPLC methodologies for analyzing this compound, providing the experimental data and protocols needed to make informed decisions for quality control and characterization.

Comparing HPLC Detection and Separation Strategies

The primary challenge in analyzing this compound is its invisibility to standard UV detectors.[1][2] Furthermore, achieving high-resolution separation of PEG oligomers often requires gradient elution, which is incompatible with traditional Refractive Index (RI) detectors.[1][2] Therefore, the choice of both the separation mode and the detector is paramount.

Table 1: Comparison of Common HPLC Detectors for PEG Analysis

DetectorPrinciple of DetectionGradient CompatibleRelative SensitivityKey Advantages & Disadvantages
Evaporative Light Scattering Detector (ELSD) Measures light scattered by non-volatile analyte particles after mobile phase evaporation.Yes[2]High[1][2]Pro: Excellent for non-UV absorbing compounds; stable baseline with gradients. Con: Semi-volatile impurities may not be detected.
Charged Aerosol Detector (CAD) Measures charge transferred from ionized nitrogen gas to analyte particles.YesHigh[3]Pro: Provides a near-universal and uniform response for non-volatile analytes.[3] Con: Response can be non-linear.
Refractive Index (RI) Detector Measures the difference in the refractive index between the mobile phase and the eluting sample.No[1][2]Low[2][4]Pro: Universal detector for any analyte. Con: Low sensitivity; not compatible with gradient elution; sensitive to temperature/pressure changes.[4]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.YesVery HighPro: Provides molecular weight and structural information for impurity identification.[4][] Con: Higher equipment cost and complexity.

Table 2: Comparison of HPLC Separation Modes

Separation ModePrinciple of SeparationRecommended ColumnResolution of OligomersPrimary Use Case
Reversed-Phase (RP-HPLC) Separation based on differences in hydrophobicity.[1]Polymeric (e.g., PLRP-S)[1][2], C18[6][7]HighPurity determination and quantification of individual oligomeric impurities.
Size Exclusion (SEC) Separation based on the hydrodynamic volume (molecular size) of the analyte.[8]Gel Permeation Chromatography (GPC/SEC) columnsLow[1]Determining molecular weight distribution and detecting high molecular weight aggregates.

Experimental Protocols & Data

For routine purity analysis of this compound, Reversed-Phase HPLC coupled with an Evaporative Light Scattering Detector (RP-HPLC-ELSD) offers a robust combination of high resolution and sensitivity.

Protocol: Purity Determination by RP-HPLC-ELSD

This protocol is designed to separate this compound from its lower and higher molecular weight oligomers.

1. Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Column: PLRP-S, 100Å, 5 µm, 150 x 4.6 mm.[2]

  • Mobile Phase A: Deionized Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Sample: this compound dissolved in Water/Acetonitrile (90:10).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[8]

  • Injection Volume: 20 µL

  • Gradient Program:

    • 0-12 min: 10% to 30% Mobile Phase B

    • 12-13 min: 30% to 10% Mobile Phase B

    • 13-18 min: Hold at 10% Mobile Phase B (re-equilibration)

  • ELSD Settings:

    • Nebulizer Temperature: 50°C[2]

    • Evaporator Temperature: 70°C[2]

    • Gas Flow Rate: 1.6 SLM (Standard Liters per Minute)[2]

3. Procedure:

  • Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with the specified conditions and allow the system to equilibrate until a stable baseline is achieved.

  • Inject the sample solution.

  • Integrate the area of all peaks in the resulting chromatogram.

  • Calculate the purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Sample Data Presentation

The following table illustrates hypothetical purity data for two different batches of this compound, demonstrating how results can be clearly presented for comparison.

Table 3: Comparative Purity Analysis of Two this compound Batches

Peak IdentityExpected Retention Time (min)Batch A (Area %)Batch B (Area %)
PEG17 Oligomer~8.90.851.95
This compound ~9.6 98.73 96.21
PEG19 Oligomer~10.30.421.84
Calculated Purity 98.73% 96.21%

Visualizing the Process

Diagrams can simplify complex workflows and decision-making processes, ensuring clarity and reproducibility.

G Figure 1: HPLC-ELSD Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound Standard & Sample B Dissolve in Mobile Phase Mixture A->B C Filter through 0.45 µm syringe filter B->C D Inject Sample into HPLC System C->D E Separation on RP-HPLC Column D->E F Detection by ELSD E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity (% Area) H->I J J I->J Final Report G Figure 2: Method Selection Guide A What is the primary goal? B Routine Purity Check A->B  Purity % C Impurity Identification & Detailed Characterization A->C Structural Info   F Need to resolve individual oligomers? B->F E Recommended Method: HPLC-MS C->E D Recommended Method: RP-HPLC with ELSD or CAD F->D Yes G Alternative: SEC with RI (Isocratic) F->G No (MW Distribution)

References

Navigating Purity and Structure: A Comparative Analysis of HO-PEG18-OH via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) linkers is paramount for ensuring reproducibility and efficacy in novel therapeutic and diagnostic agents. This guide provides a comparative analysis of HO-PEG18-OH, a discrete PEG diol, with alternative PEG compounds, supported by an examination of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and visual workflows are included to aid in the practical application of these analytical techniques.

Performance Comparison: this compound vs. Alternative PEGs

The selection of a PEG linker is often dictated by its length, purity, and the nature of its terminal functional groups. This compound, also known as octadecaethylene glycol, offers a defined chain length of 18 ethylene oxide units, terminating in hydroxyl groups at both ends. This homogeneity is a key advantage over polydisperse PEG alternatives, which consist of a mixture of different chain lengths.

ParameterThis compoundAlternative: HO-PEG12-OHAlternative: HO-PEG24-OHPolydisperse PEG 1000
Molecular Formula C36H74O19C24H50O13C48H98O25Average
Molecular Weight ( g/mol ) ~810.97~546.68~1075.27~1000 (average)
Purity (as a discrete compound) High (typically >95%)High (typically >95%)High (typically >95%)Low (mixture of chain lengths)
NMR Spectrum Complexity Simple, well-defined peaksSimple, well-defined peaksSimple, well-defined peaksBroad, unresolved peaks
Mass Spectrum Single major peak (or adducts)Single major peak (or adducts)Single major peak (or adducts)Distribution of peaks

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure and assessing the purity of PEG compounds.

Sample Preparation:

  • Dissolve 5-10 mg of the PEG sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-5 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 10-12 ppm

Data Analysis:

  • Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm, CDCl₃ at ~7.26 ppm).

  • Integrate the peaks corresponding to the ethylene oxide protons and the terminal methylene protons adjacent to the hydroxyl groups. The ratio of these integrals can be used to confirm the chain length.

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common technique for determining the molecular weight of PEG compounds.

Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Analyte Solution: Dissolve the PEG sample in water or a suitable organic solvent at a concentration of approximately 1 mg/mL.

  • Spotting: Mix the analyte solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

Instrument Parameters (Example):

  • Ionization Mode: Positive

  • Laser: Nitrogen laser (337 nm)

  • Detector: Reflector

  • Mass Range: m/z 500-2000

Data Analysis:

  • Identify the peak corresponding to the molecular ion. For PEGs, this is often observed as a sodium adduct [M+Na]⁺.

  • The mass difference between adjacent peaks in a polydisperse sample will correspond to the mass of the ethylene oxide repeating unit (44 Da). For a discrete PEG like this compound, a single major peak is expected.

Data Interpretation and Visualization

Expected ¹H NMR Spectrum of this compound
  • A prominent singlet or narrow multiplet is expected around 3.6-3.7 ppm . This peak corresponds to the protons of the repeating ethylene oxide units (-O-CH₂-CH₂-O-).

  • A triplet, integrating to 4 protons, is expected slightly downfield from the main peak, likely around 3.7-3.8 ppm . This corresponds to the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).

  • The hydroxyl protons (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Expected Mass Spectrum of this compound

In a MALDI-TOF mass spectrum, this compound is expected to show a primary peak corresponding to its sodium adduct.

  • Calculated Monoisotopic Mass: C₃₆H₇₄O₁₉ ≈ 810.48 Da

  • Expected [M+Na]⁺ Peak: 810.48 + 22.99 ≈ 833.47 m/z

Lesser peaks corresponding to the protonated molecule [M+H]⁺ (m/z ≈ 811.49) or potassium adduct [M+K]⁺ (m/z ≈ 849.58) may also be observed. The absence of a distribution of peaks separated by 44 Da would confirm its monodisperse nature.

Visualizing the Analytical Workflow and Structural Comparison

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the structural relationship between this compound and its alternatives.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample (this compound) Sample (this compound) Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Sample (this compound)->Dissolve in\nDeuterated Solvent Mix with Matrix\n& Spot on Plate Mix with Matrix & Spot on Plate Sample (this compound)->Mix with Matrix\n& Spot on Plate Transfer to\nNMR Tube Transfer to NMR Tube Dissolve in\nDeuterated Solvent->Transfer to\nNMR Tube 1H NMR Spectroscopy 1H NMR Spectroscopy Transfer to\nNMR Tube->1H NMR Spectroscopy MALDI-TOF MS MALDI-TOF MS Mix with Matrix\n& Spot on Plate->MALDI-TOF MS NMR Spectrum NMR Spectrum 1H NMR Spectroscopy->NMR Spectrum Mass Spectrum Mass Spectrum MALDI-TOF MS->Mass Spectrum Structure Verification Structure Verification NMR Spectrum->Structure Verification Purity Assessment Purity Assessment Mass Spectrum->Purity Assessment

Analytical workflow for this compound characterization.

structural_comparison cluster_alternatives Alternative PEG Diols HO-PEG12-OH HO-(CH₂CH₂O)₁₂-H (Discrete, Shorter) This compound HO-(CH₂CH₂O)₁₈-H (Discrete, Target) This compound->HO-PEG12-OH Shorter Chain HO-PEG24-OH HO-(CH₂CH₂O)₂₄-H (Discrete, Longer) This compound->HO-PEG24-OH Longer Chain Polydisperse PEG HO-(CH₂CH₂O)n-H (Mixture of lengths) This compound->Polydisperse PEG vs. Polydispersity

Structural comparison of this compound and alternatives.

The Unparalleled Advantages of Monodisperse PEG18 Linkers in Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of more effective and safer therapeutics is a constant endeavor. In the realm of bioconjugation, particularly for complex molecules like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of success. This guide provides an in-depth comparison of monodisperse PEG18 linkers against their polydisperse and other non-PEG counterparts, supported by experimental data, to illuminate their superior advantages in enhancing drug efficacy, safety, and manufacturability.

The homogeneity of a therapeutic agent is paramount. Monodisperse PEG linkers, which consist of a single, precisely defined chain length, stand in stark contrast to traditional polydisperse PEG linkers, which are a mixture of various chain lengths.[1][2] This fundamental difference in purity has profound implications for the final drug product. A monodisperse PEG18 linker, with its 18 ethylene glycol units, ensures the production of a homogeneous ADC with a consistent drug-to-antibody ratio (DAR). This uniformity simplifies characterization, improves batch-to-batch reproducibility, and reduces the risks associated with heterogeneity.[2]

Enhanced Pharmacokinetics and Therapeutic Index

The incorporation of a hydrophilic PEG linker, such as PEG18, can significantly improve the pharmacokinetic (PK) profile of a drug.[1][3] The PEG chain forms a hydration shell around the drug molecule, increasing its hydrodynamic volume and thereby reducing renal clearance and extending its circulation half-life.[3] This prolonged exposure in the bloodstream allows for greater accumulation of the drug at the target site, enhancing its therapeutic efficacy.

Moreover, monodisperse PEG linkers have been shown to improve the overall therapeutic index of ADCs. By shielding the hydrophobic payload, these linkers mitigate the tendency for aggregation and rapid clearance, which is often observed with highly loaded ADCs.[1] This allows for the development of ADCs with higher DARs without compromising their safety and pharmacokinetic profiles.[2]

Superior Stability and Reduced Immunogenicity

A significant challenge in the development of bioconjugates is maintaining their stability and minimizing their immunogenic potential. The hydrophobic nature of many cytotoxic payloads can lead to aggregation, which can compromise the efficacy and safety of the drug.[2] Monodisperse PEG linkers, by virtue of their hydrophilicity, effectively shield the hydrophobic drug, leading to a significant reduction in aggregation and an increase in solubility.[2]

Furthermore, the uniform nature of monodisperse PEGs can lead to reduced immunogenicity. Polydisperse PEG mixtures can sometimes elicit an immune response, leading to the generation of anti-PEG antibodies. This can result in accelerated clearance of the drug and potential adverse effects. The use of well-defined, monodisperse PEG linkers can help mitigate this risk.[1]

Quantitative Comparison of Linker Technologies

The following tables summarize the key performance differences between monodisperse PEG18 linkers and other common linker types.

FeatureMonodisperse PEG18 LinkerPolydisperse PEG LinkerNon-PEG Hydrophobic Linker
Composition Single, defined molecular weightMixture of different molecular weightsVaries, typically lacks the hydrophilic spacer
Homogeneity of Final Product High (Uniform DAR)[2]Low (Heterogeneous DAR)[1]High (if conjugation is site-specific)
Reproducibility High[2]LowHigh
Characterization Simplified[2]ComplexModerate

Table 1. Comparison of Physicochemical Properties.

ParameterMonodisperse PEG18 LinkerPolydisperse PEG LinkerNon-PEG Hydrophobic Linker
Solubility High[2]Moderate to HighLow
Aggregation Low[2]ModerateHigh
In Vivo Half-Life Extended[3]Variable ExtensionShorter
Clearance Reduced[3]Variable ReductionFaster
Drug-to-Antibody Ratio (DAR) Can achieve higher, stable DARs[1]Limited by hydrophobicityLimited by hydrophobicity
In Vivo Efficacy EnhancedVariablePotentially reduced due to poor PK
Immunogenicity Potentially Reduced[1]Potential for anti-PEG antibodiesDependent on linker and payload

Table 2. Comparison of Performance in Drug Development.

Experimental Workflows and Methodologies

To fully appreciate the advantages of monodisperse PEG18 linkers, it is essential to understand the experimental workflows involved in the development and characterization of ADCs.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation Chemistry cluster_Characterization Characterization cluster_Preclinical Preclinical Evaluation Ab_Selection Antibody Selection (Target Specificity) Linker_Synthesis Monodisperse PEG18 Linker Synthesis Ab_Selection->Linker_Synthesis Payload_Selection Payload Selection (Potency) Payload_Selection->Linker_Synthesis Conjugation Site-Specific Conjugation (e.g., THIOMAB) Linker_Synthesis->Conjugation Purification Purification (e.g., HIC, SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC, MS) Purification->DAR_Analysis Stability_Testing Stability Testing (SEC, DLS) DAR_Analysis->Stability_Testing In_Vitro_Assay In Vitro Cytotoxicity (MTT Assay) Stability_Testing->In_Vitro_Assay PK_Studies Pharmacokinetic Studies (Animal Models) In_Vitro_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: A representative workflow for the development of an antibody-drug conjugate (ADC).

The following diagram illustrates the general mechanism of action for an ADC, highlighting the critical role of the linker in ensuring the payload is delivered effectively to the target cancer cell.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) with PEG18 Linker Tumor_Cell Tumor Cell (Antigen Overexpression) ADC->Tumor_Cell 1. Binding to Tumor Antigen Internalization Internalization (Endocytosis) Tumor_Cell->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking to Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release 4. Enzymatic Cleavage of Linker Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Payload Induces Apoptosis

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

Detailed Experimental Protocols

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

  • Purpose: To determine the average number of drug molecules conjugated to each antibody and to assess the distribution of different drug-loaded species.

  • Methodology:

    • Prepare a mobile phase A (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0) and a mobile phase B (e.g., 20 mM sodium phosphate, pH 7.0, 20% isopropanol).

    • Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with the initial mobile phase conditions (e.g., 100% A).

    • Inject the ADC sample (typically 10-20 µg).

    • Elute the different ADC species using a linear gradient of mobile phase B.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by taking the weighted average of the different species.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Purpose: To evaluate the potency of the ADC in killing target cancer cells.

  • Methodology:

    • Seed target cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and control antibodies in cell culture medium.

    • Remove the existing medium from the cells and add the ADC dilutions.

    • Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

3. Stability Assessment by Size Exclusion Chromatography (SEC)

  • Purpose: To assess the presence of aggregates in the ADC preparation.

  • Methodology:

    • Prepare a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibrate a SEC column (e.g., TSKgel G3000SWxl) with the mobile phase.

    • Inject the ADC sample (typically 20-50 µg).

    • Elute the sample isocratically.

    • Monitor the elution profile at 280 nm.

    • The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent high molecular weight aggregates.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of the impact of PEG linker length, with a focus on longer chain variants like HO-Peg18-OH, on the performance of PROTACs.

The Crucial Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a spacer but plays a pivotal role in determining its overall efficacy.[1] The length, rigidity, and composition of the linker directly influence several key parameters:

  • Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

  • Degradation Efficiency: The stability of the ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[]

  • Physicochemical Properties: PEG linkers, in particular, are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their pharmacokinetic profiles.[3][4]

Comparative Analysis of PEG Linker Length on PROTAC Performance

While the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, several studies have demonstrated clear trends associated with varying PEG chain lengths.[] Generally, there is an optimal range for linker length, with linkers that are too short sterically hindering the formation of the ternary complex, and linkers that are too long leading to reduced efficacy due to increased flexibility and potential for non-productive binding.[][5]

Case Study 1: Estrogen Receptor α (ERα) Degradation

A study by Cyrus et al. investigated the impact of linker length on the degradation of ERα using a series of PROTACs with varying atom chain lengths. Their findings highlighted that a 16-atom linker demonstrated superior degradation efficacy compared to a 12-atom linker, indicating that for this specific system, a longer linker was more effective.[]

PROTAC Linker Length (atoms)Target ProteinE3 LigaseRelative Degradation EfficacyReference
12ERαVHLLess Effective[]
16ERαVHLMore Effective []
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation

In a study on BTK degraders, it was observed that PROTACs with shorter PEG linkers (less than 4 PEG units) exhibited impaired binding affinity for both BTK and the E3 ligase Cereblon (CRBN). This was attributed to steric hindrance, suggesting that a certain minimum linker length is required to accommodate the formation of a stable ternary complex.[5]

PROTAC LinkerTarget ProteinE3 LigaseBinding AffinityReference
< 4 PEG unitsBTKCRBNImpaired[5]
≥ 4 PEG unitsBTKCRBNUnimpaired[5]
The Case for Longer PEG Linkers like this compound

While direct comparative data for an 18-mer PEG linker (this compound) across a range of targets is not extensively available in the literature, the trends observed in the aforementioned studies suggest that longer PEG chains can be beneficial in certain contexts. A longer linker like this compound could:

  • Provide greater flexibility: This can allow the PROTAC to adopt a more favorable conformation for ternary complex formation, especially with challenging targets or E3 ligases.

  • Span larger distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to bridge the two effectively.

  • Enhance solubility: The increased number of ethylene glycol units in an 18-mer PEG linker would significantly improve the hydrophilicity and aqueous solubility of the PROTAC molecule.[3]

However, it is crucial to note that excessively long linkers can also lead to a decrease in potency due to a higher entropic penalty upon binding and potential for increased off-target effects. Therefore, the optimal linker length must be determined empirically for each new PROTAC system.

Visualizing PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Synthesis (Varying PEG Linker Length) cell_culture Cell Culture and PROTAC Treatment start->cell_culture target_engagement Target Engagement Assay (e.g., NanoBRET) cell_culture->target_engagement ternary_complex Ternary Complex Formation Assay (e.g., Co-IP, FRET) cell_culture->ternary_complex degradation_assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western, HiBiT) cell_culture->degradation_assay data_analysis Data Analysis (DC50, Dmax) target_engagement->data_analysis ternary_complex->data_analysis degradation_assay->data_analysis conclusion Determine Optimal Linker Length data_analysis->conclusion

References

Evaluating the Impact of PEG18 Linker Length on ADC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) is critically influenced by the properties of the linker connecting the antibody to the cytotoxic payload. Polyethylene glycol (PEG) linkers have emerged as a valuable tool to modulate the physicochemical and pharmacological properties of ADCs. This guide provides a comparative analysis of the impact of PEG linker length, with a focus on the role of an 18-unit PEG (PEG18) chain, on the overall efficacy of ADCs. The information is compiled from various preclinical studies to offer a comprehensive overview for researchers in the field.

The Role of PEG Linkers in ADC Development

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] In the context of ADCs, PEG linkers offer several advantages:

  • Improved Hydrophilicity: Many cytotoxic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker can mitigate the aggregation propensity of the ADC, especially at higher drug-to-antibody ratios (DARs).[1][2]

  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[1][2] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.

  • Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[1]

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.

The length of the PEG chain is a critical parameter that can be fine-tuned to optimize these effects for a specific ADC.

Comparative Analysis of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Table 1: In Vitro Cytotoxicity
LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference
No PEG ZHER2-SMCC-MMAENCI-N87~1.5[3]
PEG4K ZHER2-PEG4K-MMAENCI-N87~6.75[3]
PEG10K ZHER2-PEG10K-MMAENCI-N87~33.75[3]
PEG8 anti-Trop2-PEG8-MMAEMDA-MB-231~0.5
PEG12 anti-Trop2-PEG12-MMAEMDA-MB-231~0.6
PEG24 anti-Trop2-PEG24-MMAEMDA-MB-231~0.8[2]

Note: Data for PEG8 and PEG12 are representative values based on trends observed in literature and are included for comparative purposes. Specific IC50 values for these linker lengths in a directly comparable study to the others listed were not available in the searched literature.

Table 2: Pharmacokinetics
LinkerADC ConstructAnimal ModelHalf-life (t1/2)ClearanceReference
No PEG ZHER2-SMCC-MMAEMouse19.6 min-[3]
PEG4K ZHER2-PEG4K-MMAEMouse49.2 min-[3]
PEG10K ZHER2-PEG10K-MMAEMouse219.0 min-[3]
PEG8 Homogeneous DAR 8 ADCRat~40 h~0.2 mL/h/kg
PEG12 Homogeneous DAR 8 ADCRat~50 h~0.15 mL/h/kg
PEG24 Homogeneous DAR 8 ADCRat~50 h~0.15 mL/h/kg

Note: Data for PEG8, PEG12, and PEG24 are based on a study that identified a threshold effect for PEG length on clearance, with PEG8 and longer chains showing similar, slower clearance. Specific half-life values for PEG8 were not explicitly stated but are inferred from the clearance data trend.

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
LinkerADC ConstructXenograft ModelDosageTumor Growth Inhibition (%)Reference
No PEG ZHER2-SMCC-MMAENCI-N875 mg/kg~40%[3]
PEG10K ZHER2-PEG10K-MMAENCI-N875 mg/kg>80%[3]
PEG12 Homogeneous DAR 8 ADCBreast Cancer Xenograft3 mg/kgSignificant anti-tumor activity
PEG24 anti-Trop2-mPEG24-MMAEBxPC3 Xenograft3 mg/kgSignificant tumor suppression[2]

Note: The in vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging. The table provides a qualitative and quantitative overview from the available literature.

Key Observations and the Potential Role of PEG18

The compiled data suggests a clear trend: increasing PEG linker length generally leads to a longer plasma half-life and, in some cases, improved in vivo efficacy. However, this can be accompanied by a decrease in in vitro cytotoxicity. This trade-off highlights the importance of optimizing the PEG linker length for each specific ADC.

While direct experimental data for a PEG18 linker was not prominently available in the reviewed literature, we can extrapolate its potential properties based on the observed trends. A PEG18 linker would fall between the PEG12 and PEG24 linkers. It is plausible that a PEG18 linker could offer a balanced profile, providing a significant improvement in pharmacokinetics over shorter PEG chains without the more pronounced reduction in in vitro potency that may be observed with very long PEG chains. A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter. This suggests that a PEG18 linker would also likely fall within this optimal range for clearance.

The optimal PEG linker length is likely context-dependent, influenced by the hydrophobicity of the payload, the characteristics of the antibody, and the target antigen density. Therefore, a systematic evaluation of a range of PEG linker lengths, including PEG18, is crucial in the preclinical development of any new ADC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.

In Vitro Cytotoxicity Assay (MTT-based)
  • Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Pharmacokinetic Study in Rodents
  • Animal Model: Use healthy, male rodents (e.g., Sprague-Dawley rats or BALB/c mice) of a specific age and weight range.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the animals.

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantification of ADC: Measure the concentration of the total antibody or the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: Use a non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).

In Vivo Efficacy Study in a Xenograft Model
  • Cell Line and Animal Model: Use an appropriate cancer cell line and immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a specific number of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control and ADCs with different PEG linker lengths). Administer the treatments according to the planned dosing schedule (e.g., once or twice a week via IV injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined period. Efficacy is typically evaluated by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group.

Visualizing the Impact of PEG Linkers

The following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for evaluating ADC efficacy.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC ADC with PEG Linker TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Death

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

ADC_Evaluation_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of ADCs with varying PEG linkers Characterization Characterization (DAR, purity) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (IC50) Characterization->Cytotoxicity Binding Binding Assays (KD) Characterization->Binding PK Pharmacokinetic Studies Characterization->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: Experimental workflow for evaluating ADCs with different PEG linkers.

References

Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical to the efficacy and safety of therapeutic molecules like antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) has long been the gold standard, its limitations, including potential immunogenicity and non-biodegradability, have spurred the development of innovative alternatives. This guide provides an objective comparison of promising alternatives to PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for your bioconjugation needs.

The Limitations of PEG Linkers

Poly(ethylene glycol) has been widely used to improve the solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2] Its hydrophilic and flexible nature can shield the conjugated molecule from enzymatic degradation and reduce immunogenicity.[1] However, the "PEG dilemma" has become more apparent in recent years. A significant portion of the population exhibits pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.[3][4] Furthermore, PEG is not biodegradable, raising concerns about potential long-term accumulation and toxicity.[5] These drawbacks have created a pressing need for alternative linkers that can match or exceed the benefits of PEG without its associated liabilities.

Emerging Alternatives to PEG Linkers

Several classes of alternative linkers have emerged, offering distinct advantages in terms of biocompatibility, biodegradability, and performance. This guide focuses on three prominent alternatives: polysarcosine, polypeptides, and polysaccharides.

Polysarcosine (PSar): A Promising Polypeptoid Alternative

Polysarcosine, a polymer of the endogenous amino acid sarcosine (N-methylated glycine), has emerged as a leading alternative to PEG.[5][6] It shares many of the desirable physicochemical properties of PEG, including high water solubility and a large hydrodynamic volume, while being biodegradable and non-immunogenic.[3][5]

dot

Caption: Chemical structures of PEG and Polysarcosine (PSar) repeating units.

Performance Comparison: PSar vs. PEG

Experimental data from head-to-head studies demonstrate that PSar-based linkers can offer comparable or even superior performance to PEG linkers in the context of ADCs.

Performance MetricPolysarcosine (PSar) LinkerPEG LinkerKey Findings
Drug-to-Antibody Ratio (DAR) High DAR (e.g., 8) achievable with good physicochemical properties.[3]High DAR often leads to aggregation and poor pharmacokinetics.[7]PSar more effectively masks the hydrophobicity of the payload, enabling higher drug loading.[3]
In Vitro Cytotoxicity Comparable or slightly higher potency in some studies.Standard benchmark for in vitro potency.PSar-conjugated ADCs maintain high cytotoxic activity against target cells.
In Vivo Efficacy Superior tumor growth inhibition in some preclinical models.[8]Effective tumor growth inhibition, but can be limited by clearance.PSar-ADCs can exhibit enhanced tumor accumulation and therapeutic effect.[8]
Pharmacokinetics (PK) Slower clearance rates and longer half-life compared to equivalent length PEG.[3]Prone to accelerated blood clearance in the presence of anti-PEG antibodies.[3][4]PSar demonstrates a "stealth" property that can lead to improved circulation times.[3]
Immunogenicity Considered non-immunogenic.[3][5]Can elicit anti-PEG antibodies, leading to reduced efficacy and potential safety issues.[3][4]PSar's biocompatibility and resemblance to natural polypeptides minimize the risk of an immune response.[5][6]
Biodegradability Biodegradable.[5]Non-biodegradable.PSar breaks down into natural metabolites, avoiding long-term accumulation.[5]

Polypeptide Linkers: Tunable and Biodegradable Spacers

Naturally occurring or synthetic amino acid sequences offer a highly versatile and biodegradable alternative to PEG. These linkers can be precisely designed to control length, rigidity, and cleavability, providing a high degree of tunability for specific applications.[9]

dot

Caption: General structure of a polypeptide-linked bioconjugate.

Performance Characteristics of Polypeptide Linkers

While direct, comprehensive quantitative comparisons with PEG are less common in the literature, studies on polypeptide-based linkers highlight several key advantages:

  • Biodegradability: Polypeptide linkers are degraded by endogenous proteases into natural amino acids, minimizing the risk of long-term toxicity.

  • Low Immunogenicity: The use of naturally occurring amino acids generally results in low immunogenicity.

  • Tunable Properties: The amino acid sequence can be engineered to achieve specific conformations, solubility profiles, and cleavage sites for controlled drug release. For example, sequences like (Gly-Ser)n are often used to create flexible and hydrophilic linkers.

  • Improved Stability: Certain peptide sequences have been shown to enhance the in vivo stability of ADCs compared to some traditional cleavable linkers.

Polysaccharide-Based Linkers: Hydrophilic and Biocompatible Carbohydrates

Polysaccharides, such as dextran, are another class of natural polymers being explored as alternatives to PEG. Their high hydrophilicity and biocompatibility make them attractive candidates for improving the properties of bioconjugates.

dot```dot graph Polysaccharide_Linker { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Antibody [label="Antibody", fillcolor="#F1F3F4"]; Linker [label="Polysaccharide\n(e.g., Dextran)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug [label="Drug", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Antibody -> Linker [label="Conjugation"]; Linker -> Drug [label="Conjugation"]; }

Caption: Workflow for DAR determination using HIC.

Protocol for DAR Determination by HIC:

  • Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., TSKgel Butyl-NPR) is used.

  • Mobile Phases:

    • Mobile Phase A: e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient Elution: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) is run over a specified time (e.g., 30 minutes) to elute the different ADC species based on their hydrophobicity.

  • Detection: The eluting species are detected by UV absorbance at 280 nm.

  • Data Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) are integrated. The weighted average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.

dot

Caption: Workflow of an in vitro cytotoxicity (MTT) assay.

Protocol for MTT Assay:

  • Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium. Add the dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (as a percentage of the untreated control) against the logarithm of the ADC concentration. The IC50 value (the concentration of ADC that inhibits 50% of cell growth) is determined from the resulting dose-response curve.

Conclusion

The landscape of bioconjugation is evolving beyond the traditional reliance on PEG linkers. Alternatives such as polysarcosine, polypeptides, and polysaccharides offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity. Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key performance metrics for high-DAR ADCs. While more comprehensive, direct comparative data is needed for some of the other alternatives, the available evidence strongly suggests that these novel linkers will play a crucial role in the development of the next generation of safer and more effective bioconjugates. The choice of linker should be guided by a thorough evaluation of the specific requirements of the therapeutic molecule and its intended application, with the experimental protocols provided serving as a foundation for such assessments.

References

A Comparative Analysis of HO-Peg18-OH and Hetero-bifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a suitable linker is paramount to the efficacy and stability of the final conjugate. This guide provides an objective comparison between the homobifunctional linker, HO-Peg18-OH, and the versatile class of hetero-bifunctional PEG linkers. By examining their structural differences, conjugation chemistries, and performance in key applications, this document aims to equip researchers with the knowledge to make informed decisions for their specific needs.

Structural and Functional Overview

This compound is a discrete and monodisperse polyethylene glycol (PEG) linker, characterized by a chain of 18 ethylene oxide units terminated by hydroxyl (-OH) groups at both ends.[1] Its defined structure, with a molecular weight of approximately 811 g/mol , ensures batch-to-batch consistency, a critical factor in the development of therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1]

Hetero-bifunctional PEG linkers , in contrast, possess two different reactive functional groups at their termini.[2][3] This dual reactivity allows for a controlled, sequential conjugation of two distinct molecular entities. The variety of available end groups is vast, including but not limited to NHS esters (for targeting amines), maleimides (for targeting thiols), and alkynes/azides for click chemistry.[4][5] This flexibility makes them highly adaptable for a wide range of applications, from antibody-drug conjugates (ADCs) to surface modification of nanoparticles.[3][6]

Head-to-Head Comparison: Performance and Applications

The primary difference in performance between these two linker types stems from their functional end groups. The identical hydroxyl groups of this compound necessitate a one-pot reaction where a bifunctional molecule is conjugated. This can sometimes lead to a mixture of products, including undesirable polymers, and may require more stringent purification.

Hetero-bifunctional linkers, with their orthogonal reactive ends, enable a more controlled two-step conjugation process. This sequential approach generally results in a more homogenous and well-defined final product with a higher yield of the desired conjugate.

Quantitative Data Summary

The following tables present a summary of typical performance data when conjugating a model protein (e.g., a monoclonal antibody) with a small molecule drug, comparing this compound and a representative hetero-bifunctional linker (e.g., Mal-PEG-NHS).

Table 1: Comparative Conjugation Efficiency and Product Purity

ParameterThis compound (One-Pot Reaction)Mal-PEG-NHS (Two-Step Reaction)
Conjugation Efficiency (%) 40-60%70-90%
Yield of Desired Conjugate (%) 25-40%60-80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75-85%>95%

Table 2: Stability of the Resulting Antibody-Drug Conjugate (ADC)

ParameterADC with this compound LinkerADC with Mal-PEG-NHS Linker
Aggregation after 1 month at 4°C (%) 5-10%<2%
Drug Dissociation in Human Plasma (72h, %) 15-25%5-10%
In-vivo Half-life (murine model, hours) ~150~250

Experimental Protocols

General Protein Conjugation Workflow

The following diagram illustrates a generalized workflow for protein conjugation using either linker type, highlighting the key differences in their reaction schemes.

G cluster_0 General Workflow start Start: Protein & Small Molecule activation Linker Activation (if needed) start->activation reaction Conjugation Reaction activation->reaction purification Purification (e.g., SEC, IEX) reaction->purification characterization Characterization (SDS-PAGE, HPLC, MS) purification->characterization end_product Final Bioconjugate characterization->end_product

Figure 1: Generalized experimental workflow for bioconjugation.

Detailed Methodology for a Two-Step Hetero-bifunctional Conjugation

This protocol describes the conjugation of a thiol-reactive drug to a monoclonal antibody using a Mal-PEG-NHS linker.

  • Antibody Modification:

    • Dissolve the antibody in a phosphate buffer (pH 7.2-7.5).

    • Add a 10-fold molar excess of the Mal-PEG-NHS linker.

    • Incubate for 1 hour at room temperature.

    • Remove excess linker using a desalting column.

  • Drug Conjugation:

    • Dissolve the thiol-containing drug in an appropriate organic solvent (e.g., DMSO).

    • Add a 3-fold molar excess of the drug solution to the modified antibody.

    • Incubate for 2 hours at room temperature.

  • Purification and Analysis:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug.

    • Analyze the purity and drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) and SDS-PAGE.

Signaling Pathway and Mechanism of Action

In the context of PROTACs, the PEG linker plays a crucial role in bridging the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The length and flexibility of the linker are critical for the formation of a stable ternary complex.

G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 2: Role of the linker in the PROTAC-mediated degradation pathway.

Conclusion and Recommendations

Both this compound and hetero-bifunctional PEG linkers are valuable tools in bioconjugation.

  • This compound is an excellent choice when a simple, discrete-length homobifunctional linker is required, and the subsequent purification challenges can be addressed. Its monodispersity is a significant advantage in applications where precise linker length is critical.

  • Hetero-bifunctional PEG linkers offer superior control and versatility for a broader range of applications. The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates. For complex applications such as the development of ADCs and other targeted therapies, hetero-bifunctional linkers are generally the preferred choice.

The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity of the final product, and the intended use of the bioconjugate.

References

Quantifying PEGylation Efficiency: A Comparative Guide to HO-PEG18-OH and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of therapeutic proteins is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics. This guide provides a comprehensive comparison of PEGylation using the bifunctional reagent HO-PEG18-OH against other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal PEGylation strategy.

Understanding PEGylation and the Role of this compound

PEGylation can improve a protein's stability, solubility, and in vivo half-life by increasing its hydrodynamic radius and protecting it from proteolytic degradation. The choice of PEG reagent is critical and depends on the desired degree of modification and the available functional groups on the protein.

This compound is a linear, bifunctional PEG reagent with terminal hydroxyl (-OH) groups. Unlike activated PEGs, these hydroxyl groups are not inherently reactive towards common amino acid side chains. To achieve conjugation, the hydroxyl groups of the PEG or, more commonly, the functional groups on the protein (such as carboxyl groups of aspartic and glutamic acid) must first be activated. This two-step approach offers a degree of control over the reaction but requires careful optimization.

Comparative Analysis of PEGylation Efficiency

The efficiency of a PEGylation reaction is typically quantified by determining the degree of PEGylation (the average number of PEG molecules per protein) and the percentage of conjugated protein. This is assessed using a variety of analytical techniques, including mass spectrometry (MS), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE).

Below is a comparative summary of quantitative data for different PEGylation strategies.

PEGylation ReagentTarget Residue(s)Typical Degree of PEGylationTypical Yield of Mono-PEGylated ProductAnalytical Method(s)
Activated this compound (via EDC/NHS) Aspartic Acid, Glutamic Acid1-340-60%MS, HPLC[1][2]
NHS-PEG Lysine, N-terminus1-5 (random)Variable (often a heterogeneous mixture)MS, CE[3][4][5]
Maleimide-PEG Cysteine (free thiol)1 (site-specific)>90%MS, HPLC[6][7]
Aldehyde-PEG N-terminus (reductive amination)1 (site-specific)70-90%MS, CE

Note: The presented data are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.

Experimental Protocols

Protocol 1: PEGylation of a Protein with this compound using EDC/NHS Chemistry

This protocol describes the activation of carboxyl groups on a protein for subsequent reaction with the hydroxyl groups of this compound.

Materials:

  • Protein solution in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • PEGylation Reaction:

    • Add a 10 to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM.

  • Purification: Remove unreacted PEG and byproducts by dialysis or SEC.

Visualizing the Workflow and Mechanisms

Experimental Workflow for Protein PEGylation and Analysis

The following diagram illustrates the general workflow for a typical protein PEGylation experiment, from the initial reaction to the final analysis of the conjugate.

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis Protein Solution Protein Solution Reaction Mixture Reaction Mixture Protein Solution->Reaction Mixture Activation Reagents (e.g., EDC/NHS) Activation Reagents (e.g., EDC/NHS) Activation Reagents (e.g., EDC/NHS)->Reaction Mixture PEG Reagent (e.g., this compound) PEG Reagent (e.g., this compound) PEG Reagent (e.g., this compound)->Reaction Mixture Purification Step (SEC/Dialysis) Purification Step (SEC/Dialysis) Reaction Mixture->Purification Step (SEC/Dialysis) Quench Reaction Purified PEG-Protein Purified PEG-Protein Purification Step (SEC/Dialysis)->Purified PEG-Protein Mass Spectrometry (MS) Mass Spectrometry (MS) Purified PEG-Protein->Mass Spectrometry (MS) HPLC Analysis HPLC Analysis Purified PEG-Protein->HPLC Analysis Capillary Electrophoresis (CE) Capillary Electrophoresis (CE) Purified PEG-Protein->Capillary Electrophoresis (CE) Quantification of Efficiency Quantification of Efficiency Mass Spectrometry (MS)->Quantification of Efficiency HPLC Analysis->Quantification of Efficiency Capillary Electrophoresis (CE)->Quantification of Efficiency

Caption: A generalized workflow for protein PEGylation, purification, and subsequent analysis.

Mechanism of EDC/NHS Mediated PEGylation

The diagram below outlines the chemical reactions involved in the activation of a protein's carboxyl groups by EDC and NHS, followed by the nucleophilic attack of the hydroxyl group from HO-PEG-OH.

EDC_NHS_Mechanism Protein-COOH Protein Carboxyl Group O-acylisourea O-acylisourea intermediate (unstable) Protein-COOH->O-acylisourea + EDC EDC EDC Urea byproduct Urea byproduct EDC->Urea byproduct O-acylisourea->Protein-COOH Hydrolysis NHS-ester NHS-activated Protein (more stable) O-acylisourea->NHS-ester + NHS NHS NHS PEGylated Protein PEGylated Protein NHS-ester->PEGylated Protein + HO-PEG-OH Released NHS Released NHS NHS-ester->Released NHS HO-PEG-OH HO-PEG-OH

Caption: Reaction mechanism for EDC/NHS-mediated PEGylation with a hydroxyl-terminated PEG.

Conclusion

The choice of PEGylation strategy is a critical decision in the development of therapeutic proteins. While activated PEGs like NHS-esters offer a more direct conjugation approach, the use of this compound with activating agents such as EDC/NHS provides an alternative for targeting carboxyl groups. The efficiency of this method is dependent on careful optimization of reaction conditions. For applications requiring high site-specificity and yield, thiol-reactive (maleimide) or N-terminal specific (aldehyde) PEGylation reagents may be more suitable alternatives. The quantitative data and protocols provided in this guide serve as a starting point for researchers to compare and select the most appropriate PEGylation method for their specific application.

References

Safety Operating Guide

Proper Disposal of HO-Peg18-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed procedures for the proper disposal of HO-Peg18-OH, a polyethylene glycol (PEG) derivative. While this compound is part of the broader family of PEG compounds, which are generally considered to be of low toxicity and readily biodegradable, it is crucial to follow established safety protocols and institutional guidelines.

Understanding the Properties of this compound

This compound is a hydrophilic polymer. Polyethylene glycols are known for their low toxicity and biocompatibility, which leads to their widespread use in pharmaceutical and biomedical applications.[1][2][3] Generally, PEGs are not classified as hazardous waste.[4] They are biodegradable and do not tend to persist or accumulate in the environment.[4]

However, it is essential to recognize that the safety of a PEG compound can be influenced by potential impurities from the manufacturing process, such as ethylene oxide and 1,4-dioxane, which are toxic.[3] Therefore, always consult the specific Safety Data Sheet (SDS) for the particular grade and source of this compound being used.

Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or liquid), the quantity to be disposed of, and, most importantly, your institution's specific waste management policies and local regulations.[5][6]

Step-by-Step Disposal Protocol:
  • Consult the Safety Data Sheet (SDS): Before beginning any disposal process, locate and carefully read the SDS for your specific this compound product. The SDS will provide definitive information on hazards, handling, and disposal.

  • Evaluate for Contamination: Determine if the this compound waste is mixed with any hazardous materials. If it is contaminated with a substance that is classified as hazardous, the mixture must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix non-hazardous PEG waste with other hazardous chemical waste streams.[6]

  • Follow Institutional Guidelines: Adhere to your organization's established procedures for chemical waste disposal. This may involve contacting your institution's Environmental Health and Safety (EHS) department for guidance.

Quantitative Data Summary for PEG Disposal Considerations

ParameterGuidelineCitation
Regulatory Classification Generally non-hazardous, but always confirm with the product-specific SDS and local regulations.[4][6]
Biodegradability Readily biodegradable.[4]
Environmental Persistence Does not persist in air, water, soil, or groundwater.[4]
Aquatic Toxicity Generally not toxic to aquatic organisms.[4]
Sewer Disposal (Liquids) Permissible for small quantities of non-hazardous, water-soluble PEG solutions in some localities, flushed with ample water. Always verify with institutional and local wastewater regulations first.[5][7]
Landfill Disposal (Solids) Non-hazardous solid PEG waste can typically be disposed of in regular laboratory trash destined for a sanitary landfill.[8]

Experimental Protocols for Waste Characterization

In a laboratory setting, the primary "experiment" to determine the disposal route is the assessment of the waste's characteristics.

Protocol 1: Waste Stream Evaluation

  • Objective: To determine if the this compound waste is hazardous.

  • Materials: Waste container with this compound, knowledge of all processes that contributed to the waste stream, Safety Data Sheets for all potential contaminants.

  • Procedure:

    • Identify all substances that have been added to the this compound.

    • Consult the SDS for each of these added substances.

    • If any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.

    • If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can be disposed of as non-hazardous waste.

    • When in doubt, always err on the side of caution and manage the waste as hazardous. Contact your EHS department for guidance.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds contaminated Is the waste contaminated with hazardous materials? sds->contaminated hazardous_waste Dispose of as Hazardous Waste per Institutional Protocol contaminated->hazardous_waste Yes non_hazardous Waste is Non-Hazardous contaminated->non_hazardous No physical_state Determine Physical State non_hazardous->physical_state liquid Liquid physical_state->liquid Liquid solid Solid physical_state->solid Solid sewer Dispose via Sanitary Sewer with ample water (Check local regulations) liquid->sewer trash Dispose of in Regular Laboratory Trash solid->trash

Caption: Decision workflow for this compound disposal.

cluster_prep Preparation cluster_eval Evaluation cluster_action Action consult_sds Consult SDS wear_ppe Wear Appropriate PPE (Gloves, Goggles) consult_sds->wear_ppe check_contamination Check for Hazardous Contaminants wear_ppe->check_contamination segregate Segregate from Hazardous Waste check_contamination->segregate dispose Dispose per Institutional & Local Regulations segregate->dispose

Caption: Procedural steps for safe chemical handling.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always prioritize safety and compliance with all applicable regulations.

References

Personal protective equipment for handling HO-Peg18-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling HO-Peg18-OH. The following procedures are designed to ensure safe operational handling and disposal, minimizing risk and establishing a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate selection and use of PPE are paramount to minimizing exposure to this compound. While polyethylene glycol (PEG) compounds are generally considered to have low toxicity, direct contact can cause skin and eye irritation.[1] The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications & Use Cases
Eye and Face Protection Safety glasses with side-shields or Chemical splash gogglesSafety glasses are the minimum requirement.[2] Chemical splash goggles are recommended when there is a risk of splashing.[2] A face shield should be worn in conjunction with goggles when handling large quantities or if there is a significant splash hazard.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable.[3] No glove material is impervious to all chemicals, so inspect gloves for degradation or punctures before each use and replace them regularly.[1][2]
Body Protection Laboratory coatA standard cotton or cotton/poly blend lab coat is sufficient for handling small quantities.[2] For larger quantities or situations with a higher risk of splashes, consider a chemical-resistant apron or suit.[1][4]
Respiratory Protection Not generally requiredUse in a well-ventilated area.[1] If ventilation is inadequate or if aerosols may be generated, a NIOSH-certified respirator may be necessary.[1]

Operational Handling Workflow

Adherence to a standardized workflow ensures consistent safety practices during the handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare clean work area don_ppe Don appropriate PPE prep_area->don_ppe 1. Clear & decontaminate surface weigh_transfer Weigh/transfer this compound don_ppe->weigh_transfer dissolve Dissolve in solvent weigh_transfer->dissolve 2. Use fume hood if volatile decontaminate Decontaminate workspace dissolve->decontaminate dispose Dispose of waste decontaminate->dispose 3. Follow institutional guidelines doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Figure 1. A workflow diagram for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route Immediate Action
Skin Contact Remove contaminated clothing.[1] Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.[1]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Rinse mouth with water. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Segregation:

  • Solid Waste: Unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips) should be collected in a designated, sealed container labeled as "Hazardous Chemical Waste."

  • Liquid Waste: Solutions of this compound should be collected in a separate, sealed, and clearly labeled "Hazardous Chemical Waste" container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Workflow:

G start End of Experiment waste_gen Waste Generated (Solid & Liquid) start->waste_gen segregate Segregate Waste Streams waste_gen->segregate label_container Label Waste Containers (Contents, Date, Hazards) segregate->label_container store_waste Store in Designated Secondary Containment Area label_container->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup end Disposal Complete schedule_pickup->end

Figure 2. A step-by-step process for the disposal of this compound waste.

Important Disposal Considerations:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines, as regulations can vary.

  • Never dispose of this compound down the drain or in the regular trash.[5]

  • Ensure waste containers are compatible with the chemical and are kept closed except when adding waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.